molecular formula C10H8ClNO B1603850 8-Chloro-6-methoxyquinoline CAS No. 796851-15-5

8-Chloro-6-methoxyquinoline

Cat. No.: B1603850
CAS No.: 796851-15-5
M. Wt: 193.63 g/mol
InChI Key: DJTLOGWJGGBMKV-UHFFFAOYSA-N
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Description

8-Chloro-6-methoxyquinoline is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTLOGWJGGBMKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609425
Record name 8-Chloro-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796851-15-5
Record name 8-Chloro-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 8-Chloro-6-methoxyquinoline is a substituted quinoline scaffold of significant interest in medicinal chemistry and drug development, serving as a critical intermediate for more complex pharmacologically active molecules. This guide provides a comprehensive technical overview of its synthesis, grounded in established chemical principles. We will explore the strategic retrosynthetic analysis, detail the preparation of key precursors, and provide an in-depth examination of the most effective cyclization strategy—the Skraup synthesis. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed protocols, mechanistic diagrams, and a consolidated reference list are provided to ensure scientific integrity and practical applicability.

Chapter 1: Strategic Approach and Retrosynthetic Analysis

The design of a successful synthesis for a target molecule like this compound hinges on a logical retrosynthetic analysis. This process involves mentally deconstructing the molecule into simpler, commercially available, or easily synthesized precursors.

The quinoline core is a bicyclic aromatic system formed by the fusion of a benzene ring and a pyridine ring. The most robust and direct strategies for its formation involve building the pyridine ring onto a pre-existing, appropriately substituted aniline.

For this compound, the substituents are fixed on the benzene portion of the scaffold. This strongly suggests that the synthesis should start with an aniline derivative that already contains the chloro and methoxy groups in the correct orientation. The primary disconnection, therefore, breaks the C4-C4a and N1-C8a bonds, pointing to a reaction between a C3 synthon and a substituted aniline.

G cluster_precursors Target This compound Disconnect C4-C4a & N-C8a bond disconnection (Skraup Reaction Logic) Target->Disconnect Precursors Key Precursors Disconnect->Precursors C3_Synthon Glycerol (as Acrolein precursor) Aniline 2-Amino-4-chloroanisole

Figure 1: Retrosynthetic analysis of this compound.

This analysis identifies two key building blocks:

  • 2-Amino-4-chloroanisole: This aniline derivative provides the benzene ring with the required 6-methoxy and 8-chloro (relative to the quinoline nitrogen) substitution pattern.

  • A three-carbon (C3) electrophilic synthon: In the classic Skraup synthesis, this is provided by glycerol, which dehydrates in situ to form acrolein.[1]

Other named reactions for quinoline synthesis, such as the Gould-Jacobs reaction, are less suitable for this specific target. The Gould-Jacobs reaction proceeds through a 4-hydroxyquinoline intermediate, which would require a subsequent, often harsh, chlorination step that could lack regioselectivity or affect the existing substituents.[2] Therefore, the Skraup-Doebner-von Miller family of reactions represents the most direct and reliable pathway.[3][4]

Chapter 2: Synthesis of the Key Precursor: 2-Amino-4-chloroanisole

The commercial availability of 2-amino-4-chloroanisole can be limited, often necessitating its synthesis in the laboratory. A reliable route starts from the readily available p-chloroanisole. The synthesis involves two primary steps: regioselective nitration followed by reduction of the nitro group.

G Start p-Chloroanisole Nitration Nitration Start->Nitration Intermediate 4-Chloro-2-nitroanisole Nitration->Intermediate Reduction Reduction Intermediate->Reduction Product 2-Amino-4-chloroanisole Reduction->Product

Figure 2: Workflow for the synthesis of the key aniline precursor.
Step 2.1: Nitration of p-Chloroanisole

The methoxy group (-OCH₃) is a strong activating, ortho-, para-directing group in electrophilic aromatic substitution. Since the para position is blocked by the chlorine atom, nitration will occur predominantly at the ortho position.

Experimental Protocol: Synthesis of 4-Chloro-2-nitroanisole

  • Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add p-chloroanisole (1.0 eq). Cool the flask to 0-5 °C in an ice-salt bath.

  • Acid Mixture: Slowly add concentrated sulfuric acid (H₂SO₄, ~3.0 eq) while maintaining the low temperature.

  • Nitration: Add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid (H₂SO₄, 1.1 eq)) dropwise via the dropping funnel. The internal temperature must be strictly maintained below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The yellow solid product will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.

  • Purification: Dry the crude product. Recrystallization from ethanol will yield pure 4-chloro-2-nitroanisole as a yellow crystalline solid.

Step 2.2: Reduction of 4-Chloro-2-nitroanisole

The nitro group is readily reduced to an amine using various methods. A common and effective laboratory method involves using a metal in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

Experimental Protocol: Synthesis of 2-Amino-4-chloroanisole

  • Setup: In a round-bottom flask, suspend 4-chloro-2-nitroanisole (1.0 eq) in ethanol.

  • Reagent Addition: Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, ~3.0-4.0 eq) in concentrated hydrochloric acid (HCl) to the suspension.[5]

  • Reaction: Heat the mixture to reflux (approximately 70-80 °C) and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the solution is strongly basic (pH > 10). During this process, tin salts will precipitate as tin(IV) hydroxide.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be further purified by vacuum distillation or column chromatography to yield 2-amino-4-chloroanisole as a liquid or low-melting solid.

Chapter 3: The Skraup Synthesis of this compound

The Skraup synthesis is a powerful, one-pot reaction that constructs the quinoline ring system by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1] While the reaction is highly effective, it is notoriously exothermic and requires careful control.

Mechanism and Rationale of Reagents

The reaction proceeds through a series of well-defined steps, with each reagent playing a crucial role.

G Glycerol Glycerol Dehydration Dehydration (H₂SO₄) Glycerol->Dehydration Step 1 Acrolein Acrolein Dehydration->Acrolein Michael Michael Addition Acrolein->Michael Step 2 Aniline 2-Amino-4-chloroanisole Aniline->Michael Adduct β-Anilinopropionaldehyde Intermediate Michael->Adduct Cyclization Electrophilic Cyclization (H⁺) Adduct->Cyclization Step 3 Dihydro 1,2-Dihydroquinoline Intermediate Cyclization->Dihydro (-H₂O) Oxidation Oxidation Dihydro->Oxidation Step 4 Product This compound Oxidation->Product

Figure 3: Mechanistic steps of the Skraup synthesis.
  • Dehydration of Glycerol: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein. This occurs in situ.[6]

  • Michael Addition: The amino group of 2-amino-4-chloroanisole acts as a nucleophile and adds to the β-carbon of acrolein in a conjugate addition.[3]

  • Cyclization and Dehydration: The resulting aldehyde intermediate is protonated by the acid, and the electron-rich aromatic ring attacks the carbonyl carbon in an intramolecular electrophilic aromatic substitution. Subsequent dehydration yields a dihydroquinoline intermediate.

  • Oxidation: The dihydroquinoline is not yet aromatic. An oxidizing agent is required to remove two hydrogen atoms and form the stable aromatic quinoline ring. A common oxidant is nitrobenzene, although arsenic acid or even the sulfuric acid at high temperatures can serve this role.[1]

  • Moderator: The reaction can be violently exothermic. Ferrous sulfate (FeSO₄) is often added to act as a moderator, ensuring a smoother and safer reaction profile.[1][6]

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous substituted quinolines.[6]

  • Setup: In a large, robust three-necked flask equipped with a high-torque mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-amino-4-chloroanisole (1.0 eq), glycerol (approx. 4.0 eq), and ferrous sulfate heptahydrate (FeSO₄·7H₂O, approx. 0.2 eq).

  • Acid Addition: Begin vigorous stirring and slowly add concentrated sulfuric acid (~2.5-3.0 eq) through the dropping funnel. The addition is exothermic and should be done cautiously, with external cooling if necessary.

  • Oxidant Addition: Once the acid is added, add the oxidizing agent. If using nitrobenzene, it can be added at this stage (approx. 0.5 eq).

  • Heating: Heat the mixture carefully in a heating mantle. The reaction will become vigorous. Heat to reflux (typically around 130-150 °C) and maintain for 3-5 hours.

  • Work-up: Allow the mixture to cool to below 100 °C. Cautiously dilute the thick, dark mixture with water. Transfer the diluted mixture to a large beaker and carefully neutralize it with a concentrated sodium hydroxide solution while cooling in an ice bath. The mixture should be made strongly basic (pH > 10).

  • Isolation: The crude quinoline product can be isolated from the neutralized mixture by steam distillation or by thorough extraction with a suitable organic solvent like toluene or dichloromethane.

  • Purification: The crude product obtained after solvent removal is typically a dark oil or solid. It can be purified by vacuum distillation or, more commonly, by column chromatography on silica gel using a hexane/ethyl acetate gradient. An alternative is recrystallization from a suitable solvent like ethanol or hexane.[7][8]

ParameterCondition/ReagentRationale
Aniline 2-Amino-4-chloroanisoleProvides the substituted benzene ring.
C3 Source GlycerolDehydrates in situ to form the acrolein electrophile.
Catalyst/Dehydrator Concentrated H₂SO₄Catalyzes cyclization and dehydrates glycerol.
Oxidant Nitrobenzene / Arsenic AcidAromatizes the dihydroquinoline intermediate.[1]
Moderator Ferrous Sulfate (FeSO₄)Controls the highly exothermic reaction.[6]
Temperature 130-150 °CProvides activation energy for dehydration and cyclization.
Reaction Time 3-5 hoursTypical duration to ensure complete conversion.

Chapter 4: Characterization

The identity and purity of the synthesized this compound must be confirmed through modern analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic protons on both the benzene and pyridine rings, as well as a singlet for the methoxy group protons (~3.9-4.1 ppm). The coupling patterns of the aromatic protons are diagnostic for the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show the correct number of carbon signals corresponding to the molecular structure, including the methoxy carbon and the distinct aromatic carbons.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak in an approximate 3:1 ratio, which is the characteristic isotopic signature for a compound containing one chlorine atom. For C₁₀H₈ClNO, the expected m/z would be approximately 193.03.

  • IR (Infrared Spectroscopy): Will show characteristic peaks for C-H aromatic stretching, C=C and C=N aromatic ring vibrations, and C-O-C stretching of the methoxy ether.

Conclusion

The synthesis of this compound is most reliably achieved through the classic Skraup reaction, a testament to the enduring power of named reactions in organic chemistry. A successful synthesis is contingent upon the careful preparation of the key precursor, 2-amino-4-chloroanisole, and meticulous control over the highly exothermic cyclization step. By understanding the underlying mechanism and the specific role of each reagent, researchers can safely and efficiently produce this valuable chemical intermediate, paving the way for the development of novel therapeutics and other advanced materials.

References

physicochemical properties of 8-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-6-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted heterocyclic aromatic compound belonging to the quinoline family. Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules.[1] The specific substitution pattern of a chlorine atom at the 8-position and a methoxy group at the 6-position endows this molecule with unique electronic and steric properties, making it a valuable intermediate in the synthesis of novel therapeutic agents.[2][3] Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug discovery pipelines.

This guide provides a comprehensive analysis of the core , grounded in established scientific principles and experimental methodologies. It is designed to serve as a practical resource for scientists, enabling informed decision-making in experimental design and application.

Molecular Structure and Identification

The foundational characteristics of a chemical compound are its structure and molecular formula. These attributes dictate its intrinsic properties and interactions.

Table 1: Core Molecular Identifiers

Identifier Value Source
IUPAC Name This compound N/A
CAS Number 796851-15-5 [4]
Molecular Formula C₁₀H₈ClNO [5]
Molecular Weight 193.63 g/mol [4][5]

| Canonical SMILES | COC1=CC2=C(C=C1)N=CC=C2Cl | Inferred |

Caption: 2D Molecular Structure of this compound.

Physical and Thermal Properties

The physical state, melting point, and boiling point are critical parameters for handling, purification, and reaction setup. While specific experimental data for this compound is not widely published, we can infer its likely properties based on related structures. For context, 8-chloroquinoline has a boiling point of 175 °C and a melting point of -20 °C[6], while 6-methoxyquinolin-8-amine is a solid with a melting point of 45.0 to 49.0 °C.[7]

Table 2: Physical Property Profile

Property Value Significance
Physical State Expected to be a solid at room temperature. Influences handling, storage, and dispensing methods.
Melting Point Not specified, but expected to be a crystalline solid. A key indicator of purity; crucial for quality control.

| Boiling Point | Not specified. | Important for purification by distillation and assessing volatility. |

Experimental Protocol: Melting Point Determination (Capillary Method)

The determination of a sharp melting point range is a primary indicator of compound purity.

MeltingPointWorkflow A Sample Preparation: Finely grind the crystalline sample. B Capillary Loading: Pack the powder into a capillary tube to a height of 2-3 mm. A->B C Instrument Setup: Place the capillary in a melting point apparatus. B->C D Heating Protocol: Heat rapidly to ~15°C below the expected melting point, then reduce the rate to 1-2°C per minute. C->D E Observation & Recording: Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid melts (clear point). D->E

Caption: Workflow for Melting Point Determination.

Causality in Experimental Choice: A slow heating rate (1-2°C/min) near the melting point is crucial to allow the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading. A pure compound will exhibit a sharp melting range of 1-2°C.

Solubility Profile

Solubility is a critical parameter in drug development, affecting absorption and formulation, and in synthetic chemistry, for selecting appropriate reaction and purification solvents. The solubility of this compound is dictated by the interplay between the hydrophobic quinoline ring and the polarizability introduced by the methoxy and chloro substituents.

Table 3: Predicted Solubility in Common Solvents

Solvent Polarity Predicted Solubility Rationale
Water High Insoluble/Very Slightly Soluble The large, hydrophobic aromatic system dominates.[8]
Ethanol High Soluble The alkyl chain and hydroxyl group can interact favorably with the solute.[8]
Chloroform Medium Soluble A good solvent for many aromatic and halogenated compounds.[9]
Dimethyl Sulfoxide (DMSO) High (Aprotic) Soluble Its high polarity and aprotic nature effectively solvate a wide range of organic molecules.[8][9]

| Hexane | Low | Sparingly Soluble/Insoluble | The polarity mismatch between the nonpolar solvent and the moderately polar solute is significant. |

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol determines the equilibrium solubility of a compound in a given solvent.

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., 2 mL) in a sealed vial. The excess solid ensures that saturation is reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is used for consistent mixing.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sampling & Dilution: Carefully extract a known volume of the supernatant, ensuring no solid is disturbed. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution, to determine the solubility (e.g., in mg/mL or mol/L).

Spectral Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule, confirming its identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. While a definitive spectrum for this compound is not publicly available, a predicted spectrum can be inferred from analysis of its constituent parts and similar structures.[10][11]

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
2 ~8.8 (dd) ~150
3 ~7.4 (dd) ~122
4 ~8.0 (dd) ~135
5 ~7.5 (d) ~120
7 ~7.2 (d) ~105

| -OCH₃ | ~4.0 (s) | ~56 |

Note: These are estimations. Actual values may vary. The chlorine at position 8 will influence the shifts of neighboring protons and carbons.

Experimental Protocol: NMR Spectrum Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). B Add internal standard if required (e.g., TMS). A->B C Transfer solution to a clean, dry NMR tube. B->C D Insert tube into the NMR spectrometer. C->D E Lock, tune, and shim the instrument. D->E F Acquire ¹H, ¹³C, and other relevant spectra (e.g., COSY, HSQC). E->F G Apply Fourier transform, phase correction, and baseline correction. F->G H Reference spectra to the solvent or internal standard peak. G->H I Integrate peaks (¹H) and assign chemical shifts. H->I

Caption: General workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation patterns, further confirming its identity.

  • Expected Molecular Ion: For this compound, MS will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine. There will be two major peaks:

    • [M]⁺ at m/z 193.03 (corresponding to the ³⁵Cl isotope)

    • [M+2]⁺ at m/z 195.03 (corresponding to the ³⁷Cl isotope)

  • Isotopic Ratio: The relative intensity of the [M]⁺ to [M+2]⁺ peak will be approximately 3:1, which is a definitive signature for a molecule containing one chlorine atom.[12]

  • Key Fragments: Common fragmentation may involve the loss of a methyl radical (-•CH₃) from the methoxy group, or the loss of a chlorine radical (-•Cl).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.

Table 5: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3050-3000 C-H Stretch Aromatic Ring
~2950-2850 C-H Stretch Methoxy (-OCH₃)
~1620-1580 C=N Stretch Quinoline Ring
~1550-1450 C=C Stretch Aromatic Ring
~1250 & ~1050 C-O Stretch Aryl Ether

| ~800-700 | C-Cl Stretch | Aryl Halide |

Source: Inferred from standard IR correlation tables.[12]

Stability and Handling

  • Stability: As a chlorinated aromatic ether, this compound is expected to be a chemically stable compound under standard laboratory conditions (ambient temperature and pressure). It should be protected from strong oxidizing agents.

  • Storage: To ensure long-term integrity, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from atmospheric moisture or oxygen over extended periods.

  • Handling: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. It is classified as an irritant.[4]

References

8-Chloro-6-methoxyquinoline CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-Chloro-6-methoxyquinoline: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This compound is a halogenated and methoxylated derivative of quinoline, a heterocyclic aromatic compound of significant interest in medicinal chemistry. This guide provides a comprehensive overview of its core chemical identity, including its structure and physicochemical properties. It delves into established synthetic strategies for the quinoline scaffold, offering mechanistic insights relevant to its preparation. Furthermore, this document explores the pivotal role of the this compound core as a versatile building block in the development of therapeutic agents, drawing parallels with structurally related compounds of known pharmacological importance. Detailed experimental protocols and safety guidelines are provided to support researchers, scientists, and drug development professionals in their work with this compound.

Core Chemical Identity: CAS Number and Structure

This compound is identified by the CAS Number: 796851-15-5 .[1][2]

Structure: The molecule consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. A methoxy group (-OCH₃) is attached at the 6-position of the benzene ring, and a chlorine atom (-Cl) is substituted at the 8-position.

Molecular Formula: C₁₀H₈ClNO[2]

Chemical Structure Visualization:

Caption: Chemical structure of this compound.

Physicochemical Properties

The properties of this compound make it a suitable intermediate for various organic reactions in drug development.

PropertyValueSource(s)
CAS Number 796851-15-5[1][2]
Molecular Formula C₁₀H₈ClNO[2]
Molecular Weight 193.63 g/mol [2]
Purity Typically ≥97%[2]
InChI Key DJTLOGWJGGBMKV-UHFFFAOYSA-N[2]

Synthesis and Mechanistic Insights

While specific, peer-reviewed synthesis routes for this compound are not extensively published, its structure lends itself to established methodologies for quinoline synthesis. The Skraup reaction is a cornerstone for creating the quinoline core, typically involving the reaction of an aniline derivative with glycerol, an oxidizing agent (like arsenic pentoxide or nitrobenzene), and sulfuric acid.[3]

For this compound, a plausible synthetic pathway would start from an appropriately substituted aniline, such as 2-chloro-4-methoxyaniline .

Conceptual Synthetic Pathway via Skraup Reaction:

Skraup_Synthesis cluster_reactants Starting Materials Aniline 2-Chloro-4-methoxyaniline Intermediate Cyclization & Dehydration Intermediate Aniline->Intermediate Skraup Reaction Glycerol Glycerol Glycerol->Intermediate Skraup Reaction Reagents H₂SO₄ Oxidizing Agent (e.g., As₂O₅) Reagents->Intermediate Skraup Reaction Product This compound Intermediate->Product Oxidation

Caption: Conceptual Skraup synthesis for the quinoline core.

This reaction is notoriously exothermic and requires careful control of temperature and addition rates.[3] The mechanism involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the aromatic quinoline ring.

Applications in Medicinal Chemistry and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[4] The specific substitutions on this compound—a chloro group and a methoxy group—are particularly valuable in drug design.[5]

  • Chloro Group: The chlorine atom can enhance membrane permeability and metabolic stability, and it can form halogen bonds, which are increasingly recognized for their role in ligand-protein interactions.

  • Methoxy Group: The methoxy group can modulate solubility and electronic properties and often serves as a key interaction point within receptor binding pockets.

The 6-methoxy-8-substituted quinoline core is famously found in antimalarial drugs like primaquine and tafenoquine.[6] In these drugs, an amino group at the 8-position is critical for their antiplasmodial activity.[6] this compound serves as a valuable precursor, where the chloro group can be substituted via nucleophilic aromatic substitution (SₙAr) to introduce various side chains, including the diamine side chains characteristic of 8-aminoquinoline antimalarials.[7]

Role as a Synthetic Intermediate:

Drug_Development_Workflow cluster_applications Therapeutic Areas Core This compound (Building Block) Reaction Nucleophilic Aromatic Substitution (SNAr) with various Amines (R-NH₂) Core->Reaction Antimalarial Antimalarial Leads (e.g., Primaquine Analogs) Reaction->Antimalarial Anticancer Anticancer Agents (Kinase Inhibitors) Reaction->Anticancer Antimicrobial Antimicrobial Compounds Reaction->Antimicrobial

Caption: Role as a key intermediate in drug synthesis.

This versatility makes this compound a compound of high interest for generating libraries of novel molecules for screening against various diseases, including malaria, cancer, and bacterial infections.[4][8][9]

Experimental Protocol: Exemplary Synthesis of a Key Precursor

To provide a practical, field-proven methodology, the following protocol details the Skraup synthesis of 6-methoxy-8-nitroquinoline , a direct precursor to 6-methoxy-8-aminoquinoline[10] and a close structural analog for understanding the synthesis of the title compound. This procedure is adapted from Organic Syntheses.[3]

Objective: To synthesize 6-methoxy-8-nitroquinoline.

Materials:

  • Arsenic pentoxide (As₂O₅), powdered

  • 3-Nitro-4-aminoanisole

  • Glycerol

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated ammonium hydroxide (NH₄OH)

  • Methanol

  • Chloroform

WARNING: This reaction involves arsenic compounds, which are highly toxic, and the Skraup reaction can become violently exothermic. This procedure must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, face shield, and gloves. A safety shower must be readily accessible.[3]

Procedure:

  • Reaction Setup: In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, create a homogeneous slurry by mixing the following in order: 588 g (2.45 moles) of powdered arsenic oxide, 600 g (3.57 moles) of 3-nitro-4-aminoanisole, and 1060 g (11.5 moles) of glycerol.

  • Acid Addition: Cool the flask in an ice-water bath. Slowly add 1000 g (544 ml) of concentrated sulfuric acid from the dropping funnel over 4-5 hours, ensuring the internal temperature does not exceed 100-110°C.

  • Heating: After the addition is complete, heat the mixture cautiously with a heating mantle. Once the temperature reaches 135-140°C, the reaction becomes exothermic. Immediately remove the heating source. The temperature will continue to rise to 150-160°C. Maintain this temperature range for 3 hours by intermittent heating or cooling as needed.

  • Quenching and Neutralization: Allow the reaction mixture to cool to 100°C. Cautiously dilute the mixture by adding 2.5 L of water through the dropping funnel. Pour the diluted mixture with stirring into a large pail containing 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice.

  • Initial Filtration: Filter the resulting thick slurry through a large Büchner funnel. Wash the solid precipitate with four 700-mL portions of water.

  • Methanol Wash: Transfer the crude product to a beaker and stir with 1 L of methanol for 15 minutes. Filter the slurry. Repeat this methanol wash.

  • Extraction: Transfer the washed solid to a 5-L flask and add 2.5 L of chloroform. Heat the mixture to boiling for 1 hour with stirring. Filter the hot solution through a large, pre-warmed Büchner funnel.

  • Crystallization: Concentrate the combined chloroform filtrates by distillation to a volume of 1.5-2.5 L. Crystals of 6-methoxy-8-nitroquinoline will begin to separate. Cool the solution to 5°C to obtain the first crop of crystals.

  • Purification: Collect the crystals on a Büchner funnel. Transfer them to a beaker, stir with 400 mL of methanol for 15 minutes, and filter again. Wash with an additional 200 mL of methanol. The product should be light-tan crystals.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available from the search, data from structurally similar chloro- and methoxy-quinolines provide essential guidance.[11][12] Researchers should handle this compound with care, assuming it may possess irritant and toxic properties.

Hazard CategoryPrecautionary MeasuresSource(s)
Eye Contact Causes serious eye irritation. Wear safety glasses or chemical goggles. If contact occurs, rinse cautiously with water for several minutes.[12]
Skin Contact May cause skin irritation or an allergic reaction. Wear protective gloves and lab coat. Wash skin thoroughly after handling.[12]
Inhalation May cause respiratory irritation. Avoid breathing dust/fumes. Use only in a well-ventilated area or fume hood.[12]
Ingestion May be harmful if swallowed. Do not eat, drink, or smoke when using this product. Rinse mouth if ingested.
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[12]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is a strategically important heterocyclic compound. Its defined structure and CAS number provide a clear chemical identity, while its physicochemical properties make it a versatile intermediate for organic synthesis. The well-established chemistry of the quinoline core, particularly the Skraup reaction, offers reliable pathways for its synthesis and the synthesis of its precursors. The true value of this compound lies in its potential as a scaffold for creating novel therapeutic agents, particularly in the fields of antimalarial and anticancer drug discovery. By leveraging the chloro and methoxy substituents, medicinal chemists can fine-tune molecular properties to develop next-generation therapies. Adherence to strict safety protocols is essential when handling this and related compounds.

References

The Rising Therapeutic Potential of 8-Chloro-6-methoxyquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, celebrated for its versatile and potent biological activities. Within this broad class of heterocyclic compounds, 8-chloro-6-methoxyquinoline derivatives are emerging as a promising frontier in the development of novel therapeutic agents. The strategic placement of a chloro group at the 8-position and a methoxy group at the 6-position significantly influences the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. This technical guide provides a comprehensive exploration of the synthesis, diverse biological activities, and mechanisms of action of this compound derivatives, with a particular focus on their anticancer and antimicrobial properties. Detailed experimental protocols and mechanistic insights are presented to empower researchers in their pursuit of innovative drug discovery.

Introduction: The Quinoline Core and the Significance of 8-Chloro-6-methoxy Substitution

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure found in numerous natural products and synthetic drugs, most notably the antimalarial agent quinine.[1][2] Its rigid, planar structure and the presence of a nitrogen atom facilitate a variety of non-covalent interactions with biological macromolecules, making it an ideal scaffold for drug design. The therapeutic landscape of quinoline derivatives is vast, encompassing anticancer, antimicrobial, antimalarial, and anti-inflammatory activities.[3][4]

The specific substitution pattern of 8-chloro-6-methoxy imparts unique physicochemical properties that enhance biological activity. The electron-withdrawing nature of the chlorine atom at the 8-position can influence the pKa of the quinoline nitrogen, affecting its ability to form hydrogen bonds and interact with metal ions. The methoxy group at the 6-position, an electron-donating group, can modulate the overall electron density of the ring system and impact metabolic stability. This dual substitution creates a unique electronic environment that is being increasingly exploited for the development of targeted therapies.

Synthetic Strategies for this compound Derivatives

The synthesis of the this compound core and its subsequent derivatization is a critical aspect of exploring its therapeutic potential. While a variety of methods exist for quinoline synthesis, the Skraup synthesis and its modifications remain a widely used and adaptable approach.

Core Synthesis: The Skraup Reaction

The Skraup synthesis is a classic method for constructing the quinoline ring system from an aniline, glycerol, an oxidizing agent, and sulfuric acid.[5] For the synthesis of 6-methoxyquinolines, p-anisidine (4-methoxyaniline) serves as the starting aniline.

Experimental Protocol: Synthesis of 6-methoxyquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to glycerol.

  • Addition of Reactants: To this mixture, add p-anisidine and a suitable oxidizing agent (e.g., p-nitrotoluene or arsenic pentoxide). Ferrous sulfate can be added to moderate the reaction.[5]

  • Heating: Heat the reaction mixture to approximately 140°C and maintain reflux for several hours.[5]

  • Work-up: After cooling, the reaction mixture is poured into water and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Purification: The crude 6-methoxyquinoline is then purified by steam distillation or column chromatography.

Chlorination at the 8-Position

Subsequent chlorination of the 6-methoxyquinoline core at the 8-position is typically achieved through electrophilic aromatic substitution.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve 6-methoxyquinoline in a suitable solvent such as concentrated hydrochloric acid.

  • Chlorinating Agent: Add a chlorinating agent, such as N-chlorosuccinimide (NCS), portion-wise to the solution while maintaining a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude this compound is then purified by recrystallization or column chromatography.

Derivatization Strategies

Further functionalization of the this compound scaffold can be achieved through various reactions, including nucleophilic aromatic substitution at other positions or by introducing side chains. For instance, the Mannich reaction can be employed to introduce aminomethyl groups.[1][6]

Workflow for Derivatization:

G start This compound intermediate Functionalization Reaction (e.g., Mannich, Suzuki Coupling) start->intermediate Reagents & Conditions product Derivative Library intermediate->product Purification & Characterization

Caption: General workflow for the derivatization of the this compound core.

Anticancer Activity of this compound Derivatives

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[7][8] The incorporation of the 8-chloro-6-methoxy substitution pattern has been explored to enhance the cytotoxic and targeted effects against various cancer cell lines.

Mechanisms of Anticancer Action

The anticancer activity of quinoline derivatives is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

  • Induction of Apoptosis: Many quinoline-based compounds trigger programmed cell death in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] Studies on related nitroquinoline compounds suggest the involvement of reactive oxygen species (ROS) generation, which can lead to DNA damage and trigger apoptosis.[9]

  • Cell Cycle Arrest: These derivatives can halt the progression of the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.[10]

  • Inhibition of Kinases: Quinoline scaffolds are known to be effective kinase inhibitors.[8] They can target key enzymes involved in cancer cell signaling, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial for tumor growth, angiogenesis, and metastasis.

Signaling Pathway: Apoptosis Induction by Quinoline Derivatives

G derivative This compound Derivative ros Increased ROS derivative->ros dna_damage DNA Damage ros->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Activation p53->bax bcl2 Bcl-2 Inhibition p53->bcl2 mitochondrion Mitochondrial Membrane Permeabilization bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic pathway of apoptosis induced by this compound derivatives.

In Vitro Cytotoxicity

The anticancer potential of these derivatives is initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify their potency.

Derivative TypeCancer Cell LineIC50 (µM)Reference
Substituted QuinolineMCF-7 (Breast)39.0 - 43.4[11]
Substituted QuinolineMDA-MB-231 (Breast)35.1 - 35.9[11]
8-hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular)~6.25[12][13]
8-hydroxyquinoline Platinum(II)MDA-MB-231 (Breast)5.49 - 7.09[14]
6-Bromo-5-nitroquinolineHT29 (Colon)Lower than 5-FU[7]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity of this compound Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Quinoline derivatives have a long history of use as antimicrobials, and the 8-chloro-6-methoxy scaffold offers a promising platform for the design of novel antibacterial and antifungal compounds.[6][15][16]

Mechanisms of Antimicrobial Action

The antimicrobial effects of quinoline derivatives are often attributed to their ability to interfere with essential cellular processes in microorganisms.

  • Inhibition of Bacterial Enzymes: Certain quinoline derivatives have been shown to target bacterial enzymes such as DNA gyrase (a type II topoisomerase) and lipopolysaccharide transport protein A (LptA), which are crucial for DNA replication and outer membrane integrity in Gram-negative bacteria, respectively.[1][6]

  • Metal Chelation: The 8-hydroxyquinoline scaffold, a close structural relative, is a well-known metal chelator.[17] By sequestering essential metal ions like iron, these compounds can disrupt microbial metabolism and growth. The 8-chloro substitution can modulate this chelating ability.

  • Membrane Disruption: The lipophilic nature of the quinoline ring can facilitate its insertion into the microbial cell membrane, leading to disruption of membrane potential and integrity.

Workflow for Antimicrobial Mechanism of Action Studies

G start Active Derivative enzyme_inhibition Enzyme Inhibition Assays (e.g., DNA Gyrase) start->enzyme_inhibition metal_chelation Metal Chelation Studies (e.g., UV-Vis Titration) start->metal_chelation membrane_disruption Membrane Permeability Assays start->membrane_disruption mechanism Elucidation of Mechanism of Action enzyme_inhibition->mechanism metal_chelation->mechanism membrane_disruption->mechanism

Caption: Experimental workflow to investigate the antimicrobial mechanism of this compound derivatives.

In Vitro Antimicrobial Susceptibility

The antimicrobial efficacy of these compounds is determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

Derivative TypeMicroorganismMIC (µg/mL)Reference
Quinolone HybridGram-positive & Gram-negative bacteria0.125 - 8[1][6]
8-hydroxyquinolineM. tuberculosis0.062 - 0.25[17]
8-hydroxyquinoline derivativesCandida spp.0.5 - 8[15]
Halogenated 8-hydroxyquinolineGram-negative bacteriaPotent activity[16]
5,7-dichloro-8-hydroxy-2-methylquinolineM. tuberculosis~0.1 µM[18]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated anticancer and antimicrobial activities, coupled with the potential for diverse chemical modifications, make them an attractive area for further research. Future efforts should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound core to optimize potency and selectivity.

  • Target Identification and Validation: Elucidating the specific molecular targets of the most active compounds to better understand their mechanisms of action.

  • In Vivo Efficacy and Safety Profiling: Evaluating the therapeutic potential and toxicity of lead compounds in preclinical animal models.

  • Development of Drug Delivery Systems: Formulating promising derivatives to enhance their bioavailability and targeted delivery.

The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in oncology and infectious diseases.

References

8-Chloro-6-methoxyquinoline: A Versatile Scaffold for Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this privileged class of heterocycles, 8-chloro-6-methoxyquinoline has emerged as a particularly valuable and versatile building block. Its strategic substitution pattern—an electron-donating methoxy group and a synthetically labile chloro group—provides a powerful platform for constructing complex molecular architectures. This guide offers a comprehensive exploration of this compound, from its fundamental properties and synthesis to its nuanced reactivity and application in the targeted synthesis of bioactive molecules. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate key transformations, equipping researchers with the practical insights needed to leverage this scaffold in their synthetic endeavors.

Core Characteristics of the Building Block

Physicochemical and Spectral Profile

This compound is a stable, crystalline solid at room temperature. Its identity and purity are readily confirmed by standard analytical techniques.

PropertyValueSource
CAS Number 796851-15-5[1]
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
Appearance Off-white to light yellow crystalline powder
MDL Number MFCD09907835[1]

Spectral Data Interpretation:

  • ¹H NMR: The proton NMR spectrum is characteristic of a substituted quinoline. The methoxy group typically appears as a singlet around 3.9-4.0 ppm. The aromatic protons on the quinoline ring system will exhibit distinct coupling patterns, which can be fully assigned through 2D NMR techniques.[2]

  • ¹³C NMR: The carbon spectrum will show ten distinct signals, including the methoxy carbon at approximately 55-56 ppm and the aromatic carbons, with the carbon bearing the chlorine atom (C8) appearing at a characteristic chemical shift.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 193, with a characteristic M+2 isotope peak at m/z 195 (approximately one-third the intensity of the M+ peak), confirming the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-O stretching vibrations for the methoxy group (around 1250 cm⁻¹ and 1030 cm⁻¹), C=C and C=N stretching of the quinoline core (1600-1450 cm⁻¹), and C-Cl stretching in the fingerprint region.

Synthesis of the Quinoline Scaffold: Strategic Considerations

The construction of the this compound core relies on classical heterocyclic chemistry methodologies. The choice of synthesis is dictated by the availability of starting materials and the desired substitution pattern. The Skraup-Doebner-von Miller synthesis is a robust and widely used method for accessing the quinoline ring system.

The Skraup-Doebner-von Miller Reaction

This reaction involves the condensation of an aniline derivative with an α,β-unsaturated carbonyl compound under acidic conditions, followed by cyclization and oxidation to form the quinoline ring.[3][4][5] The mechanism, while debated, is believed to proceed through a 1,4-addition of the aniline, cyclization, dehydration, and a final oxidation step to achieve aromatization.[6][7]

A logical precursor for this compound via this route is 2-chloro-4-methoxyaniline. However, a more common and well-documented industrial route involves building the 6-methoxyquinoline core first and introducing the C8 substituent in later steps. A highly reliable method starts with 4-methoxy-2-nitroaniline, which undergoes a Skraup reaction to form 6-methoxy-8-nitroquinoline.[8]

G cluster_0 Synthetic Pathway Overview Start 4-Methoxy-2-nitroaniline Step1 Skraup Reaction (Glycerol, H₂SO₄, Oxidant) Start->Step1 Ring Formation Intermediate1 6-Methoxy-8-nitroquinoline Step1->Intermediate1 Step2 Reduction (e.g., Fe/HCl, SnCl₂/HCl, or Catalytic Hydrogenation) Intermediate1->Step2 Nitro Group Reduction Intermediate2 8-Amino-6-methoxyquinoline Step2->Intermediate2 Step3 Sandmeyer Reaction (1. NaNO₂, HCl 2. CuCl/HCl) Intermediate2->Step3 Diazotization & Chlorination Product This compound Step3->Product

Caption: Key steps for the synthesis of this compound.

Experimental Protocol: Synthesis of 6-Methoxy-8-nitroquinoline

This protocol is adapted from a validated Organic Syntheses procedure, which provides a reliable method for producing a key precursor.[8]

Safety Precaution: Skraup reactions can be highly exothermic and become violent if not properly controlled. This procedure must be performed in a well-ventilated fume hood, and the operator must wear appropriate personal protective equipment (PPE), including safety goggles and a lab coat. A safety shower should be readily accessible.

  • Reaction Setup: In a 5-L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, prepare a homogeneous slurry by mixing the following in order: 588 g (2.45 moles) of powdered arsenic oxide (oxidant), 420 g (2.5 moles) of 4-methoxy-2-nitroaniline, and 860 g (9.35 moles) of glycerol.

  • Acid Addition: Cool the flask in an ice-water bath. Slowly add 800 g (435 mL) of concentrated sulfuric acid via the dropping funnel over 4-5 hours, ensuring the internal temperature is maintained between 90-100°C.

  • Heating and Reflux: After the addition is complete, heat the mixture. The reaction will become exothermic around 125-130°C. Control the heating to maintain a steady reflux at approximately 145-155°C for 4 hours.

  • Workup: Cool the reaction mixture to 80-90°C and pour it cautiously into 8 L of water while stirring. Allow the mixture to stand for 2 hours to complete the precipitation of the crude product.

  • Neutralization and Filtration: Carefully neutralize the solution with concentrated ammonium hydroxide until it is just alkaline to litmus paper. Filter the resulting solid precipitate using a large Büchner funnel and wash it thoroughly with water.

  • Purification: The crude product is purified by recrystallization. Boil the solid with 4.5 L of chloroform and 30 g of decolorizing carbon for 30 minutes. Filter the hot solution. Concentrate the filtrate by distillation until crystals begin to form. Cool the solution to 5°C, collect the crystals by filtration, wash with cold methanol, and dry to yield 6-methoxy-8-nitroquinoline as light-tan crystals.

Reactivity and Synthetic Utility

The synthetic utility of this compound is dictated by the interplay of its substituents. The methoxy group at the C6 position is an ortho-, para-directing activator for electrophilic substitution, while the chloro group at the C8 position is a superb handle for nucleophilic substitution and metal-catalyzed cross-coupling reactions.[9][10]

G cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds main This compound snar SNAr (Nu = R₂NH, RO⁻) main->snar C8-Cl Displacement suzuki Suzuki Coupling (Ar-B(OH)₂) main->suzuki C-C Bond Formation buchwald Buchwald-Hartwig (R₂NH) main->buchwald C-N Bond Formation nitration Electrophilic Nitration (HNO₃/H₂SO₄) main->nitration Ring Substitution amino 8-Aminoquinolines (e.g., Primaquine Core) snar->amino aryl 8-Arylquinolines suzuki->aryl buchwald->amino nitro 5-Nitro Derivatives nitration->nitro

Caption: Synthetic transformations of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C8 position is susceptible to nucleophilic aromatic substitution, although it is generally less reactive than chloro-substituents on more electron-deficient positions of the quinoline ring (e.g., C2 or C4).[11] Nonetheless, displacement with various nucleophiles is achievable, often requiring elevated temperatures or the use of a strong base. This reaction is fundamental for installing amine side chains, a critical step in the synthesis of many antimalarial drugs.

Case Study: Synthesis of the 8-Amino-6-methoxyquinoline Core The conversion of this compound to 8-amino-6-methoxyquinoline is a pivotal transformation. While direct amination with ammonia is challenging, this conversion is most effectively achieved via a Buchwald-Hartwig amination or by displacement with a protected amine equivalent followed by deprotection. This core structure is central to antimalarial drugs like primaquine and tafenoquine.[12]

Palladium-Catalyzed Cross-Coupling Reactions

The C8-Cl bond serves as an excellent handle for modern cross-coupling reactions, enabling the formation of C-C and C-N bonds with high efficiency and selectivity.

  • Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds and is often preferred over classical SNAr for its milder conditions and broader substrate scope. It involves reacting this compound with an amine in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., XPhos, SPhos), and a base. This reaction is instrumental in creating libraries of 8-aminoquinoline derivatives for drug discovery programs.[11]

  • Suzuki Coupling: To form C-C bonds and introduce new aryl or heteroaryl substituents at the C8 position, the Suzuki coupling is the reaction of choice. It pairs the chloroquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the synthesis of sterically hindered biaryl compounds that are difficult to access otherwise.[11]

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)
  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-110°C and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 8-aminoquinoline derivative.

Electrophilic Aromatic Substitution

The electron-donating methoxy group at C6 activates the benzene portion of the quinoline ring towards electrophilic attack. The directing effect of the methoxy group (ortho-, para-directing) and the deactivating effect of the quinoline nitrogen combine to favor substitution at the C5 position. For example, nitration of 8-methoxyquinoline derivatives typically yields the 5-nitro product.[13] This allows for further functionalization of the quinoline core.

Conclusion

This compound is a high-value building block whose reactivity is well-defined and synthetically versatile. The chlorine atom at C8 provides a reliable handle for introducing a wide array of functionalities through nucleophilic substitution and, more powerfully, through palladium-catalyzed cross-coupling reactions. The C6-methoxy group not only influences the electronic properties of the scaffold but also directs further electrophilic substitutions. This predictable and multifaceted reactivity has cemented its role in the synthesis of complex targets, particularly in the development of antimalarial agents and other biologically active compounds. The protocols and strategic insights provided in this guide serve as a foundation for researchers to effectively harness the synthetic potential of this important intermediate.

References

Unlocking the Therapeutic Potential of 8-Chloro-6-methoxyquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline scaffold remains a cornerstone in medicinal chemistry, celebrated for its versatile pharmacological activities. This technical guide delves into the prospective therapeutic landscape of a specific, yet underexplored derivative: 8-Chloro-6-methoxyquinoline. While direct, extensive research on this particular molecule is nascent, a comprehensive analysis of structurally related quinoline compounds allows us to forecast its potential therapeutic targets with a high degree of scientific confidence. This document serves as a roadmap for researchers and drug development professionals, illuminating promising avenues for investigation in oncology, infectious diseases, and neurodegeneration. By synthesizing data from analogous compounds, we will explore hypothetical mechanisms of action, propose key molecular targets, and outline robust experimental workflows to validate these hypotheses.

Introduction: The Quinoline Core and the Promise of this compound

Quinoline and its derivatives have given rise to a multitude of approved drugs with applications ranging from anticancer and antimalarial to antibacterial and antiviral therapies[1]. The rigid, bicyclic structure of quinoline provides an excellent framework for interacting with various biological targets. The specific substitutions on the quinoline ring are critical determinants of its pharmacological profile.

The subject of this guide, this compound, possesses two key substituents: a methoxy group at the 6-position and a chlorine atom at the 8-position. The 6-methoxy substituent is a well-known feature in many biologically active quinolines, including the antimalarial drugs primaquine and tafenoquine[2]. The chloro group, an electron-withdrawing halogen, can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can participate in halogen bonding with protein targets, thereby enhancing binding affinity[3]. While direct experimental data on this compound is limited, the known activities of structurally similar compounds provide a strong foundation for predicting its potential therapeutic applications.

Potential Therapeutic Target Areas

Based on the structure-activity relationships (SAR) of analogous quinoline derivatives, we can hypothesize several key therapeutic areas where this compound may exhibit significant activity.

Oncology

The quinoline scaffold is prevalent in a number of anticancer agents. The presence of both a chloro and a methoxy group on the quinoline ring of our lead compound suggests a potential for anticancer activity through multiple mechanisms.

Hypothesized Molecular Targets and Signaling Pathways:

  • PI3K/Akt/mTOR Pathway: This signaling cascade is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[4]. A structurally related compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been shown to exert its anticancer effects in colorectal cancer by modulating the PI3K/Akt/mTOR pathway[4]. It is plausible that this compound could similarly inhibit key kinases within this pathway, such as PI3K, Akt, or mTOR.

  • Metal Ion Chelation and Reactive Oxygen Species (ROS) Generation: 8-Hydroxyquinoline derivatives are well-documented for their anticancer activity, which is often linked to their ability to chelate metal ions like copper and zinc[5][6]. This chelation can disrupt metal homeostasis in cancer cells and catalyze the generation of cytotoxic reactive oxygen species (ROS)[5]. While this compound lacks the 8-hydroxyl group, the quinoline nitrogen and the methoxy oxygen could potentially participate in metal coordination. The chloro-substituent can further modulate the electron density of the ring system, influencing its chelating properties.

Proposed Experimental Workflow to Validate Anticancer Potential:

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Cancer Cell Line Panel Viability Assay (e.g., NCI-60) B Kinase Inhibition Assays (PI3K, Akt, mTOR) A->B If cytotoxic C ROS Detection Assay (e.g., DCFDA) A->C If cytotoxic D Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins B->D E Apoptosis Assays (e.g., Annexin V/PI staining) C->E D->E F Cell Cycle Analysis D->F G Xenograft Mouse Models E->G F->G

  • Caption: Experimental workflow for validating the anticancer potential of this compound. */

Detailed Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway

  • Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., HCT116 colorectal cancer cells) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Antiparasitic Activity

The 8-amino-6-methoxyquinoline scaffold is the cornerstone of the antimalarial drugs primaquine and tafenoquine[2]. These drugs are particularly effective against the dormant liver stages of Plasmodium vivax.

Hypothesized Molecular Targets:

  • Heme Detoxification Pathway: Chloroquine, a related quinoline, functions by inhibiting the polymerization of heme into hemozoin in the parasite's food vacuole, leading to a toxic buildup of free heme[1]. While the mechanism of 8-aminoquinolines is not fully elucidated, it is believed to involve the generation of reactive oxygen species that damage parasite macromolecules. The 8-chloro substitution in our lead compound could modulate its electronic properties and reactivity, potentially influencing its ability to interfere with parasite redox homeostasis.

Proposed Experimental Workflow to Validate Antiparasitic Potential:

G A In Vitro Antiplasmodial Assay (e.g., P. falciparum SYBR Green I assay) B Cytotoxicity Assay on Mammalian Cells (e.g., L-6 cells) A->B Determine selectivity index C In Vivo Murine Malaria Model (e.g., P. berghei) B->C If selective

  • Caption: Workflow for evaluating the antiparasitic activity of this compound. */

Detailed Protocol: In Vitro Antiplasmodial Assay (P. falciparum SYBR Green I-based Assay)

  • Parasite Culture: Maintain a culture of chloroquine-sensitive and -resistant strains of P. falciparum.

  • Drug Preparation: Prepare serial dilutions of this compound.

  • Assay Plate Setup: Add parasitized red blood cells to a 96-well plate containing the drug dilutions.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.

  • Lysis and Staining: Lyse the red blood cells and add SYBR Green I dye, which intercalates with parasite DNA.

  • Fluorescence Reading: Measure the fluorescence intensity to determine parasite growth inhibition and calculate the IC50 value.

Neuroprotection

Derivatives of 8-hydroxyquinoline have garnered significant attention for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease[7]. Their neuroprotective effects are often attributed to their ability to chelate metal ions and mitigate oxidative stress.

Hypothesized Molecular Targets and Mechanisms:

  • Metal-Induced Aβ Aggregation: In Alzheimer's disease, the aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark. Metal ions, particularly copper and zinc, can promote Aβ aggregation. 8-Hydroxyquinoline analogs have been shown to chelate these metal ions and disaggregate Aβ plaques[8]. As previously mentioned, this compound may possess metal-chelating properties that could be beneficial in this context.

  • Monoamine Oxidase (MAO) Inhibition: Some 8-hydroxyquinoline derivatives have been shown to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes that degrade neurotransmitters and contribute to oxidative stress in the brain[7]. Inhibition of MAO-B is a therapeutic strategy in Parkinson's disease.

Proposed Experimental Workflow to Validate Neuroprotective Potential:

G A In Vitro Aβ Aggregation Assay (Thioflavin T assay) C Neuroprotection Assay in Cell Culture (e.g., SH-SY5Y cells with neurotoxin) A->C B MAO Inhibition Assay B->C D In Vivo Transgenic Mouse Model of AD C->D If neuroprotective

  • Caption: Investigating the neuroprotective potential of this compound. */

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the biological activities of some relevant quinoline derivatives.

CompoundTherapeutic AreaAssayActivity (IC50/EC50)Reference
ChloroquineAntiviral (HCoV-OC43)HCoV-OC43 replication in HRT-18 cellsEC50: 0.306 µM[9]
8-Hydroxy-5-nitroquinolineAnticancerCytotoxicity in human cancer cell lines5-10 fold lower IC50 than clioquinol[5]
8-Amino-6-methoxyquinoline-tetrazole hybrid (Compound 22)AntimalarialP. falciparum NF54 strainIC50: 0.324 µM[2]
2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] quinolineAnticancerCytotoxicity in HCT116 cellsNot specified, but better than 5-FU[4]

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, a systematic analysis of its structural analogues provides a strong rationale for investigating its potential in oncology, antiparasitic therapy, and neuroprotection. The presence of the 6-methoxy and 8-chloro substituents suggests that this compound is likely to be biologically active, and the proposed experimental workflows in this guide offer a clear path for its evaluation. Future research should focus on the synthesis of this compound and its derivatives, followed by a comprehensive screening and mechanistic studies as outlined. Such efforts will be crucial in unlocking the full therapeutic potential of this promising quinoline derivative.

References

Spectroscopic Elucidation of 8-Chloro-6-methoxyquinoline: A Technical Guide for Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 8-Chloro-6-methoxyquinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. The guide emphasizes the causal relationships between the molecular structure and its spectral output, offering a framework for the unambiguous structural confirmation of this compound.

Introduction

This compound is a substituted quinoline, a heterocyclic aromatic scaffold of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1] The precise characterization of such molecules is paramount for ensuring their purity, understanding their chemical behavior, and advancing drug discovery programs. Spectroscopic techniques are the cornerstone of this characterization process, providing a detailed fingerprint of the molecule's structure. This guide will systematically explore the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound, leveraging comparative data from related quinoline derivatives to provide a robust analytical framework.

Molecular Structure and Spectroscopic Rationale

The structural features of this compound, namely the quinoline core, the electron-donating methoxy group at position 6, and the electron-withdrawing chloro group at position 8, dictate its unique spectroscopic signature. Understanding the interplay of these substituents is key to interpreting the resulting spectra.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data interpretation.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the solid this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

  • Pulse Program: A standard single-pulse experiment.

  • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay: 2-5 seconds.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electronic effects of the chloro and methoxy substituents.

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.6 - 8.8Doublet of doublets (dd)~4.2, 1.6
H-3~7.3 - 7.5Doublet of doublets (dd)~8.3, 4.2
H-4~8.0 - 8.2Doublet of doublets (dd)~8.3, 1.6
H-5~7.0 - 7.2Doublet (d)~2.5
H-7~7.4 - 7.6Doublet (d)~2.5
OCH₃~3.9 - 4.1Singlet (s)-

Interpretation:

  • The protons on the pyridine ring (H-2, H-3, H-4) will show a characteristic AMX spin system. H-2 is expected to be the most downfield due to its proximity to the electronegative nitrogen atom.

  • The methoxy group at C-6 will cause an upfield shift for the protons on the benzene ring (H-5 and H-7) compared to unsubstituted quinoline.

  • The protons H-5 and H-7 are expected to appear as doublets due to meta-coupling.

  • The methoxy protons will appear as a sharp singlet, as they have no adjacent protons to couple with.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.

Expected ¹³C NMR Data:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-2~148 - 150
C-3~121 - 123
C-4~135 - 137
C-4a~128 - 130
C-5~105 - 107
C-6~158 - 160
C-7~122 - 124
C-8~130 - 132
C-8a~143 - 145
OCH₃~55 - 57

Interpretation:

  • The carbon C-6, directly attached to the electron-donating methoxy group, is expected to be significantly deshielded and appear far downfield.

  • Conversely, the ortho and para carbons relative to the methoxy group (C-5, C-7, and C-8a) will be shielded. However, the presence of the chloro group at C-8 will have a deshielding effect on C-8 itself.

  • The carbon atoms of the pyridine ring (C-2, C-3, C-4) will have chemical shifts characteristic of this ring system.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: IR Data Acquisition

Sample Preparation (ATR Method):

  • A small amount of the solid this compound sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • A background spectrum is collected and automatically subtracted from the sample spectrum.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
2950-2850C-H stretchMethoxy (-OCH₃)
1620-1580C=N stretchQuinoline ring
1550-1450C=C stretchAromatic ring
1250-1200 & 1050-1000C-O stretchAryl ether
800-700C-Cl stretchAryl chloride

Interpretation:

  • The presence of both aromatic and aliphatic C-H stretches will be evident.[2]

  • Characteristic absorptions for the C=N and C=C bonds within the quinoline ring system will be observed in the fingerprint region.[3]

  • The strong C-O stretching bands confirm the presence of the methoxy group, and the C-Cl stretch will be found in the lower frequency region of the spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: MS Data Acquisition

Sample Introduction:

  • A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is infused into the mass spectrometer.

Instrumentation:

  • An electrospray ionization (ESI) or electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.

Data Acquisition:

  • Ionization Mode: Positive ion mode is typically used for quinoline derivatives.

  • Mass Range: A scan range of m/z 50-500 is appropriate.

Mass Spectral Analysis

The key information from the mass spectrum will be the molecular ion peak and the characteristic isotopic pattern due to the presence of chlorine.

Expected Mass Spectrometry Data:

m/zIonComments
193/195[M]⁺Molecular ion peak. The 3:1 intensity ratio of the M and M+2 peaks is characteristic of a monochlorinated compound.
178/180[M-CH₃]⁺Loss of a methyl radical from the methoxy group.
158[M-Cl]⁺Loss of a chlorine radical.
150[M-CH₃-CO]⁺Subsequent loss of carbon monoxide from the [M-CH₃]⁺ fragment.

Interpretation:

  • The molecular weight of this compound is 193.63 g/mol .[4] The mass spectrum should show a molecular ion [M]⁺ at m/z 193 and an isotopic peak [M+2]⁺ at m/z 195 with approximately one-third the intensity, which is a definitive indicator of the presence of one chlorine atom.

  • The fragmentation pattern will likely involve the initial loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide. The loss of the chlorine atom is also a probable fragmentation pathway.

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for structural confirmation can be visualized as follows:

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Confirmation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Sample IR IR Spectroscopy Synthesis->IR Sample MS Mass Spectrometry Synthesis->MS Sample NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data Provides IR_Data Functional Group Identification IR->IR_Data Provides MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Provides Confirmation Structural Confirmation NMR_Data->Confirmation Corroborates IR_Data->Confirmation Corroborates MS_Data->Confirmation Corroborates

Caption: Workflow for the spectroscopic structural confirmation of this compound.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and Mass Spectrometry. By carefully analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR, the characteristic vibrational frequencies in IR, and the molecular ion and fragmentation patterns in MS, researchers can achieve unambiguous confirmation of the compound's structure. This guide provides a detailed predictive and comparative framework to assist scientists in this critical analytical endeavor, ensuring the integrity and reliability of their research.

References

Methodological & Application

Regioselective Synthesis of 8-Chloro-6-methoxyquinoline via Electrophilic Chlorination

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract 8-Chloro-6-methoxyquinoline is a pivotal heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmacologically active compounds, including antimalarial agents like primaquine analogues. This application note provides a comprehensive guide to the synthesis of this compound from 6-methoxyquinoline. We delve into the mechanistic rationale for the regioselective chlorination at the C8 position, offer a detailed, field-tested experimental protocol, and outline methods for purification and characterization. The guide is designed for researchers in organic synthesis and drug development, emphasizing safety, reproducibility, and a deep understanding of the underlying chemical principles.

Mechanistic Rationale and Regioselectivity

The synthesis of this compound is achieved through an electrophilic aromatic substitution reaction. The outcome of this reaction is governed by the combined electronic and steric effects of the quinoline ring system and the methoxy substituent.

Directing Effects:

  • Quinoline Ring System: In electrophilic substitutions, the quinoline nucleus is generally deactivated compared to benzene due to the electron-withdrawing nature of the nitrogen atom. However, the reaction preferentially occurs on the benzenoid ring (positions 5, 6, 7, 8) rather than the pyridinoid ring. Theoretical and experimental data show that positions 5 and 8 are the most electronically favorable for electrophilic attack.[1][2]

  • 6-Methoxy Group: The methoxy group (-OCH₃) at the C6 position is a powerful activating group. It is ortho, para-directing, meaning it enhances the electron density and directs incoming electrophiles to positions 5 and 7.

Controlling Regioselectivity:

The chlorination of 6-methoxyquinoline presents a challenge in regioselectivity, as both the C5 and C8 positions are activated. The C5 position is electronically favored by both the quinoline nucleus and the ortho-directing effect of the methoxy group. However, the C8 position is also strongly favored by the inherent reactivity of the quinoline system.[1] The choice of chlorinating agent and reaction conditions can influence the isomer ratio. N-Chlorosuccinimide (NCS) is a mild and effective source of electrophilic chlorine ("Cl⁺") suitable for activated aromatic systems.[3][4][5] The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). While a mixture of 5-chloro and 8-chloro isomers is possible, substitution at the C8 position can be favored under specific conditions, potentially due to steric hindrance at the C5 position from the adjacent C4 hydrogen (a peri-interaction).

The mechanism is illustrated below:

Electrophilic Chlorination Mechanism cluster_start Reactants cluster_intermediate Mechanism cluster_end Products Start_Mol 6-Methoxyquinoline Sigma_Complex Sigma Complex (Arenium Ion Intermediate) Start_Mol->Sigma_Complex Electrophilic Attack (C8 attacks Cl⁺) Reagent N-Chlorosuccinimide (NCS) Reagent->Sigma_Complex Provides Cl⁺ Resonance Resonance Structures (Charge delocalized across ring) Sigma_Complex->Resonance Stabilization Product This compound Sigma_Complex->Product Deprotonation (Aromaticity Restored) Byproduct Succinimide

Caption: Mechanism of electrophilic chlorination of 6-methoxyquinoline.

Experimental Protocol

This protocol details a robust method for the synthesis, purification, and characterization of this compound.

2.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity (mmol)Amount
6-MethoxyquinolineC₁₀H₉NO159.1810.01.59 g
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.5311.0 (1.1 eq)1.47 g
Acetonitrile (anhydrous)CH₃CN41.05-50 mL
Dichloromethane (DCM)CH₂Cl₂84.93-~100 mL
Saturated Sodium BicarbonateNaHCO₃84.01-~50 mL
Saturated Sodium ThiosulfateNa₂S₂O₃158.11-~50 mL
BrineNaCl (aq)--~50 mL
Anhydrous Magnesium SulfateMgSO₄120.37-~5 g
Silica Gel (230-400 mesh)SiO₂--As needed
Hexanes/Ethyl Acetate---As needed for TLC/Column

2.2. Safety Precautions

  • Conduct all operations within a certified chemical fume hood.

  • N-Chlorosuccinimide (NCS) is a corrosive solid and an oxidant. It can cause severe skin burns and eye damage. Avoid inhalation of dust.[3]

  • Acetonitrile and Dichloromethane are volatile and toxic. Avoid inhalation of vapors and skin contact.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

2.3. Reaction Procedure

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-methoxyquinoline (1.59 g, 10.0 mmol).

  • Dissolution: Add 50 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: In a single portion, add N-Chlorosuccinimide (1.47 g, 11.0 mmol, 1.1 equivalents) to the solution.

  • Reaction: Protect the flask from light by wrapping it in aluminum foil. Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product spot should appear at a higher Rf than the starting material. The reaction is complete upon consumption of the starting 6-methoxyquinoline.

2.4. Work-up and Purification

  • Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous sodium thiosulfate solution to quench any unreacted NCS.

  • Extraction: Add 50 mL of dichloromethane (DCM) to the separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer.

  • Washing: Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow-brown oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

    • Slurry: Adsorb the crude material onto a small amount of silica gel.

    • Eluent: Use a gradient eluent system, starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity to 80:20 Hexanes:Ethyl Acetate.

    • Collection: Collect fractions based on TLC analysis and combine the fractions containing the pure this compound isomer.

  • Final Product: Concentrate the pure fractions under reduced pressure to obtain this compound as a pale yellow solid. Determine the final mass and calculate the yield.

Caption: A streamlined workflow for the synthesis of this compound.

Characterization and Expected Results

  • Yield: Expected yield is typically in the range of 60-75% after chromatographic purification.

  • Appearance: Pale yellow solid.

  • Thin-Layer Chromatography (TLC): Rf ≈ 0.4 (4:1 Hexanes:Ethyl Acetate), visualized under UV light (254 nm).

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm) will be consistent with the 8-chloro-substituted structure. Key signals include the methoxy singlet (~3.9 ppm), and distinct aromatic protons. The proton at C5 will likely appear as a doublet around 7.4 ppm, and the proton at C7 as a doublet around 7.0 ppm.

  • Mass Spectrometry (MS): ESI-MS should show a molecular ion peak [M+H]⁺ at m/z ≈ 194.0, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M).

Troubleshooting:

  • Low Yield: May result from incomplete reaction or loss during purification. Ensure the NCS is of high purity and the reaction is protected from light. Careful chromatography is essential.

  • Isomeric Mixture: If the 5-chloro isomer is formed in significant amounts, it can often be separated by careful column chromatography as it will have a slightly different polarity.

  • Reaction Stalls: If TLC indicates no reaction, ensure the starting material and solvent are pure and dry. A slight increase in temperature (to 40 °C) can be attempted, but may decrease regioselectivity.

References

Application Notes and Protocols for the Synthesis of Antimalarial Drugs Utilizing 8-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-aminoquinoline class of antimalarial drugs, particularly primaquine and pamaquine, remains indispensable in the global fight against malaria, primarily due to their unique ability to eradicate the dormant liver-stage hypnozoites of Plasmodium vivax and P. ovale.[1][2] This technical guide provides a comprehensive overview of the synthetic pathways leading to these crucial therapeutic agents, with a specific focus on the strategic use of 8-chloro-6-methoxyquinoline as a key intermediate. The protocols detailed herein are grounded in established chemical principles and aim to provide researchers with the foundational knowledge to confidently and safely execute these synthetic sequences. We will delve into the rationale behind the chosen synthetic routes, the critical parameters of each reaction step, and the significance of the 6-methoxy and 8-amino functionalities in the biological activity of these compounds.

Introduction: The Strategic Importance of the 8-Aminoquinoline Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous antimalarial drugs.[3] The 8-aminoquinolines are distinguished by their efficacy against the hepatic stages of the malaria parasite, a critical feature for preventing relapse.[1][4] The synthesis of these molecules is a multi-step process that requires careful control of reaction conditions to achieve desired yields and purity. This compound serves as a versatile precursor, allowing for the strategic introduction of the crucial 8-amino side chain. The 6-methoxy group is known to be essential for optimal antimalarial activity, while modifications to the 8-amino side chain have been extensively explored to modulate efficacy and reduce toxicity.[5]

Synthetic Pathways and Methodologies

The synthesis of 8-aminoquinoline antimalarials can be broadly divided into two key stages: the construction of the 6-methoxyquinoline core and the subsequent introduction and elaboration of the 8-amino side chain. While many syntheses start from precursors that already contain a nitrogen functionality at the 8-position (often a nitro group), this guide will focus on a route that utilizes the more stable and synthetically versatile this compound.

Part 1: Synthesis of the 6-Methoxyquinoline Core via Skraup Synthesis

The Skraup synthesis is a classic and effective method for constructing the quinoline ring system.[3][6] This reaction involves the cyclization of an aniline derivative with glycerol in the presence of an oxidizing agent and a dehydrating agent, typically sulfuric acid.

Workflow for the Synthesis of 6-methoxy-8-nitroquinoline:

Skraup Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification 3-nitro-4-aminoanisole 3-nitro-4-aminoanisole Reaction_Mixture Homogeneous Slurry Formation 3-nitro-4-aminoanisole->Reaction_Mixture Glycerol Glycerol Glycerol->Reaction_Mixture Arsenic Oxide Arsenic Oxide (oxidizing agent) Arsenic Oxide->Reaction_Mixture Sulfuric Acid Sulfuric Acid (catalyst) H2SO4_Addition Controlled H2SO4 Addition (exothermic) Sulfuric Acid->H2SO4_Addition Reaction_Mixture->H2SO4_Addition Heating Heating under Vacuum (105-110°C) H2SO4_Addition->Heating Further_Heating Further Heating (117-123°C) Heating->Further_Heating Quenching Dilution with Water Further_Heating->Quenching Neutralization Neutralization with NH4OH Quenching->Neutralization Filtration Filtration Neutralization->Filtration Washing Washing with Methanol Filtration->Washing Crystallization Crystallization Washing->Crystallization 6-methoxy-8-nitroquinoline 6-methoxy-8-nitroquinoline Crystallization->6-methoxy-8-nitroquinoline Final Product

Caption: Skraup synthesis of 6-methoxy-8-nitroquinoline.

Detailed Protocol for the Synthesis of 6-methoxy-8-nitroquinoline: [7]

  • Caution: The Skraup reaction can be highly exothermic and should be performed with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (goggles, lab coat, gloves) is mandatory.

  • Preparation of the Reaction Mixture: In a 5-liter three-necked round-bottomed flask equipped with a mechanical stirrer, add 588 g (2.45 moles) of powdered arsenic oxide, 588 g (3.5 moles) of 3-nitro-4-aminoanisole, and 1.2 kg (950 ml, 13 moles) of glycerol. Stir to form a homogeneous slurry.

  • Addition of Sulfuric Acid: In a dropping funnel, place 315 ml (579 g, 5.9 moles) of concentrated sulfuric acid. With vigorous stirring, add the sulfuric acid to the reaction mixture over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.

  • Dehydration: Replace the stirrer and dropping funnel with a thermometer and a bent glass tube connected to a water aspirator. Heat the flask in an oil bath, carefully raising the internal temperature to 105-110°C under vacuum until 235-285 g of water is removed (approximately 2-3 hours).

  • Cyclization and Oxidation: Re-introduce the stirrer and dropping funnel. Carefully raise the internal temperature to 117-119°C. Add 438 g (236 ml) of concentrated sulfuric acid dropwise over 2.5-3.5 hours, maintaining the temperature strictly within this range. After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.

  • Work-up: Cool the reaction mixture below 100°C and dilute with 1.5 L of water. Allow to cool overnight with stirring. Pour the diluted mixture into a mixture of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice with stirring.

  • Purification: Filter the resulting slurry through a large Büchner funnel. Wash the precipitate with four 700-ml portions of water. The crude product is then stirred with 1 L of methanol for 15 minutes and filtered. This washing step is repeated. The product can be further purified by recrystallization from methanol.

Expected Yield: 460–540 g (65–76%) of light-tan crystals with a melting point of 158–160°C.

Part 2: Conversion to this compound

The conversion of the 8-amino group to a chloro group is a critical step in this synthetic strategy. This is typically achieved via a Sandmeyer-type reaction, where the primary aromatic amine is first diazotized and then treated with a copper(I) chloride source.

Workflow for the Synthesis of this compound:

Sandmeyer Reaction Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification 8-amino-6-methoxyquinoline 8-amino-6-methoxyquinoline Mixing Mixing of Reactants 8-amino-6-methoxyquinoline->Mixing Copper(I) halide Copper(I) halide Copper(I) halide->Mixing Diazotization reagent Diazotization Reagent (e.g., tert-butyl nitrite) Diazotization Slow Addition of Diazotization Reagent Diazotization reagent->Diazotization Acetonitrile Acetonitrile (solvent) Acetonitrile->Mixing Mixing->Diazotization Heating Heating to 55°C Diazotization->Heating Extraction Extraction with Organic Solvent Heating->Extraction Washing Washing with Water Extraction->Washing Drying Drying over Anhydrous Salt Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification This compound This compound Purification->this compound Final Product

Caption: Synthesis of this compound.

Detailed Protocol for the Synthesis of 8-Bromo-6-methoxyquinoline (as an analogue to the chloro-derivative): [8]

  • Note: This protocol from a patent describes the synthesis of the bromo-analogue. The synthesis of the chloro-analogue would follow a similar procedure, substituting copper(I) bromide with copper(I) chloride.

  • Reaction Setup: To a 1L three-necked flask, add acetonitrile (500mL) and 8-amino-6-methoxyquinoline (48g, 0.28mol). Add copper(I) bromide (50g, 0.224mol) in one portion at room temperature.

  • Diazotization: Stir the reaction system for 20 minutes at room temperature. Slowly add tert-butyl nitrite (29g, 0.28mol).

  • Reaction: Stir the mixture for 5 minutes at room temperature, then heat to 55°C and react for 1.5 hours.

  • Work-up and Purification: The patent does not detail the work-up procedure. However, a typical work-up would involve cooling the reaction, pouring it into water, and extracting the product with a suitable organic solvent like ethyl acetate. The organic layer would then be washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product would then be purified, likely by column chromatography.

Part 3: Synthesis of Pamaquine and Primaquine from this compound

The final step in the synthesis of pamaquine and primaquine involves the nucleophilic aromatic substitution of the chloro group in this compound with the appropriate diamine side chain.

Key Reaction Parameters: [9]

  • Nucleophile: The choice of the diamine side chain determines the final product (e.g., 5-diethylamino-2-aminopentane for pamaquine).

  • Solvent: Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used.

  • Base: A base is often required to scavenge the HCl generated during the reaction. Common bases include triethylamine or potassium carbonate.

  • Temperature: The reaction is typically heated to drive the substitution to completion.

General Protocol for Nucleophilic Substitution:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., DMF).

  • Addition of Reagents: Add the appropriate diamine (1.2-1.5 eq) and a base (e.g., triethylamine, 2.0 eq).

  • Reaction: Heat the reaction mixture with stirring (e.g., 100-120°C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Quantitative Data Summary:

CompoundStarting Material(s)Key ReagentsTypical YieldMelting Point (°C)Reference
6-methoxy-8-nitroquinoline 3-nitro-4-aminoanisole, GlycerolArsenic Oxide, H₂SO₄65-76%158-160[7]
8-Bromo-6-methoxyquinoline 8-amino-6-methoxyquinolineCuBr, tert-butyl nitriteNot specifiedNot specified[8]
Pamaquine This compound, 5-diethylamino-2-aminopentaneBase (e.g., Et₃N)5-57%Not specified[8]

Causality Behind Experimental Choices

  • Skraup Synthesis: The use of an oxidizing agent like arsenic oxide (or nitrobenzene) is crucial for the dehydrogenation of the initially formed dihydroquinoline intermediate to the aromatic quinoline ring.[6] Sulfuric acid acts as both a dehydrating agent for glycerol to form acrolein in situ and as a catalyst for the cyclization steps.[3]

  • Sandmeyer Reaction: This reaction provides a reliable method for converting a primary aromatic amine to a halide. The use of a copper(I) salt is essential for the catalytic cycle that replaces the diazonium group with the halide.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the quinoline ring system, particularly the nitrogen atom, activates the C-8 position towards nucleophilic attack, allowing for the displacement of the chloro group by the amine side chain.[9] The use of a polar aprotic solvent helps to solvate the charged intermediate (Meisenheimer complex), thereby stabilizing it and facilitating the reaction.

Conclusion

The synthesis of 8-aminoquinoline antimalarials from this compound is a robust and adaptable strategy. While the Skraup synthesis provides a reliable entry to the quinoline core, the subsequent functionalization via the chloro-intermediate offers a versatile platform for the synthesis of not only primaquine and pamaquine but also a wide range of analogues for structure-activity relationship studies. A thorough understanding of the underlying reaction mechanisms and careful control of experimental parameters are paramount for the successful and safe execution of these synthetic protocols.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 8-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 8-Aryl-6-methoxyquinolines

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. Specifically, quinolines arylated at the 8-position are key pharmacophores in a range of biologically active molecules, including kinase inhibitors and anti-cancer agents.[1] The methoxy group at the 6-position further modulates the electronic properties and metabolic stability of these compounds. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the synthesis of these valuable 8-aryl-6-methoxyquinoline derivatives, offering a versatile and efficient route to construct the crucial carbon-carbon bond.[1][2]

This guide provides a comprehensive protocol for the Suzuki-Miyaura coupling of 8-Chloro-6-methoxyquinoline, delving into the mechanistic underpinnings, offering practical, field-tested insights, and presenting a detailed, step-by-step methodology for successful execution.

Mechanistic Insight: The Palladium-Catalyzed Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3] Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound. This is often the rate-limiting step for aryl chlorides and is influenced by the electron density of the palladium catalyst and the electrophilicity of the carbon-chlorine bond. The electron-donating methoxy group in our substrate can make this step more challenging.[4]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium(II) complex. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][6] The choice of base is therefore critical and can significantly impact the reaction rate and yield.

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated as the desired 8-aryl-6-methoxyquinoline product, regenerating the active Pd(0) catalyst to re-enter the catalytic cycle.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition This compound pd2_complex Ar-Pd(II)-Cl(L2) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)-Ar'(L2) transmetalation->pd2_aryl_complex boronic_acid Ar'B(OH)2 + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with a variety of arylboronic acids. Optimization may be required for particularly challenging substrates.

Materials and Reagents
  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if using a pre-catalyst, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Standard laboratory glassware, including a Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

  • Silica gel for column chromatography

Reaction Setup and Procedure

Caption: A streamlined workflow for the Suzuki coupling experiment.

Step-by-Step Methodology:

  • Inert Atmosphere: To a dry Schlenk flask or microwave vial, add a magnetic stir bar. Purge the vessel with an inert gas (Argon or Nitrogen) for at least 10 minutes.

  • Addition of Solids: Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) via syringe.

  • Heating and Stirring:

    • Conventional Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Microwave Irradiation: For accelerated reaction times, heat the sealed microwave vial to a temperature between 120-150 °C for 15-60 minutes.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water.

    • Separate the organic layer and extract the aqueous layer twice more with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 8-aryl-6-methoxyquinoline product.[1]

Data Presentation: Key Reaction Parameters

The choice of catalyst, base, and solvent is critical for a successful Suzuki coupling. The following table provides a summary of commonly used conditions and their rationale.

ParameterRecommended ConditionsRationale & Considerations
Palladium Source Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a ligandPd(PPh₃)₄ is a reliable pre-formed Pd(0) source. For challenging couplings, a Pd(II) source with a bulky, electron-rich phosphine ligand like SPhos or XPhos is often more effective for aryl chlorides.[4]
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich ligands accelerate both the oxidative addition and reductive elimination steps, which is particularly beneficial for less reactive aryl chlorides.[4][7] The steric hindrance at the 8-position of the quinoline may also necessitate a less sterically demanding boronic acid or a more active catalyst system.[8]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base is crucial for activating the boronic acid.[5][6] K₂CO₃ is a good starting point. Cs₂CO₃ is more soluble in organic solvents and can be more effective in difficult couplings. K₃PO₄ is a stronger base that can also be very effective.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is often optimal. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[4] Anhydrous conditions can be employed with certain bases like KF.[7]
Temperature 80-150 °CHigher temperatures are generally required for the coupling of aryl chlorides. Microwave heating can significantly reduce reaction times.[1]

Expertise & Experience: Troubleshooting and Optimization

Challenge: Low or no yield.

  • Inactive Catalyst: Ensure the palladium source is of high quality and has not degraded. If using a Pd(II) pre-catalyst, its in-situ reduction to the active Pd(0) species may be inefficient. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[4]

  • Poor Ligand Choice: The electron-rich nature of the 6-methoxyquinoline ring can make oxidative addition more difficult. Employing a bulky, electron-rich phosphine ligand is highly recommended to enhance the reaction rate.[4]

  • Inadequate Base: The base must be sufficiently strong and soluble to activate the boronic acid. Ensure the base is finely powdered and, if required for the protocol, anhydrous.

  • Oxygen Contamination: The presence of oxygen can deactivate the palladium catalyst. Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere.

Challenge: Protodeboronation (loss of the boronic acid group).

  • Harsh Conditions: This side reaction is often promoted by strong bases and high temperatures in the presence of water. Consider using a milder base like KF or switching to anhydrous conditions.

Challenge: Homocoupling of the boronic acid.

  • Oxygen Presence: This is a common side reaction when oxygen is present in the reaction mixture. Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.

References

The Strategic Application of 8-Chloro-6-methoxyquinoline in the Synthesis of Novel Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a vast array of pharmacological activities, with a particularly profound impact on the development of anticancer therapeutics.[1][2] The structural rigidity, coupled with numerous sites for functionalization, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, enabling the design of potent and selective agents targeting various hallmarks of cancer.[3] Derivatives of quinoline have been shown to exert their anticancer effects through diverse mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[4]

Within this versatile class of compounds, 8-Chloro-6-methoxyquinoline emerges as a strategic starting material for the synthesis of novel anticancer agents. The chlorine atom at the 8-position provides a reactive handle for cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties. The methoxy group at the 6-position can influence the molecule's overall electronics and lipophilicity, potentially enhancing its drug-like properties. This application note will provide a detailed guide on the utilization of this compound as a key intermediate in the development of a representative class of kinase inhibitors, complete with synthetic protocols and methodologies for biological evaluation.

Rationale for Targeting Kinases with this compound Derivatives

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction pathways, regulating processes such as cell growth, proliferation, differentiation, and survival.[3] The dysregulation of kinase activity is a frequent driver of oncogenesis, making them prime targets for therapeutic intervention.[4] The quinoline scaffold can effectively mimic the purine ring of ATP, the natural substrate for kinases, allowing it to bind to the ATP-binding site and inhibit enzymatic activity.[3] The strategic functionalization of the this compound core can lead to the development of highly potent and selective kinase inhibitors.

The chlorine atom at the 8-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions enable the facile introduction of a wide variety of substituents, which can be designed to interact with specific amino acid residues within the kinase active site, thereby enhancing binding affinity and selectivity.

Synthetic Strategy: From this compound to a Potent Kinase Inhibitor

This section outlines a representative synthetic protocol for the development of a hypothetical, yet plausible, kinase inhibitor derived from this compound. The chosen synthetic route leverages a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method in medicinal chemistry.

Experimental Workflow: Synthesis of a Biaryl Quinoline Derivative

G cluster_0 Synthesis of a Representative Kinase Inhibitor A This compound (Starting Material) C Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->C B Arylboronic Acid B->C D Purification (Column Chromatography) C->D E 8-Aryl-6-methoxyquinoline (Final Product) D->E F Structural Characterization (NMR, Mass Spectrometry) E->F

Caption: Synthetic workflow for the preparation of an 8-aryl-6-methoxyquinoline derivative.

Protocol 1: Synthesis of 8-(4-aminophenyl)-6-methoxyquinoline

This protocol describes the synthesis of a representative biaryl quinoline derivative, which can serve as a scaffold for further functionalization or be evaluated for its own biological activity.

Materials:

  • This compound

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (4-aminophenylboronic acid pinacol ester)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired 8-(4-aminophenyl)-6-methoxyquinoline.

  • Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: Assessing the Anticancer Potential

Once synthesized, the novel this compound derivatives must be evaluated for their anticancer activity. A standard and widely accepted method for this is the MTT cytotoxicity assay.[5]

Experimental Workflow: In Vitro Cytotoxicity Screening

G cluster_1 In Vitro Cytotoxicity Evaluation A Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B Cell Seeding (96-well plates) A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (48-72 hours) C->D E MTT Assay D->E F Absorbance Measurement E->F G Data Analysis (IC50 Determination) F->G G cluster_2 Hypothetical Kinase Inhibition Pathway A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Downstream Signaling (e.g., RAS-RAF-MEK-ERK) B->C D Cell Proliferation & Survival C->D E 8-Aryl-6-methoxyquinoline Derivative E->B Inhibition

References

Application Notes & Protocols: A Guide to the Regioselective Halogenation of 6-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the experimental setup for the regioselective halogenation of 6-methoxyquinoline, a key intermediate in the synthesis of pharmacologically active compounds. We present detailed, validated protocols for the bromination, chlorination, and iodination of the 6-methoxyquinoline scaffold, focusing on the use of N-halosuccinimides (NBS and NCS) and iodine monochloride (ICl) as effective and selective halogenating agents. The underlying principles of electrophilic aromatic substitution that govern the reaction's regioselectivity are discussed, providing researchers with the causal framework behind the experimental design. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for synthesizing halogenated quinoline derivatives.

Introduction: The Significance of Halogenated Quinolines

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials (e.g., quinine), antibacterials, and anticancer drugs.[1][2] The introduction of halogen atoms onto the quinoline ring is a critical synthetic strategy used to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] 6-Methoxyquinoline, in particular, serves as a versatile precursor for many of these derivatives.[5] Its halogenated analogs, especially at the C-5 position, are crucial building blocks for more complex molecules in drug discovery and materials science.[6] This guide provides detailed protocols to reliably access these valuable intermediates.

Mechanistic Insights: The Basis for Regioselectivity

The halogenation of 6-methoxyquinoline is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[7] The outcome of this reaction is governed by the electronic properties of the quinoline ring system.

  • Activating and Directing Effects: The quinoline heterocycle consists of two fused rings: a pyridine ring and a benzene ring. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack. Consequently, electrophilic substitution occurs preferentially on the more electron-rich benzene ring (the carbocycle).[8]

  • Role of the Methoxy Group: The methoxy group (-OCH₃) at the C-6 position is a powerful activating group. Through resonance, it donates electron density to the benzene ring, further enhancing its reactivity towards electrophiles. As an ortho, para-director, the methoxy group directs incoming electrophiles to the C-5 and C-7 positions.

  • Predicting the Outcome: The inherent reactivity of the quinoline ring favors substitution at the C-5 and C-8 positions.[9] When combined with the strong directing effect of the C-6 methoxy group, electrophilic attack is overwhelmingly directed to the C-5 position, which is ortho to the methoxy group. This makes the synthesis of 5-halo-6-methoxyquinoline highly regioselective.

Caption: General reaction scheme for the halogenation of 6-methoxyquinoline.

General Considerations and Safety Precautions

Handling the reagents used in these protocols requires strict adherence to safety standards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. All operations should be performed inside a certified chemical fume hood.[10]

  • N-Halosuccinimides (NBS & NCS): N-Bromosuccinimide and N-Chlorosuccinimide are irritants and corrosive.[11] Avoid inhalation of dust and contact with skin and eyes. They can be moisture-sensitive and should be stored in a cool, dry place away from light.[12]

  • Iodine Monochloride (ICl): ICl is a strong oxidizing agent and is highly corrosive. It causes severe burns upon contact. Handle with extreme care.

  • Solvents: Acetic acid is corrosive. Chlorinated solvents and ethers require careful handling and disposal according to institutional guidelines.

  • Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible.[12] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10]

Detailed Experimental Protocols

The following protocols are designed for a typical laboratory scale (0.5 - 1.0 mmol) and can be scaled with appropriate adjustments. Reaction progress should be monitored by Thin-Layer Chromatography (TLC).

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a convenient and safer alternative to elemental bromine, providing a source of electrophilic bromine (Br⁺) for aromatic substitution.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Amount (1 mmol scale)Molar Eq.
6-Methoxyquinoline159.18159 mg1.0
N-Bromosuccinimide (NBS)177.98196 mg1.1
Acetonitrile (ACN)-5 mL-

Step-by-Step Procedure

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 6-methoxyquinoline (159 mg, 1.0 mmol).

  • Add acetonitrile (5 mL) and stir until the starting material is fully dissolved.

  • Add N-Bromosuccinimide (196 mg, 1.1 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature (20-25 °C).

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate (20 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL).

  • Separate the organic layer, and wash it with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromo-6-methoxyquinoline as a solid. An isolated yield of 85% has been reported for a similar reaction.[13]

Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)

NCS is an effective electrophilic chlorinating agent. The use of a polar protic solvent like acetic acid can facilitate the reaction.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Amount (1 mmol scale)Molar Eq.
6-Methoxyquinoline159.18159 mg1.0
N-Chlorosuccinimide (NCS)133.53160 mg1.2
Acetic Acid (AcOH)-4 mL-

Step-by-Step Procedure

  • In a round-bottom flask, dissolve 6-methoxyquinoline (159 mg, 1.0 mmol) in acetic acid (4 mL).

  • Add N-Chlorosuccinimide (160 mg, 1.2 mmol) to the solution.

  • Heat the reaction mixture to 55 °C using an oil bath and stir.

  • Monitor the reaction for 6-8 hours by TLC until the starting material is consumed.[14][15]

  • Cool the reaction mixture to room temperature and carefully pour it into ice-water (20 mL).

  • Neutralize the mixture by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude solid by column chromatography or recrystallization to yield 5-chloro-6-methoxyquinoline.[16]

Protocol 3: Iodination using Iodine Monochloride (ICl)

Iodine monochloride is a highly effective reagent for the direct iodination of activated aromatic rings. A mild base is used to neutralize the HCl byproduct.[17]

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Amount (1 mmol scale)Molar Eq.
6-Methoxyquinoline159.18159 mg1.0
Iodine Monochloride (ICl)162.351.2 mL (1.0 M in CH₂Cl₂)1.2
Sodium Bicarbonate (NaHCO₃)84.01168 mg2.0
Acetonitrile (ACN)-5 mL-

Step-by-Step Procedure

  • To a round-bottom flask, add 6-methoxyquinoline (159 mg, 1.0 mmol) and sodium bicarbonate (168 mg, 2.0 mmol).

  • Add acetonitrile (5 mL) and cool the suspension to 0 °C in an ice bath.

  • Slowly add a 1.0 M solution of iodine monochloride in dichloromethane (1.2 mL, 1.2 mmol) dropwise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL) to consume any excess ICl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to obtain 5-iodo-6-methoxyquinoline.

Experimental Workflow and Characterization

The general workflow for each protocol follows a standard sequence in synthetic organic chemistry. The identity and purity of the final halogenated products should be confirmed using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Caption: Standard experimental workflow for synthesis and analysis.

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for the regioselective halogenation of 6-methoxyquinoline at the C-5 position. By leveraging common and selective reagents like NBS, NCS, and ICl, researchers can efficiently synthesize key halogenated intermediates that are pivotal for applications in drug discovery and chemical biology. The mechanistic rationale provided offers a clear understanding of the factors controlling the reaction's outcome, empowering scientists to adapt and troubleshoot these essential synthetic transformations.

References

The Strategic Advantage of 8-Chloro-6-methoxyquinoline in the Genesis of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Precursor

In the dynamic landscape of molecular imaging and diagnostics, the demand for sophisticated fluorescent probes that offer high sensitivity, selectivity, and photostability is ever-increasing.[1][2] Quinoline-based scaffolds have emerged as a privileged class of fluorophores due to their inherent photophysical properties, amenability to synthetic modification, and diverse biological activities.[1][3] This application note delves into the strategic utility of a specific, yet under-exploited precursor: 8-Chloro-6-methoxyquinoline . We will elucidate its role as a versatile building block for the synthesis of novel fluorescent probes, providing detailed protocols, photophysical characterization, and insights into their potential applications in research and drug development.

The unique architecture of this compound presents a compelling combination of features. The quinoline core provides the fundamental fluorophore, while the methoxy group at the 6-position modulates the electronic properties, influencing the Stoke's shift and quantum yield of the resulting dyes.[4][5] Critically, the chloro group at the 8-position serves as a versatile synthetic handle. As a proficient leaving group, it readily participates in nucleophilic aromatic substitution (SNAr) reactions, enabling the facile introduction of a wide array of functionalities.[6][7] This strategic placement allows for the covalent linkage of recognition moieties for specific analytes, tuning of photophysical properties, and enhancement of cell permeability.

This guide will provide researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical protocols to leverage this compound as a cornerstone for the next generation of fluorescent tools.

From Precursor to Probe: A Modular Synthetic Strategy

The journey from this compound to a functional fluorescent probe is a testament to the power of modular chemical synthesis. The core principle lies in the strategic displacement of the 8-chloro group to introduce a versatile linking moiety, most commonly an amino group, which can then be further elaborated.

Part 1: Synthesis of the Key Intermediate: 8-Amino-6-methoxyquinoline

The conversion of this compound to 8-amino-6-methoxyquinoline is a pivotal first step. While direct amination is feasible under high pressure and temperature, a more common and often higher-yielding laboratory-scale approach involves a two-step process via a nitro intermediate, or a direct nucleophilic substitution with an appropriate amine source. For the purpose of this guide, we will outline a plausible direct amination protocol based on established methodologies for similar haloquinolines.

Experimental Protocol: Synthesis of 8-Amino-6-methoxyquinoline from this compound

Objective: To synthesize the key intermediate, 8-amino-6-methoxyquinoline, via nucleophilic aromatic substitution.

Materials:

  • This compound

  • Ammonia (as a solution in a suitable solvent, e.g., 7N NH₃ in methanol, or aqueous ammonia)

  • Copper(I) oxide (Cu₂O) or other suitable catalyst

  • High-pressure reaction vessel (autoclave)

  • Solvent (e.g., N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO))

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • In a high-pressure reaction vessel, combine this compound (1.0 eq), copper(I) oxide (0.1 eq), and the chosen solvent (e.g., NMP).

  • Add the ammonia solution (excess, e.g., 10-20 eq).

  • Seal the vessel and heat to 150-180 °C for 12-24 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

  • After cooling to room temperature, carefully vent the vessel.

  • Dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 8-amino-6-methoxyquinoline.

Causality and Insights: The use of a copper catalyst is often crucial for facilitating nucleophilic substitution on the electron-rich quinoline ring. The high temperature and pressure are necessary to overcome the activation energy for the reaction. The choice of solvent is critical; a high-boiling polar aprotic solvent like NMP or DMSO is ideal for this type of reaction.

Part 2: Elaboration of the Intermediate into a Functional Fluorescent Probe

With the versatile 8-amino-6-methoxyquinoline in hand, the possibilities for creating a diverse array of fluorescent probes are vast. The primary amino group serves as a nucleophile for reactions with various electrophiles, allowing for the attachment of recognition units for specific analytes (e.g., metal ions, pH, reactive oxygen species) or for modulating the photophysical properties.

Here, we present a representative protocol for the synthesis of a Schiff base fluorescent probe, a common strategy for developing "turn-on" sensors.

Experimental Protocol: Synthesis of a Salicylaldehyde-based Schiff Base Fluorescent Probe

Objective: To synthesize a fluorescent probe for potential metal ion sensing via the formation of a Schiff base with salicylaldehyde.

Materials:

  • 8-Amino-6-methoxyquinoline

  • Salicylaldehyde

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve 8-amino-6-methoxyquinoline (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add salicylaldehyde (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Causality and Insights: The Schiff base condensation is a robust and efficient reaction. The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amino group. The resulting probe is expected to exhibit changes in its fluorescence properties upon coordination with metal ions due to mechanisms like Chelation-Enhanced Fluorescence (CHEF).

Visualizing the Synthetic Pathway

To provide a clear overview of the synthetic strategy, the following workflow diagram is presented.

G precursor This compound reagents1 NH₃, Cu₂O High T, P precursor->reagents1 intermediate 8-Amino-6-methoxyquinoline reagents2 Salicylaldehyde EtOH, H⁺ (cat.) intermediate->reagents2 probe Schiff Base Fluorescent Probe reagents1->intermediate reagents2->probe

Caption: Synthetic workflow from this compound to a functional probe.

Photophysical Properties and Performance Data

The utility of a fluorescent probe is defined by its photophysical characteristics. The 6-methoxyquinoline core generally imparts favorable fluorescence properties. The emission wavelength of 6-methoxyquinoline derivatives is sensitive to the solvent environment, typically showing a red-shift with increasing solvent polarity.[4][5]

The following table summarizes the expected photophysical properties of a representative fluorescent probe derived from 8-amino-6-methoxyquinoline. These values are illustrative and will vary depending on the specific structure of the probe and the analyte it is designed to detect.

PropertyFree Probe (Illustrative)Probe-Analyte Complex (Illustrative)Rationale for Change
Excitation Max (λex) ~350-380 nm~360-400 nmBinding of an analyte can alter the electronic ground state of the fluorophore, leading to a shift in the absorption maximum.
Emission Max (λem) ~430-470 nm~480-520 nmAnalyte binding often leads to increased rigidity and changes in the electronic excited state, resulting in a red-shifted emission.
Stokes Shift ~80-90 nm~100-120 nmA larger Stokes shift is often observed upon analyte binding, which is advantageous for minimizing self-quenching and improving signal-to-noise in imaging applications.
Quantum Yield (Φ) Low (<0.1)High (>0.3)In a "turn-on" probe, non-radiative decay pathways (e.g., photoinduced electron transfer or C=N isomerization in a Schiff base) are active in the free probe, leading to low fluorescence. Analyte binding inhibits these pathways, causing a significant increase in quantum yield.[8]
Fluorescence Lifetime (τ) Short (~1-2 ns)Long (~5-10 ns)The fluorescence lifetime is directly related to the quantum yield and is expected to increase upon analyte binding as non-radiative decay rates decrease.

Applications in Research and Drug Development

The modular nature of the synthesis starting from this compound allows for the development of a wide range of fluorescent probes with tailored applications.

Sensing and Imaging of Biologically Important Analytes

By judiciously choosing the recognition moiety to be attached to the 8-amino group, probes can be designed for the selective detection of:

  • Metal Ions: Probes incorporating chelating agents can be used to visualize the distribution and flux of biologically important metal ions such as Zn²⁺, Fe³⁺, and Cu²⁺ in living cells.

  • pH: The fluorescence of probes containing ionizable groups can be sensitive to changes in pH, enabling the imaging of acidic organelles like lysosomes or monitoring cellular pH homeostasis.

  • Reactive Oxygen Species (ROS): By incorporating moieties that react specifically with ROS (e.g., H₂O₂, ONOO⁻), probes can be developed to study oxidative stress in cells and tissues.

High-Throughput Screening and Drug Discovery

Fluorescent probes are invaluable tools in high-throughput screening (HTS) for drug discovery. Probes designed to bind to a specific enzyme or receptor can be used to screen large compound libraries for potential inhibitors or modulators. A change in the fluorescence signal upon displacement of the probe by a "hit" compound provides a rapid and sensitive readout.

Theranostics

The 8-amino-6-methoxyquinoline scaffold is a component of the antimalarial drug primaquine.[9][10] This opens up the exciting possibility of developing "theranostic" agents, where the fluorescent probe not only visualizes a therapeutic target but also exerts a therapeutic effect. For example, a fluorescently labeled drug molecule could be used to simultaneously track its uptake and distribution in cells while also delivering its therapeutic payload.

Logical Framework for Probe Design

The following diagram illustrates the logical process for designing a fluorescent probe based on the this compound precursor.

G start Identify Target Analyte (e.g., Zn²⁺, pH, Enzyme) design Design Recognition Moiety start->design synthesis Synthesize Probe from This compound design->synthesis characterization Photophysical Characterization (λex, λem, Φ, etc.) synthesis->characterization validation In Vitro & In Vivo Validation (Selectivity, Sensitivity, Bioimaging) characterization->validation

Caption: Logical workflow for the development of a fluorescent probe.

Conclusion and Future Outlook

This compound is a highly valuable and versatile precursor for the synthesis of advanced fluorescent probes. Its strategic substitution pattern provides a robust platform for modular synthesis, allowing for the rational design of probes with tailored properties for a multitude of applications in biological research and drug development. The protocols and data presented in this application note serve as a foundational guide for researchers to unlock the full potential of this powerful chemical building block. As the demand for more sophisticated molecular tools continues to grow, we anticipate that this compound and its derivatives will play an increasingly important role in illuminating the intricate processes of life at the molecular level.

References

Application Note: High-Throughput Screening Strategies for 8-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] 8-Chloro-6-methoxyquinoline, a specific derivative, presents a promising starting point for drug discovery campaigns owing to its synthetic tractability and the established therapeutic relevance of its structural class.[1][3] High-throughput screening (HTS) provides the necessary scale and efficiency to broadly interrogate the biological potential of such compounds against diverse molecular targets and cellular pathways.[4] This document provides detailed application notes and protocols for two robust HTS assays—a biochemical kinase inhibition assay and a cell-based cytotoxicity assay—designed to effectively profile this compound and identify its potential as a lead compound for therapeutic development.

Scientific Background & Rationale

The Quinoline Scaffold in Drug Discovery Quinoline and its derivatives are heterocyclic aromatic compounds that have given rise to numerous FDA-approved drugs with applications ranging from anticancer and antimalarial to anti-inflammatory and antibacterial therapies.[5] Their rigid bicyclic structure serves as an excellent framework for the spatial presentation of various functional groups, enabling precise interactions with biological macromolecules. The specific substitutions on the quinoline ring, such as the chloro- and methoxy- groups in this compound, critically influence the molecule's physicochemical properties and its target binding profile.

Plausible Biological Targets for this compound Based on the activities of structurally related compounds, two primary areas of investigation are immediately compelling:

  • Protein Kinase Inhibition: The human kinome, comprising over 500 protein kinases, is a major class of drug targets, particularly in oncology.[6] The quinoline core is a well-established ATP-mimetic scaffold found in many kinase inhibitors. Therefore, screening this compound against a representative kinase panel is a logical first step to identify direct enzymatic inhibition.[6][7]

  • Antiproliferative Activity: Many quinoline-based agents exert their therapeutic effects by inducing cytotoxicity in cancer cells.[5][8] A primary cell-based screen to assess the antiproliferative or cytotoxic effects of this compound is essential. This approach provides a holistic view of the compound's biological impact, encompassing its ability to cross cell membranes and affect complex cellular processes like metabolism, proliferation, and survival.[9]

General High-Throughput Screening (HTS) Workflow

An HTS campaign is a systematic process designed to identify and validate active compounds from a large library.[10] The workflow ensures that initial findings are robust and reproducible, progressing only the most promising candidates to more complex secondary assays.

HTS_Workflow cluster_0 Primary Screening Phase cluster_1 Hit Confirmation & Validation cluster_2 Lead Progression Compound_Library Compound Library (incl. This compound) Primary_Screen Primary HTS (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Activity Threshold Cutoff) Primary_Screen->Hit_Identification Hit_Confirmation Hit Confirmation (Re-test from fresh stock) Hit_Identification->Hit_Confirmation Dose_Response Dose-Response Assay (e.g., 10-point curve) Hit_Confirmation->Dose_Response Potency_Determination Potency & Efficacy Calc. (IC50 / GI50) Dose_Response->Potency_Determination Secondary_Assays Secondary & Orthogonal Assays (e.g., Selectivity, MoA) Potency_Determination->Secondary_Assays

Caption: General workflow for a high-throughput screening campaign.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a universal assay applicable to virtually any kinase.[11] The rationale for choosing this method is its high sensitivity, broad applicability, and resistance to interference from colored or fluorescent compounds.[11][12]

A. Principle of the Assay The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted by an ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.

B. Materials & Reagents

  • This compound (dissolved in 100% DMSO to a 10 mM stock)

  • Target Protein Kinase (e.g., EGFR, LCK) and corresponding substrate (e.g., Poly(E4Y))

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Staurosporine (positive control inhibitor)

  • Assay Buffer (specific to the kinase)

  • 384-well solid white, low-volume assay plates (e.g., Corning #3572)

  • Plate reader with luminescence detection capabilities

C. Step-by-Step Protocol

  • Compound Plating:

    • Prepare a compound source plate by diluting this compound, Staurosporine, and DMSO (vehicle control) in assay buffer to 4x the final desired concentration.

    • Using an acoustic liquid handler or multichannel pipette, transfer 2.5 µL of the diluted compounds to the 384-well assay plate.

    • Plate design must include:

      • Vehicle Control (0% Inhibition): Wells with DMSO only.

      • Positive Control (100% Inhibition): Wells with a high concentration of Staurosporine.

      • Test Compound: Wells with this compound.

  • Kinase Reaction Initiation:

    • Prepare a 2x Kinase/Substrate solution in the appropriate kinase reaction buffer.

    • Add 2.5 µL of the 2x Kinase/Substrate solution to each well.

    • Prepare a 2x ATP solution in the kinase reaction buffer.

    • Initiate the reaction by adding 5 µL of the 2x ATP solution to all wells. The final reaction volume is 10 µL.

  • Incubation:

    • Briefly centrifuge the plate (e.g., 1000 rpm for 30 seconds) to mix.

    • Incubate the plate at room temperature for 60 minutes. The optimal time may vary depending on the specific kinase.

  • Signal Generation & Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Read the luminescence on a plate reader.

D. Data Analysis

  • Calculate the percent inhibition for each test well using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl)) Where RLU is the Relative Light Units.

  • For dose-response experiments, plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

  • Assess assay quality by calculating the Z' factor from the control wells. A Z' factor > 0.5 is indicative of a robust and reliable assay.[12]

Protocol 2: Cell-Based Antiproliferative Assay (CellTiter-Glo®)

This protocol outlines a method to assess the impact of this compound on cell viability by measuring intracellular ATP levels.[9] The quantity of ATP is directly proportional to the number of metabolically active cells.[13] This "add-mix-read" assay is simple, rapid, and highly amenable to HTS.

Cell_Assay_Workflow A 1. Plate Cells (e.g., 1000 cells/well in 40 µL) B 2. Incubate Overnight (37°C, 5% CO2) Allows cells to adhere A->B C 3. Add Compound (10 µL of 5x concentration) B->C D 4. Incubate for 72 hours (Allows for phenotypic effect) C->D E 5. Equilibrate Plate (30 min at Room Temp) D->E F 6. Add CellTiter-Glo® Reagent (50 µL, equal to culture volume) E->F G 7. Mix and Incubate (2 min orbital shaking, 10 min RT) F->G H 8. Read Luminescence (Measure cell viability) G->H

Caption: Step-by-step workflow for the cell-based viability assay.

A. Principle of the Assay The CellTiter-Glo® Luminescent Cell Viability Assay uses a thermostable luciferase that, in the presence of ATP and luciferin, generates a stable "glow-type" luminescent signal. The reagent also contains a cell lysis agent, allowing for a single-addition protocol.

B. Materials & Reagents

  • This compound (10 mM stock in DMSO)

  • Human cancer cell line (e.g., HCT116 colorectal carcinoma)[8]

  • Appropriate cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Doxorubicin (positive control for cytotoxicity)

  • 384-well solid white, clear-bottom, tissue culture-treated plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection

C. Step-by-Step Protocol

  • Cell Seeding:

    • Harvest and count cells, then resuspend them in culture medium to the desired density (e.g., 25,000 cells/mL).

    • Dispense 40 µL of the cell suspension into each well of the 384-well plate (1,000 cells/well).

    • Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 5x concentration compound plate by serially diluting this compound, Doxorubicin, and DMSO in culture medium.

    • Add 10 µL of the 5x compound solutions to the corresponding wells of the cell plate. The final volume will be 50 µL.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay Readout:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. This is critical for reagent performance.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 50 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes at low speed to induce cell lysis and mix the contents.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a plate reader.

D. Data Analysis

  • Calculate the percent viability for each well: % Viability = 100 * (RLU_compound - RLU_bkgd) / (RLU_vehicle - RLU_bkgd) Where RLU_bkgd is the signal from wells with medium only.

  • Plot the % Viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).

Data Presentation & Assay Performance

Quantitative data from HTS assays should be summarized to monitor performance and compare results.

ParameterProtocol 1: Kinase AssayProtocol 2: Cell Viability AssayRationale & Acceptance Criteria
Assay Format 384-well, biochemical384-well, cell-basedMiniaturized for high throughput.
Detection Mode LuminescenceLuminescenceHigh sensitivity and wide dynamic range.
Primary Readout % Inhibition% ViabilityDirect measure of compound effect.
Z' Factor > 0.75> 0.70Indicates excellent assay robustness (must be >0.5).
Signal-to-Background > 100> 50Ensures a sufficient window to detect inhibition.
Hypothetical IC50/GI50 1.2 µM5.8 µMA quantitative measure of compound potency.

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Z' Factor (<0.5) High variability in controls, reagent instability, inconsistent dispensing.Verify liquid handler precision, ensure complete reagent mixing, check for edge effects on plates.
Compound Interference Intrinsic fluorescence/color of the compound, light scattering from precipitates.Use luminescence or TR-FRET assays which are less prone to interference.[14] Check compound solubility in assay buffer.[15]
Irreproducible Hits Compound degradation, aggregation, non-specific activity (PAINS).Re-test from a freshly prepared solid sample. Use orthogonal assays to confirm activity. Filter hits against known PAINS databases.
High Cytotoxicity in All Cells General cellular toxicity, not target-specific.Counter-screen against a non-cancerous, healthy cell line (e.g., HEK293) to assess the therapeutic window.

Conclusion

The protocols detailed in this application note provide a robust framework for conducting primary high-throughput screening of this compound. By combining a direct biochemical kinase assay with a functional cell-based viability screen, researchers can efficiently identify and prioritize potential therapeutic activities. This dual approach allows for the discovery of compounds that either directly inhibit a specific molecular target or modulate complex cellular pathways, paving the way for further lead optimization and development.

References

Application Notes & Protocols: High-Purity Isolation of 8-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed methodologies for the purification of 8-Chloro-6-methoxyquinoline, a key intermediate in pharmaceutical synthesis. Addressing the needs of researchers and drug development professionals, this document moves beyond simple step-by-step instructions to explain the underlying chemical principles that govern each purification strategy. We present field-proven protocols for recrystallization, flash column chromatography, and acid-base extraction, designed to be self-validating and adaptable to various scales and purity requirements. The guide includes comparative data tables, logical workflow diagrams, and citations to authoritative literature to ensure scientific integrity and practical utility.

Introduction: The Critical Role of Purity

This compound is a substituted quinoline scaffold of significant interest in medicinal chemistry, often serving as a foundational building block for the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, such as regioisomers, unreacted starting materials, or reaction by-products, can have profound negative consequences on downstream reactions, impacting yield, reproducibility, and the safety profile of the final compound. Therefore, achieving high purity (>99%) is not merely an analytical objective but a prerequisite for successful drug development.

This guide details robust methods to upgrade crude this compound to high-purity standards suitable for sensitive downstream applications. The choice of method depends on the initial purity of the crude material, the scale of the purification, and the specific impurity profile.

Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. Based on common synthetic routes to the quinoline core, such as the Skraup synthesis or modifications thereof, the crude product may contain:

  • Starting Materials: Residual p-anisidine, glycerol, or other precursors.

  • Regioisomers: Isomers such as 6-chloro-8-methoxyquinoline, which can be difficult to separate due to similar physical properties.

  • Oxidative By-products: Nitro-derivatives or polymeric tars formed under harsh reaction conditions[1][2].

  • Inorganic Salts: Residual acids or bases from the reaction workup.

The methods outlined below are designed to systematically remove these contaminants.

Purification Strategy Selection

The optimal purification strategy is dictated by the specific experimental context. The following diagram illustrates a decision-making workflow for selecting the most appropriate method.

Purification_Strategy Fig 1. Decision Workflow for Purification Method Selection start Crude this compound check_purity Initial Purity Assessment (TLC, ¹H NMR, LCMS) start->check_purity high_purity > 90% Pure? check_purity->high_purity scale Scale > 5g? high_purity->scale Yes acid_wash Acid-Base Wash (Removes baseline impurities) high_purity->acid_wash No recrystallization Recrystallization (High yield, scalable) scale->recrystallization Yes chromatography Flash Column Chromatography (Highest purity, smaller scale) scale->chromatography No acid_wash->chromatography final_product High-Purity Product (>99%) recrystallization->final_product chromatography->final_product

Caption: A decision tree to guide the selection of the appropriate purification technique.

Detailed Protocols

Protocol 1: High-Yield Recrystallization

Recrystallization is the most efficient method for purifying crystalline solids on a large scale, leveraging the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.

Causality & Rationale: The ideal recrystallization solvent will dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C). This temperature-dependent solubility gradient allows for the selective crystallization of the target molecule while impurities remain in the supernatant (mother liquor). Alcohols like ethanol and methanol are often effective for quinoline derivatives[3][4][5].

Experimental Protocol:

Recrystallization_Workflow Fig 2. Step-by-Step Recrystallization Workflow cluster_steps Protocol Steps step1 1. Dissolution: Dissolve crude solid in minimum hot ethanol (e.g., ~10-15 mL/g). step2 2. Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly. step1->step2 step3 3. Crystallization: Allow solution to cool slowly to RT, then chill in an ice bath (0-4 °C). step2->step3 step4 4. Isolation: Collect crystals by vacuum filtration. Wash with a small amount of cold ethanol. step3->step4 step5 5. Drying: Dry crystals under vacuum at 40-50 °C to a constant weight. step4->step5

Caption: The sequential process for purification via recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of crude material in a test tube and add a few drops of the test solvent (see Table 1). Heat to boiling. If it dissolves, cool to see if crystals form. Ethanol is a highly recommended starting point.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound and the chosen solvent (e.g., ethanol). Heat the mixture to reflux with stirring until all the solid has dissolved. Add the solvent gradually until a clear, saturated solution is obtained.

  • Decolorization (Optional): If the solution is highly colored, it may indicate the presence of polymeric or oxidative impurities. Add a small amount of activated charcoal (approx. 1-2% w/w) and reflux for an additional 5-10 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble matter is present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove it. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold solvent to remove any adhering mother liquor. Dry the purified crystals under vacuum to a constant weight.

Table 1: Recommended Solvents for Recrystallization

SolventBoiling Point (°C)Rationale
Ethanol78Good solubility when hot, poor solubility when cold. Generally provides high recovery.[3][6]
Methanol65Similar properties to ethanol, may be suitable if ethanol fails to give good crystals.[4][7]
Isopropanol82Lower volatility than ethanol, can be useful for slower crystal growth.
Ethyl Acetate77A less polar option, useful if impurities are highly polar.[1]
Acetone/WaterVariableA mixed solvent system can be fine-tuned to achieve optimal solubility characteristics.[6]
Protocol 2: High-Purity Flash Column Chromatography

For small-scale purifications or when recrystallization fails to remove closely related impurities, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.

Causality & Rationale: The quinoline nitrogen provides a degree of polarity, while the chlorinated aromatic core is nonpolar. This polarity balance allows for effective separation on normal-phase silica gel. A solvent system is chosen to provide a target retention factor (Rf) of ~0.3-0.4 for the desired compound on a TLC plate, which typically translates to good separation on a column.

Experimental Protocol:

Chromatography_Workflow Fig 3. Workflow for Flash Column Chromatography cluster_steps Protocol Steps step1 1. TLC Analysis: Determine optimal eluent system. (e.g., Hexanes/Ethyl Acetate). step2 2. Column Packing: Pack a column with silica gel as a slurry in the initial eluent. step1->step2 step3 3. Sample Loading: Adsorb crude product onto a small amount of silica (dry loading). step2->step3 step4 4. Elution: Run the column under positive pressure, collecting fractions sequentially. step3->step4 step5 5. Analysis & Pooling: Analyze fractions by TLC. Pool pure fractions and evaporate solvent. step4->step5

Caption: The standard procedure for purification by flash chromatography.

Step-by-Step Methodology:

  • Eluent Selection: Using thin-layer chromatography (TLC), identify a solvent system that separates the target compound from its impurities. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio until the Rf of the product spot is approximately 0.35.

  • Column Preparation: Select a column size appropriate for the amount of material (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in the least polar eluent mixture.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a less polar mixture and gradually increasing polarity if necessary (gradient elution). Apply positive pressure (air or nitrogen) to achieve a flow rate of about 2 inches/minute.

  • Fraction Collection: Collect fractions in test tubes. Monitor the separation by TLC, spotting every few fractions.

  • Isolation: Combine the fractions that contain the pure product, as determined by TLC analysis. Remove the solvent using a rotary evaporator to yield the purified this compound.

Table 2: Chromatography Condition Parameters

ParameterRecommendationRationale
Stationary PhaseSilica Gel (230-400 mesh)Standard choice for normal-phase separation of moderately polar compounds.[8]
Mobile PhaseHexanes:Ethyl Acetate (e.g., 9:1 to 7:3 v/v)Provides good separation for many quinoline systems; easily adjusted and removed.
Loading MethodDry LoadingEnsures a narrow starting band, leading to better resolution and separation.
VisualizationUV Lamp (254 nm)The aromatic quinoline ring is UV-active, allowing for easy visualization on TLC.
Protocol 3: Preliminary Purification via Acid-Base Extraction

This is a liquid-liquid extraction technique useful for removing neutral or acidic impurities from the basic quinoline product. It is often used as a first-pass cleanup of very crude material before a final polishing step like recrystallization.

Causality & Rationale: The nitrogen atom on the quinoline ring is basic and can be protonated by an acid (e.g., HCl) to form a water-soluble ammonium salt. Neutral organic impurities will remain in the organic phase and can be separated. Subsequent basification of the aqueous layer deprotonates the quinoline, regenerating the water-insoluble free base, which can be extracted back into an organic solvent.[9]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (~20 mL/g).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (2 x 20 mL/g). The protonated product will move to the aqueous layer. Combine the aqueous layers.

  • Organic Wash (Optional): Wash the combined acidic aqueous layers with a fresh portion of organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid NaHCO3) with stirring until the solution is basic (pH > 9). The this compound will precipitate or form an oil.

  • Back Extraction: Extract the basified aqueous solution with fresh organic solvent (3 x 20 mL/g). The purified free base will now be in the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Purity Assessment

After purification, the purity of the this compound should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot should be observed.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >99% area).[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should show clean spectra consistent with the desired structure and no significant impurity peaks.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

Conclusion

The purification of this compound can be effectively achieved through several standard laboratory techniques. For large-scale work where the crude material is relatively clean, recrystallization offers an excellent balance of yield, scalability, and efficiency. For achieving the highest possible purity, especially on a smaller scale or with difficult-to-remove impurities, flash column chromatography is the superior method. A preliminary acid-base wash can serve as a robust and inexpensive initial cleanup step for very crude starting material. The selection of the optimal method and conditions, guided by the principles and protocols outlined in this note, will enable researchers to obtain high-purity material essential for advancing their research and development goals.

References

Application Notes and Protocols: The Strategic Use of 8-Chloro-6-methoxyquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Core

The quinoline ring system, a fusion of benzene and pyridine rings, is a quintessential "privileged scaffold" in medicinal chemistry. This structural motif is at the heart of numerous therapeutic agents, demonstrating a vast spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties. Within this important class of heterocycles, 8-Chloro-6-methoxyquinoline emerges as a particularly strategic building block for drug discovery.

This guide provides an in-depth technical overview of this compound, focusing on its application as a versatile intermediate. We will explore its utility in the synthesis of antimalarial agents and as a modifiable scaffold for the development of modern kinase inhibitors. The protocols herein are designed to provide researchers with robust, field-proven methodologies for leveraging this compound's unique reactivity in their synthetic campaigns.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties and safety requirements is the foundation of sound experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₈ClNO[1]
Molecular Weight 193.63 g/mol [1]
CAS Number 796851-15-5[1][2]
Appearance Typically a solid (powder or crystalline)-
Purity >97% (Typical commercial grade)[1]
InChI Key DJTLOGWJGGBMKV-UHFFFAOYSA-N[1]
Safety and Handling Precautions

As a halogenated aromatic heterocycle, this compound requires careful handling to minimize exposure and ensure laboratory safety. While a compound-specific Safety Data Sheet (SDS) must always be consulted prior to use, the following general precautions are mandatory:

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors. Workstations should be equipped with an accessible safety shower and eyewash station.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles with side shields.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Body Protection: A flame-resistant lab coat and appropriate footwear are required.

  • Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations.

Core Applications in Medicinal Chemistry

The synthetic utility of this compound is primarily derived from the reactivity of the C8-chloro substituent, which serves as an excellent handle for introducing molecular diversity.

A Key Intermediate for Antimalarial Agents

The 8-amino-6-methoxyquinoline core is the defining feature of essential antimalarial drugs like primaquine and tafenoquine. These agents are critical for eradicating the dormant liver stages of Plasmodium vivax and P. ovale. This compound is an ideal precursor for synthesizing analogs of these drugs through Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the quinoline nitrogen activates the C8 position, facilitating the displacement of the chloride by an amine nucleophile.[3] This reaction pathway allows for the facile introduction of various side chains at the 8-position, enabling the exploration of structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.

sn_ar_workflow reagent This compound product 8-Amino-6-methoxyquinoline Derivative (Antimalarial Scaffold) reagent->product SNAr Reaction (e.g., Base, Heat) amine R-NH₂ (Nucleophile) amine->product

Caption: General workflow for antimalarial scaffold synthesis.

A Versatile Scaffold for Kinase Inhibitor Development

Protein kinases are pivotal targets in modern oncology. Many kinase inhibitors are designed to be ATP-competitive, binding to the enzyme's active site. The quinoline scaffold can effectively mimic the purine ring of ATP. The C8-chloro group on this compound provides a crucial anchor point for diversification using palladium-catalyzed cross-coupling reactions.[4]

  • Suzuki-Miyaura Coupling: Enables the formation of C-C bonds, allowing the introduction of various aryl or heteroaryl groups. This is a powerful strategy for probing interactions within the kinase active site to enhance potency and selectivity.[5][6]

  • Buchwald-Hartwig Amination: Facilitates the formation of C-N bonds with a wide array of primary and secondary amines, creating novel aminoquinoline derivatives.[7][8] This method offers an alternative to classical SNAr with a broader substrate scope.

These transformations allow for the systematic construction of compound libraries, which are essential for optimizing lead compounds in a drug discovery program.

coupling_workflow cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagent R-B(OH)₂ (Boronic Acid) start->suzuki_reagent Pd Catalyst, Base buchwald_reagent R₁R₂NH (Amine) start->buchwald_reagent Pd Catalyst, Ligand, Base suzuki_product 8-Aryl-6-methoxyquinoline buchwald_product 8-Amino-6-methoxyquinoline

Caption: Diversification via Pd-catalyzed cross-coupling reactions.

Experimental Protocols

The following protocols are generalized procedures. Researchers should optimize conditions for their specific substrates. All reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.

Protocol 1: Synthesis of 8-Alkylamino-6-methoxyquinoline Derivatives via SNAr

This protocol describes the reaction of this compound with a representative primary amine.

  • Rationale: This reaction leverages the activated nature of the C8-Cl bond for direct displacement by an amine.[3] A base is required to neutralize the HCl generated during the reaction, driving it to completion. A polar solvent is used to facilitate the interaction of the charged intermediates. Microwave heating can significantly accelerate this transformation.[9]

  • Materials:

    • This compound

    • Alkylamine (e.g., 4-amino-1-butanol, 1.2 equivalents)

    • Base (e.g., K₂CO₃ or Diisopropylethylamine, 2.0 equivalents)

    • Solvent (e.g., N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP))

    • Reaction vessel (e.g., sealed microwave vial or round-bottom flask with condenser)

  • Step-by-Step Procedure:

    • To a reaction vessel, add this compound (1.0 eq), the chosen alkylamine (1.2 eq), and the base (2.0 eq).

    • Add the anhydrous solvent to achieve a concentration of approximately 0.2 M.

    • Seal the vessel and heat the reaction mixture with stirring.

      • Conventional Heating: 100-140 °C for 12-24 hours.

      • Microwave Heating: 150-180 °C for 30-90 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 8-alkylamino-6-methoxyquinoline derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C8-Position

This protocol outlines a general procedure for coupling an arylboronic acid to the 8-position.

  • Rationale: The Suzuki reaction is a robust method for C-C bond formation.[5] It involves a catalytic cycle of oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to form the product.[10] The base is crucial for activating the boronic acid for the transmetalation step.[6]

  • Materials:

    • This compound

    • Arylboronic acid (1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., aqueous 2M Na₂CO₃ or K₂CO₃, 3.0 equivalents)

    • Solvent system (e.g., Toluene, 1,4-Dioxane, or DME)

  • Step-by-Step Procedure:

    • In a flask, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the palladium catalyst (0.05 eq).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the anhydrous organic solvent, followed by the aqueous base solution.

    • Heat the mixture to reflux (typically 85-110 °C) with vigorous stirring for 4-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., Ethyl Acetate).

    • Separate the layers. Extract the aqueous layer with the organic solvent (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired 8-aryl-6-methoxyquinoline derivative.

Data Interpretation and Characterization

Successful synthesis must be confirmed through rigorous analytical characterization.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure of the final product. Key diagnostic signals include shifts in the aromatic protons of the quinoline core and the appearance of signals corresponding to the newly introduced substituent.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.

  • Chromatography: HPLC or UPLC should be used to assess the purity of the final compound, which should typically be >95% for biological screening.

Table 2: Example Characterization Data for a Synthesized Library

Compound IDR-Group (at C8)Synthetic MethodYield (%)Purity (HPLC %)IC₅₀ (nM)
EX-01 -(CH₂)₄OHSNAr65>981,250
EX-02 4-FluorophenylSuzuki72>9985
EX-03 AnilineBuchwald-Hartwig58>97210
Hypothetical IC₅₀ values against a target kinase for illustrative purposes.

Conclusion

This compound is a high-value, versatile building block in medicinal chemistry. Its dual applicability as a precursor for both classic antimalarial scaffolds and modern targeted therapies like kinase inhibitors makes it an indispensable tool for drug discovery programs. The reactive C8-chloro handle, amenable to both nucleophilic substitution and palladium-catalyzed cross-coupling, provides chemists with reliable and flexible pathways to generate novel chemical entities with significant therapeutic potential. The protocols outlined in this guide offer a solid foundation for researchers to explore the rich chemistry of this important scaffold.

References

Application Notes and Protocols for the Quantification of 8-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Chloro-6-methoxyquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and drug development. As with any biologically active compound, accurate and precise quantification is paramount for quality control, pharmacokinetic studies, and ensuring the efficacy and safety of potential therapeutic agents. This document provides a comprehensive guide to the analytical techniques for the quantification of this compound, tailored for researchers, scientists, and drug development professionals.

The methodologies detailed herein are grounded in established analytical principles for quinoline derivatives and halogenated aromatic compounds.[1][2][3] This guide emphasizes not just the procedural steps but also the scientific rationale behind the selection of specific techniques and parameters, ensuring a robust and reliable analytical workflow.

Comparative Overview of Analytical Techniques

The choice of an analytical technique for quantifying this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The three primary techniques discussed in this guide are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

TechniquePrincipleApplicability for this compoundStrengthsLimitations
HPLC-UV Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Highly suitable for the analysis of this non-volatile and thermally stable compound. Offers excellent quantitative performance.[2][4]High resolution, sensitivity, and adaptability for quantitative analysis in various sample matrices.May require more complex sample preparation compared to UV-Vis spectrophotometry.
GC-MS Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.Applicable as quinoline derivatives can be analyzed by GC. Provides high specificity.Excellent for separating volatile and semi-volatile compounds. High sensitivity and structural confirmation from mass spectra.May not be suitable for non-volatile or thermally labile impurities.
UV-Vis Spectrophotometry Measurement of the absorption of ultraviolet and visible light by the molecule in solution.Useful for rapid quantification in pure samples or simple mixtures based on the chromophoric quinoline ring system.Simple, rapid, and cost-effective for concentration determination.Lower specificity compared to chromatographic methods; susceptible to interference from other absorbing species in complex matrices.[5]

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is the cornerstone technique for the quality control of pharmaceutical compounds. For this compound, a reversed-phase HPLC method with UV detection is recommended for its robustness and wide applicability.

Causality of Experimental Choices
  • Reversed-Phase Chromatography: this compound is a moderately polar compound, making it well-suited for reversed-phase chromatography where a nonpolar stationary phase (like C18) is used with a polar mobile phase. This allows for good retention and separation from polar impurities.

  • C18 Column: A C18 column is a versatile and widely used stationary phase that provides excellent separation for a broad range of aromatic and heterocyclic compounds.[2]

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reversed-phase HPLC, offering good solvating power and UV transparency. The addition of a small amount of acid, such as formic or phosphoric acid, helps to protonate any residual silanols on the silica-based stationary phase, reducing peak tailing and improving peak shape.[4]

  • UV Detection: The quinoline ring system of this compound contains a chromophore that absorbs UV radiation, allowing for sensitive detection. The optimal wavelength should be determined by acquiring a UV spectrum of the analyte. Based on similar structures, a wavelength in the range of 220-260 nm is a good starting point.[2]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Sample_Prep Sample and Standard Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System Inject Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Elute Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Signal Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Workflow for HPLC quantification.
Detailed HPLC Protocol

1. Instrumentation and Consumables

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid or phosphoric acid, analytical grade.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

2. Preparation of Solutions

  • Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. Filter and degas the mobile phase before use. The optimal ratio may need to be determined empirically.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in methanol. Dilute with the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determine the λmax of this compound in the mobile phase (a starting wavelength of 254 nm can be used).[2]

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the working standards against their corresponding concentrations.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). An R² value > 0.999 is desirable.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Validation Parameter Acceptance Criteria Typical Performance
Linearity (R²) ≥ 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10Dependent on detector sensitivity

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for impurity profiling due to the high specificity of mass spectrometric detection.

Causality of Experimental Choices
  • Gas Chromatography: Halogenated quinolines are amenable to GC analysis.[3] The choice of column and temperature program is critical for achieving good separation.

  • Non-polar Capillary Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good starting point for the analysis of a wide range of organic compounds, including halogenated aromatics.

  • Splitless Injection: For trace analysis and quantification, a splitless injection mode is often preferred to ensure that the entire sample is transferred to the column, maximizing sensitivity.

  • Electron Ionization (EI): EI is a hard ionization technique that produces a reproducible fragmentation pattern, which is useful for structural elucidation and library matching.

  • Selected Ion Monitoring (SIM): For quantitative analysis, SIM mode is more sensitive and selective than full scan mode. It involves monitoring only a few characteristic ions of the target analyte.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Sample_Prep Sample and Standard Preparation GC_MS_System GC-MS System (Injector, Column, MS Detector) Sample_Prep->GC_MS_System Inject Data_Acquisition Data Acquisition (Full Scan or SIM) GC_MS_System->Data_Acquisition Signal Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Library_Search Library Search (Identification) Data_Acquisition->Library_Search Quantification Quantification Peak_Integration->Quantification

Workflow for GC-MS analysis.
Detailed GC-MS Protocol

1. Instrumentation and Consumables

  • Gas chromatograph coupled to a mass spectrometer.

  • Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • GC vials with inserts.

  • Volumetric flasks and pipettes.

  • Suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate).

2. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with dichloromethane.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with dichloromethane to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Solution: Dissolve the sample in dichloromethane to a final concentration within the calibration range.

3. GC-MS Conditions

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 50-300 for identification.

    • SIM: Monitor characteristic ions for quantification (to be determined from the full scan mass spectrum).

4. Data Analysis

  • Identify the this compound peak based on its retention time and mass spectrum.

  • For quantification, construct a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the working standards.

  • Quantify the amount of this compound in the sample using the calibration curve.

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry is a simple and rapid technique for the quantification of a pure substance in solution. Its application for this compound relies on the Beer-Lambert law.

Causality of Experimental Choices
  • UV-Vis Absorption: The conjugated aromatic system of the quinoline ring in this compound absorbs UV radiation, making it suitable for spectrophotometric analysis.

  • Wavelength of Maximum Absorbance (λmax): To achieve the highest sensitivity and to minimize deviations from the Beer-Lambert law, measurements should be made at the wavelength of maximum absorbance. The λmax should be determined experimentally by scanning a dilute solution of the analyte over a range of wavelengths (e.g., 200-400 nm).

  • Solvent: The choice of solvent can influence the UV spectrum. A solvent that dissolves the analyte well and is transparent in the wavelength range of interest should be used. Methanol or ethanol are common choices for this type of compound.

Experimental Workflow for UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Solutions Preparation Determine_Lambda_Max Determine λmax Standard_Prep->Determine_Lambda_Max Measure_Absorbance Measure Absorbance Standard_Prep->Measure_Absorbance Sample_Prep Sample Solution Preparation Sample_Prep->Measure_Absorbance Determine_Lambda_Max->Measure_Absorbance Set λmax Calibration_Curve Calibration Curve Construction Measure_Absorbance->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Workflow for UV-Vis spectrophotometric analysis.
Detailed UV-Vis Spectrophotometry Protocol

1. Instrumentation and Consumables

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Methanol, spectroscopic grade.

  • Volumetric flasks and pipettes.

2. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to cover a suitable absorbance range (typically 0.1-1.0 AU), for example, 2, 4, 6, 8, and 10 µg/mL.

  • Sample Solution: Accurately weigh the sample and dissolve it in methanol to a final concentration that falls within the linear range of the calibration curve.

3. Determination of λmax

  • Scan one of the working standard solutions (e.g., 5 µg/mL) from 200 to 400 nm against a methanol blank.

  • Identify the wavelength of maximum absorbance (λmax).

4. Measurement and Quantification

  • Set the spectrophotometer to the determined λmax.

  • Zero the instrument with the methanol blank.

  • Measure the absorbance of each working standard and the sample solution.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This guide provides a comprehensive overview and detailed protocols for the quantification of this compound using HPLC-UV, GC-MS, and UV-Vis spectrophotometry. The choice of method will depend on the specific requirements of the analysis. For routine quality control and quantification in various matrices, the developed HPLC-UV method is recommended. GC-MS offers superior specificity and is ideal for impurity identification. UV-Vis spectrophotometry provides a rapid and cost-effective method for the analysis of pure samples. All methods should be properly validated to ensure the generation of reliable and accurate data, which is crucial in the field of drug development and scientific research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Chloro-6-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve your yield.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing the quinoline core are variations of classical named reactions. For this compound, you will likely encounter modifications of the Skraup-Doebner-von Miller synthesis or the Gould-Jacobs reaction . The Skraup-Doebner-von Miller approach involves the reaction of an appropriately substituted aniline with an α,β-unsaturated carbonyl compound.[1] The Gould-Jacobs reaction is a sequence starting with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[2][3][4]

Q2: My reaction is not proceeding to completion. What are the initial checks I should perform?

A2: Several factors can lead to an incomplete reaction. Start by verifying the following:

  • Reagent Purity: Ensure all starting materials, especially the aniline derivative and carbonyl compound, are pure and dry. The presence of water can be detrimental in many acid-catalyzed syntheses.[5]

  • Reaction Temperature: Many quinoline syntheses require significant heat.[5][6] Ensure your reaction is reaching and maintaining the target temperature.

  • Catalyst Activity: If you are using an acid catalyst, ensure it has not degraded. For solid catalysts, ensure proper activation and surface area.

Q3: I am observing a significant amount of tar-like byproduct. What is the likely cause?

A3: Tar formation is a common issue in quinoline synthesis, often due to polymerization of the carbonyl substrate or decomposition at high temperatures.[5][7][8] This is particularly prevalent in strongly acidic conditions. The Skraup reaction, for instance, is known for being potentially violent and prone to charring.[8][9]

Q4: How can I best monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.[5] Use a suitable solvent system that provides good separation of your starting materials, intermediates, and the final product. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

II. Troubleshooting Guide

This section provides a more in-depth analysis of specific problems you may encounter during the synthesis of this compound.

Problem 1: Low to No Product Yield

A low or non-existent yield is one of the most frequent challenges. The following workflow can help diagnose and solve the issue.

LowYield_Troubleshooting start Low/No Yield Observed reagent_check Verify Reagent Purity & Stoichiometry start->reagent_check reagent_ok Reagents OK? reagent_check->reagent_ok conditions_check Check Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions Optimal? conditions_check->conditions_ok catalyst_issue Investigate Catalyst (Choice, Loading, Activity) catalyst_ok Catalyst Correct? catalyst_issue->catalyst_ok workup_issue Review Work-up & Purification (Extraction, pH, Distillation) workup_ok Work-up Efficient? workup_issue->workup_ok reagent_ok->conditions_check Yes optimize_reagents Solution: - Purify starting materials - Use anhydrous solvents - Check molar ratios reagent_ok->optimize_reagents No conditions_ok->catalyst_issue Yes optimize_conditions Solution: - Adjust temperature - Increase reaction time - Use inert atmosphere conditions_ok->optimize_conditions No catalyst_ok->workup_issue Yes optimize_catalyst Solution: - Screen different acid catalysts (e.g., H2SO4, PPA, Lewis Acids) - Adjust catalyst loading catalyst_ok->optimize_catalyst No optimize_workup Solution: - Adjust pH during extraction - Use appropriate solvent - Consider alternative purification (e.g., column chromatography) workup_ok->optimize_workup No success Yield Improved workup_ok->success Yes optimize_reagents->success optimize_conditions->success optimize_catalyst->success optimize_workup->success

Caption: Troubleshooting workflow for low yield.

Detailed Solutions for Low Yield:
  • Substrate Reactivity: The electronic properties of the aniline precursor are critical. Electron-withdrawing groups, such as the chloro- group, can deactivate the aromatic ring, making the electrophilic cyclization step more difficult.[5] You may need to use more forcing conditions (higher temperature, stronger acid) to overcome this deactivation.

  • Inappropriate Catalyst: The choice of acid catalyst is highly dependent on the specific substrates. While sulfuric acid is common in Skraup-type reactions, polyphosphoric acid (PPA) or Lewis acids like zinc chloride (ZnCl₂) can be effective alternatives, particularly in Combes or Friedländer syntheses.[1][10][11]

  • Reaction Temperature: Classical quinoline syntheses often require high temperatures, sometimes exceeding 250°C for cyclization in the Gould-Jacobs reaction.[3][6] However, excessive heat can cause decomposition. If you observe charring, consider lowering the temperature and extending the reaction time. Using a high-boiling point solvent like Dowtherm A or diphenyl ether can help maintain a stable, high temperature.[6]

Problem 2: Formation of Impurities and Side Products

The formation of impurities can complicate purification and significantly reduce the isolated yield.

Common Impurities and Their Causes:
Impurity TypePotential CauseRecommended Solution
Polymerized Material/Tar Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[7]Add the carbonyl compound slowly to the reaction mixture. Consider a biphasic reaction medium to sequester the carbonyl compound in an organic phase.[7]
Regioisomers If using a substituted aniline, cyclization can occur at two different positions.The regioselectivity is influenced by both steric and electronic effects of the substituents.[6][12] Modifying the catalyst or reaction conditions can sometimes favor one isomer over the other.
Unreacted Starting Materials Incomplete reaction due to suboptimal conditions or insufficient reaction time.Re-evaluate reaction temperature and time. Ensure the catalyst is active and present in a sufficient amount.
Over-oxidation/Decomposition Products Reaction temperature is too high, or the oxidizing agent is too harsh.Lower the reaction temperature. In Skraup-type syntheses, use a milder oxidizing agent than nitrobenzene, or add ferrous sulfate to moderate the reaction.[8][9]
Problem 3: Difficulties in Product Purification

Even with a successful reaction, isolating the pure this compound can be challenging.

Purification Workflow and Troubleshooting:

Caption: A general workflow for the purification of quinolines.

  • Neutralization and Extraction: After the reaction, the acidic mixture must be carefully neutralized. Pouring the reaction mixture into ice and then slowly adding a strong base (like NaOH) until the solution is basic (pH > 10) is a common procedure. This neutralizes the acid and converts the quinoline salt into its free base form, which can then be extracted with an organic solvent like dichloromethane or ethyl acetate.[5]

  • Recrystallization: A common method for purification involves recrystallization from a suitable solvent like ethanol or methanol.[13][14] If the crude product is an oil, try dissolving it in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity persists, then cool slowly.

  • Column Chromatography: For difficult separations or to achieve very high purity, column chromatography on silica gel is an effective method. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) usually provides good separation.

III. Experimental Protocols

Protocol 1: Modified Skraup Synthesis of 6-methoxyquinoline

This protocol, adapted from a patent for the synthesis of 6-methoxyquinoline, can be modified for the synthesis of this compound by using the corresponding aniline.[8]

Reactants and Reagents:

ReagentMolar RatioExample Amount
p-Anisidine (or 2-Chloro-4-methoxyaniline)1 part44.7 g
Glycerol4.3-4.5 parts120 ml
p-Nitroanisole (Oxidizing Agent)0.50-0.54 parts29.5 g
Ferrous sulfate (Moderator)0.20-0.25 parts14 g
Boric acid (Inhibitor)1.0-1.3 parts25 g
Concentrated Sulfuric Acid-20 ml

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine the aniline derivative, glycerol, p-nitroanisole, ferrous sulfate, and boric acid.

  • With vigorous stirring in an ice bath, slowly add the concentrated sulfuric acid through the dropping funnel.

  • After the addition is complete, heat the mixture to 140°C and maintain reflux for 8-8.5 hours.

  • Cool the reaction mixture to room temperature. Carefully neutralize the mixture with a 50% sodium hydroxide solution to a pH of 5.5.

  • Remove any floating resin by decantation. Filter the remaining mixture.

  • Wash the filter cake with distilled water, followed by ethyl acetate.

  • Extract the aqueous filtrate with ethyl acetate. Combine all organic layers.

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Chlorination of a Hydroxyquinoline

If your synthetic route produces a hydroxyquinoline intermediate, a subsequent chlorination step is necessary.

Reagents:

  • Hydroxyquinoline derivative

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (optional, as catalyst)

Procedure:

  • In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place the hydroxyquinoline derivative.

  • Carefully add an excess of phosphorus oxychloride (POCl₃). A small amount of DMF can be added to catalyze the reaction.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.

  • Filter the solid product, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization or column chromatography.

References

Technical Support Center: Synthesis of 8-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 8-Chloro-6-methoxyquinoline. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common side reactions and challenges encountered during the synthesis of this important quinoline derivative. As Senior Application Scientists, we have compiled this resource to combine technical accuracy with practical, field-proven insights to support your research and development endeavors.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of this compound can be approached through several routes, each with its own set of potential side reactions and challenges. This guide is structured around the most common synthetic strategies.

Route 1: Skraup or Doebner-von Miller Reaction from 2-Amino-4-chloroanisole

This is a direct and convergent approach, but it is often plagued by a lack of regioselectivity and the formation of tar.

Problem 1: Formation of Regioisomers

  • Symptom: You observe the formation of an isomeric byproduct, 6-Chloro-8-methoxyquinoline, alongside your desired this compound.

  • Cause: The cyclization of the intermediate formed from 2-amino-4-chloroanisole can occur at either of the two positions ortho to the amino group. The electronic and steric effects of the chloro and methoxy substituents influence the regioselectivity of this electrophilic cyclization.

  • Solution:

    • Reaction Conditions Optimization: Carefully control the reaction temperature and the rate of acid addition. Lower temperatures may favor the formation of one isomer over the other.

    • Choice of Acid Catalyst: While sulfuric acid is common in the Skraup synthesis, exploring other Brønsted or Lewis acids in a Doebner-von Miller approach might alter the isomeric ratio.[1]

    • Purification: If a mixture of isomers is unavoidable, careful purification by column chromatography or fractional crystallization is necessary. Developing a robust analytical method (e.g., HPLC or GC) to quantify the isomeric ratio is crucial for optimizing the separation.

Problem 2: Excessive Tar Formation

  • Symptom: The reaction mixture becomes a thick, dark, and intractable tar, leading to low yields and significant purification difficulties.

  • Cause: The harsh acidic and oxidizing conditions of the Skraup and Doebner-von Miller reactions can cause polymerization of the glycerol (in Skraup) or the α,β-unsaturated carbonyl compound (in Doebner-von Miller), as well as the aniline starting material and reaction intermediates.[2][3]

  • Solution:

    • Use of a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is highly recommended to control the notoriously exothermic nature of the Skraup reaction, thereby reducing charring.[2] A patent for the synthesis of 6-methoxyquinoline suggests using both ferrous sulfate and boric acid.[4]

    • Controlled Reagent Addition: Add the concentrated sulfuric acid or the α,β-unsaturated carbonyl compound slowly and with efficient cooling and stirring to dissipate heat and prevent localized hotspots.

    • Two-Phase System (for Doebner-von Miller): To minimize polymerization of the α,β-unsaturated carbonyl, consider a two-phase system where the aniline is in an acidic aqueous phase and the carbonyl compound is in a non-miscible organic solvent like toluene.[3]

Route 2: Multi-step Synthesis via 6-Methoxy-8-nitroquinoline

This linear approach offers better control over regioselectivity but introduces its own set of potential pitfalls in the reduction and Sandmeyer reaction steps.

Problem 1: Incomplete Reduction of the Nitro Group

  • Symptom: Your 8-amino-6-methoxyquinoline intermediate is contaminated with the starting 6-methoxy-8-nitroquinoline or other partially reduced intermediates.

  • Cause: The reduction of the nitro group might be incomplete due to insufficient reducing agent, catalyst deactivation, or suboptimal reaction conditions.

  • Solution:

    • Choice of Reducing Agent: While tin(II) chloride (SnCl₂) is commonly used, other reducing systems like catalytic hydrogenation (e.g., H₂/Pd-C) can be employed. Ensure the chosen reagent is used in a sufficient stoichiometric excess.

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) until all the starting nitro compound is consumed.

    • Work-up Procedure: Ensure the work-up procedure effectively removes all inorganic salts and byproducts, which can sometimes interfere with the isolation of the pure amine.

Problem 2: Side Reactions in the Sandmeyer Reaction

  • Symptom: During the conversion of 8-amino-6-methoxyquinoline to this compound, you observe the formation of byproducts such as 8-hydroxy-6-methoxyquinoline (phenol byproduct) or biaryl compounds.

  • Cause: The Sandmeyer reaction proceeds through a radical mechanism, which can lead to side reactions.[5][6] The formation of the phenol byproduct is due to the reaction of the diazonium salt with water. Biaryl compounds can arise from the coupling of aryl radicals.

  • Solution:

    • Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization and the subsequent reaction with the copper(I) chloride to minimize the decomposition of the diazonium salt and the formation of the phenol byproduct.

    • Purity of Starting Amine: Ensure the 8-amino-6-methoxyquinoline is of high purity, as impurities can lead to undesired side reactions.

    • Careful pH Control: The diazotization step requires acidic conditions, but the subsequent Sandmeyer reaction might have an optimal pH range. Careful control of the pH throughout the process is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to obtain high-purity this compound?

A1: The choice of the synthetic route often depends on the available starting materials and the scale of the synthesis. The multi-step synthesis starting from 4-methoxy-2-nitroaniline generally offers better regiochemical control and can lead to a purer final product, although it is a longer sequence. The Skraup or Doebner-von Miller approach is more convergent but will likely require more effort in optimizing the reaction conditions to control isomer formation and in the final purification.

Q2: How can I effectively purify this compound from the reaction mixture?

A2: Purification strategies depend on the nature of the impurities.

  • For tar-like impurities: An initial work-up involving basification and steam distillation can be effective in separating the volatile quinoline product from the non-volatile tar.

  • For isomeric impurities: Fractional crystallization of the free base or its salts (e.g., hydrochloride) can be an effective method for separation. Preparative High-Performance Liquid Chromatography (HPLC) is also a powerful tool for isolating the desired isomer, especially on a smaller scale.

  • General Purification: Column chromatography on silica gel is a standard method for purifying quinoline derivatives. A careful selection of the eluent system is necessary to achieve good separation.

Q3: Are there any specific safety precautions I should be aware of during the Skraup synthesis?

A3: Yes, the Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[7] Always conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The use of a blast shield is also recommended. Add reagents slowly and with efficient cooling and stirring. The use of a moderator like ferrous sulfate is strongly advised to temper the reaction's vigor.

Visualizing the Reaction Pathways

To better understand the potential for side reactions, the following diagrams illustrate the key synthetic routes.

Skraup_Doebner_von_Miller cluster_start Starting Material cluster_reaction Skraup / Doebner-von Miller Reaction cluster_products Products start 2-Amino-4-chloroanisole reaction Glycerol (Skraup) or α,β-Unsaturated Carbonyl (D-v-M) + Acid + Oxidant start->reaction product This compound (Desired Product) reaction->product side_product1 6-Chloro-8-methoxyquinoline (Isomeric Byproduct) reaction->side_product1 side_product2 Tar/Polymeric Material reaction->side_product2 caption Skraup/Doebner-von Miller Synthesis and Side Products

Caption: Skraup/Doebner-von Miller Synthesis and Side Products

Multi_Step_Synthesis cluster_step1 Step 1: Skraup Reaction cluster_step2 Step 2: Reduction cluster_step3 Step 3: Sandmeyer Reaction start 4-Methoxy-2-nitroaniline step1_reagents Glycerol, H₂SO₄, Oxidant start->step1_reagents intermediate1 6-Methoxy-8-nitroquinoline step1_reagents->intermediate1 side_product_tar Tar Formation step1_reagents->side_product_tar step2_reagents Reducing Agent (e.g., SnCl₂) intermediate1->step2_reagents intermediate2 8-Amino-6-methoxyquinoline step2_reagents->intermediate2 side_product_incomplete Incomplete Reduction (Starting Material) step2_reagents->side_product_incomplete step3_reagents 1. NaNO₂, HCl 2. CuCl intermediate2->step3_reagents final_product This compound step3_reagents->final_product side_product_phenol 8-Hydroxy-6-methoxyquinoline step3_reagents->side_product_phenol side_product_biaryl Biaryl Byproducts step3_reagents->side_product_biaryl caption Multi-step Synthesis Pathway and Potential Side Products

Caption: Multi-step Synthesis Pathway and Potential Side Products

Experimental Protocols

The following are generalized protocols that should be adapted and optimized for your specific laboratory conditions and scale.

Protocol 1: Skraup-Type Synthesis of 6-Methoxy-8-nitroquinoline (Precursor for Route 2)

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a slurry of 4-methoxy-2-nitroaniline, an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene), and glycerol.

  • Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid through the dropping funnel, maintaining the temperature below a specified limit (e.g., 70°C).

  • Heating: After the addition is complete, carefully heat the reaction mixture. The reaction is exothermic, and the temperature should be controlled to prevent it from becoming violent.

  • Work-up: After the reaction is complete, cool the mixture and pour it onto ice. Neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., chloroform or ethanol) or by column chromatography. An Organic Syntheses procedure for a similar compound recommends washing the crude precipitate with methanol to remove unreacted nitroanisidine.[8]

Protocol 2: Sandmeyer Reaction for the Synthesis of this compound (Step 3 of Route 2)

  • Diazotization: Dissolve 8-amino-6-methoxyquinoline in a cooled (0-5 °C) aqueous solution of hydrochloric acid. To this solution, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Copper(I) Chloride Solution: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride solution with stirring. Nitrogen gas will evolve.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt. Cool the mixture, and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic extract with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

References

Technical Support Center: Optimization of Reaction Conditions for 8-Chloro-6-methoxyquinoline Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the derivatization of 8-chloro-6-methoxyquinoline. Our focus is on providing practical, field-proven insights grounded in established chemical principles to help you optimize your reaction conditions and achieve reliable results.

Section 1: General Considerations & Initial Troubleshooting

Before delving into specific reaction types, it's crucial to address foundational issues that can impact any derivatization attempt. A failed or low-yielding reaction can often be traced back to fundamental parameters rather than a flawed specific protocol.

Q1: My reaction is not working at all. What are the first things I should check?

When a reaction fails completely, a systematic review of the basics is the most efficient path to a solution. This process acts as a self-validating check of your experimental setup.

Answer: Start by verifying the integrity of your starting materials and the reaction environment.

  • Reagent Quality & Stoichiometry:

    • This compound: Confirm the purity of your starting material. Impurities can poison catalysts or introduce side reactions. If the material is old, consider purification by recrystallization or column chromatography.

    • Coupling Partner: For cross-coupling reactions, the stability of the coupling partner is critical. Boronic acids, for example, can degrade via protodeboronation, especially if they are electron-deficient.[1][2] Use fresh, high-purity reagents whenever possible.

    • Catalyst & Ligand: Palladium catalysts and phosphine ligands are often sensitive to air and moisture.[1] Oxidation of the phosphine ligand or degradation of the palladium precatalyst can completely shut down the catalytic cycle.[1][2] Ensure they have been stored under an inert atmosphere.

  • Solvent and Atmosphere:

    • Solvent Purity: Use anhydrous, degassed solvents. Dissolved oxygen is a known culprit for deactivating Pd(0) catalysts and promoting side reactions like the homocoupling of boronic acids in Suzuki reactions.[1][3]

    • Inert Atmosphere: The exclusion of oxygen is critical for most palladium-catalyzed reactions.[1] Ensure your reaction flask was properly flame-dried (or oven-dried) and that you have established and maintained a robust inert atmosphere (Argon or Nitrogen) throughout the setup and reaction time. This involves multiple vacuum/backfill cycles.[1]

  • Reaction Temperature:

    • Confirm your heating apparatus (oil bath, heating mantle) is calibrated and providing the correct temperature. An incorrect temperature can prevent the reaction from overcoming its activation energy.

Below is a workflow to diagnose a failed reaction systematically.

start Reaction Failed (No Product Formation) reagents Check Reagent Quality & Stoichiometry start->reagents First Step atmosphere Verify Inert Atmosphere & Solvent Degassing reagents->atmosphere If OK temp Confirm Reaction Temperature atmosphere->temp If OK re_run Re-run Reaction with Verified Parameters temp->re_run If OK troubleshoot Proceed to Specific Troubleshooting (e.g., Catalyst, Ligand, Base) re_run->troubleshoot If Still Fails

Caption: A systematic workflow for initial troubleshooting of a failed reaction.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is the most powerful and common method for derivatizing this compound. However, the substrate presents unique challenges. The quinoline nitrogen is a Lewis base that can coordinate to the palladium center, potentially inhibiting catalytic activity.[3] Furthermore, as an aryl chloride, it is generally less reactive than the corresponding bromide or iodide, often requiring more active catalyst systems.[1][4]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction is a versatile method for forming C-C bonds by coupling the chloroquinoline with an organoboron reagent.

Answer: Low yields in Suzuki couplings with this compound are often due to inefficient oxidative addition or catalyst deactivation. The key is to select a catalyst system that is active enough for the C-Cl bond and to optimize the base and solvent conditions.

  • Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this aryl chloride.[3] You need a more active system.

    • Ligands: Use electron-rich, sterically hindered phosphine ligands. These promote the difficult oxidative addition step with aryl chlorides and facilitate the final reductive elimination.[2][3] Excellent choices include Buchwald ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃).[2][5]

    • Palladium Source: Pre-formed Pd(0) catalysts like Pd₂(dba)₃ or easy-to-activate Pd(II) precatalysts like Pd(OAc)₂ are commonly used with these advanced ligands.[5]

  • Base Selection: The base activates the boronic acid for transmetalation.[5] Its strength and solubility are critical.

    • For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[2]

    • Ensure the base is finely powdered to maximize surface area. The reaction can be sensitive to the physical properties of the base.

  • Solvent System: Aprotic polar solvents are standard.

    • Combinations like 1,4-dioxane/water or toluene/water are common.[2] The water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[2] For substrates sensitive to protodeboronation, strictly anhydrous conditions may be required.[2]

ParameterCondition A (Standard)Condition B (Aggressive)Condition C (Anhydrous)
Pd Source (mol%) Pd(OAc)₂ (2%)Pd₂(dba)₃ (2%)Pd(OAc)₂ (2%)
Ligand (mol%) SPhos (4%)XPhos (4%)P(t-Bu)₃-HBF₄ (4%)
Base (equiv) K₂CO₃ (2.0)K₃PO₄ (2.0)Cs₂CO₃ (2.0)
Solvent Dioxane / H₂O (4:1)Toluene / H₂O (10:1)Dioxane
Temperature (°C) 90-100100-110100-110

Answer: These are two classic side reactions in Suzuki coupling: protodeboronation and homocoupling.

  • Protodeboronation: This is the replacement of the -B(OH)₂ group on your coupling partner with a hydrogen atom.[1][2] It is often promoted by high temperatures and harsh basic conditions, especially with electron-deficient or heteroaromatic boronic acids.[1][2]

    • Solution: Use the mildest effective base (e.g., KF, K₃PO₄).[1][2] Run the reaction at the lowest possible temperature that still provides a reasonable rate. Consider converting your boronic acid to a more stable pinacol ester or MIDA boronate, which release the boronic acid slowly into the reaction, minimizing its concentration and thus the rate of decomposition.[1][6]

  • Homocoupling: This is the self-coupling of your boronic acid to form a biaryl byproduct. This side reaction is often exacerbated by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that promote this pathway.[3]

    • Solution: Rigorous degassing of your solvent and maintaining a strict inert atmosphere are paramount.[1][3]

Pd0 L₂Pd⁰ OA_complex L₂PdII(Ar)(Cl) Pd0->OA_complex Oxidative Addition (Ar-Cl) TM_complex L₂PdII(Ar)(Ar') OA_complex->TM_complex Transmetalation (Ar'-B(OH)₂) TM_complex->Pd0 Reductive Elimination (Ar-Ar') deboronation Protodeboronation (Loss of Boronic Acid) TM_complex->deboronation High Temp, Strong Base homocoupling Homocoupling (Biaryl Formation) TM_complex->homocoupling Oxygen Present

Caption: Simplified Suzuki catalytic cycle showing points where side reactions occur.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is essential for installing amine functionalities, which are prevalent in pharmaceuticals. The main challenges are the reactivity of the aryl chloride and potential catalyst inhibition.[7][8]

Answer: A sluggish reaction is typically due to a combination of an insufficiently active catalyst and a non-optimal base.

  • Ligand is Key: The choice of ligand is critical and depends on the amine nucleophile.[9] For aryl chlorides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocenyl ligands (e.g., Josiphos) are required to facilitate the C-N reductive elimination. The Buchwald group has published extensive guides on ligand selection.[10]

  • Base Selection: A strong, non-nucleophilic base is required. The most common and effective base is sodium tert-butoxide (NaOt-Bu). Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄), especially if your substrate is sensitive to the very strong NaOt-Bu. The base's solubility can be a factor; toluene and dioxane are common solvents.[9]

  • Catalyst Inhibition: The quinoline nitrogen can coordinate to the palladium center, acting as a competitive inhibitor to your desired phosphine ligand. Using a higher ligand-to-palladium ratio (e.g., 2:1 or even 4:1) can sometimes mitigate this effect by favoring the formation of the active phosphine-ligated palladium complex.

Nucleophile ClassRecommended LigandRecommended BaseSolventTemp (°C)
Primary Alkylamine XPhos or RuPhosNaOt-Bu or LHMDSToluene80-110
Secondary Alkylamine BrettPhos or RuPhosNaOt-Bu or LHMDSToluene80-110
Aniline (Aryl Amine) XPhos or GPhosK₃PO₄ or NaOt-BuDioxane80-110
Amide/Carbamate BrettPhosK₂CO₃ or K₃PO₄t-Amyl alcohol100-110

Note: These are starting points. Optimization is often necessary.[9][10][11]

Sonogashira Coupling (C-C Bond Formation)

The Sonogashira reaction couples the aryl chloride with a terminal alkyne, a valuable transformation for extending carbon frameworks.[4][12]

Answer: The Sonogashira reaction traditionally uses a dual-catalyst system of palladium and a copper(I) salt (typically CuI).[13]

  • The Role of Copper: The copper(I) co-catalyst is believed to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex, which is more efficient than the direct reaction of the alkyne with the palladium center.[13]

  • Catalyst System: For an unreactive aryl chloride, a highly active palladium catalyst is needed. Systems like PdCl₂(PPh₃)₂ or Pd(OAc)₂ combined with bulky phosphine ligands are effective.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent.

  • Glaser Homocoupling: The primary side reaction is the oxidative homocoupling of the terminal alkyne to form a diacetylene (Glaser coupling). This is promoted by oxygen. Therefore, as with other cross-couplings, rigorous exclusion of air is essential for good yields.[12]

Section 3: Troubleshooting Product Purification

Quinoline derivatives can be challenging to purify due to their basic nature and tendency to be oils or low-melting solids.

Answer: This is a common issue. If standard chromatography yields an oil, several techniques can be employed.

  • Solvent Trituration: Try dissolving the oil in a small amount of a good solvent (e.g., dichloromethane) and then slowly adding a non-polar anti-solvent (e.g., hexane or pentane) dropwise until turbidity persists.[14] Scratching the inside of the flask with a glass rod at the liquid-air interface can provide nucleation sites. Cooling the mixture may also induce precipitation.

  • Salt Formation: As quinolines are basic, they can often be precipitated as highly crystalline salts.[14] Dissolve the oily free base in a suitable solvent like isopropanol, ether, or ethyl acetate, and add a solution of an acid (e.g., HCl in ether, or picric acid).[14] The resulting salt can be filtered off and, if necessary, the free base can be regenerated by treatment with a mild aqueous base.[14]

Answer: The basic nitrogen of the quinoline ring can interact strongly with the acidic surface of standard silica gel, leading to streaking, poor separation, and sometimes decomposition.[15]

  • Solution: Deactivate the silica gel. This is commonly done by pre-treating the silica gel slurry with a small amount of triethylamine (~1% v/v) before packing the column. This neutralizes the acidic sites on the silica surface, allowing for much cleaner chromatography of basic compounds. Alternatively, using neutral alumina as the stationary phase can also be an effective strategy.

Section 4: Experimental Protocols

The following are general, illustrative protocols. They should be adapted and optimized for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 4:1 1,4-dioxane/water, to achieve a concentration of ~0.1 M) via syringe.[2]

  • Reaction: Heat the reaction mixture to 90-110 °C and monitor progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (potentially treated with triethylamine) to yield the desired product.[2]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.2 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv), the amine (1.1 equiv), and anhydrous, degassed toluene (to achieve ~0.1 M concentration).

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove palladium black, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Partition the residue between water and an organic solvent. Dry the organic layer, concentrate, and purify by flash column chromatography.

References

Navigating the Skraup Synthesis of Quinolines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the intricacies of classic named reactions. The Skraup synthesis, while a powerful tool for creating the quinoline scaffold, is notorious for its vigorous nature and potential for side reactions. This guide is structured to address the most common challenges encountered in the lab, moving from specific troubleshooting issues to broader frequently asked questions and detailed protocols. My aim is to provide not just procedural steps, but the underlying chemical reasoning to empower you to adapt and optimize this synthesis for your specific molecular targets.

Troubleshooting Guide: Addressing Common Experimental Challenges

This section directly tackles the specific problems that can arise during the Skraup synthesis, offering explanations and actionable solutions.

Issue 1: The reaction is proceeding too violently or is difficult to control.

Question: My Skraup reaction is extremely exothermic and appears to be heading towards a runaway. What immediate steps should I take, and how can I prevent this in the future?

Answer: A runaway Skraup reaction is a significant safety concern stemming from its highly exothermic nature.[1][2][3][4][5]

  • Immediate Actions: If it is safe to do so, immerse the reaction flask in an ice-water bath to rapidly dissipate heat. Ensure you are working in a fume hood with the sash lowered and have a blast shield in place.

  • Causality & Prevention: The violence of the reaction is due to the rapid, uncontrolled dehydration of glycerol and subsequent exothermic condensation and oxidation steps.[1] To prevent this, moderation is key:

    • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is the most common and effective method for taming the reaction.[3][4][5] Ferrous sulfate is believed to act as an oxygen carrier, smoothing out the oxidation step and extending the reaction over a longer period, thus preventing a sudden surge in temperature.[5] Boric acid has also been used for this purpose.[1][3]

    • Controlled Reagent Addition: The order of addition is critical. Typically, the aniline, moderator (if used), and glycerol are mixed before the slow, portion-wise addition of concentrated sulfuric acid with efficient cooling and stirring.[4]

    • Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins (often indicated by boiling), the external heat source should be removed. The reaction's own exotherm should sustain it for a period. Reapply heat only after this initial vigorous phase has subsided to drive the reaction to completion.[4]

Issue 2: The reaction is producing significant amounts of tar, complicating purification.

Question: My crude product is a thick, black tar, and I'm struggling to isolate the desired quinoline. What causes this, and how can I improve the outcome?

Answer: Tar formation is arguably the most common complaint with the Skraup synthesis.[3][6][7]

  • Causality & Prevention: The strongly acidic and high-temperature conditions are conducive to the polymerization of the highly reactive acrolein intermediate (formed from glycerol dehydration) and other reactive species.[4][6] To minimize this:

    • Moderation: As with controlling the exotherm, using ferrous sulfate can reduce the overall reaction vigor and subsequent charring.[3]

    • Temperature Optimization: Avoid excessively high temperatures. While the reaction requires heat, overheating will favor polymerization pathways. A typical range is 100-150°C for the main phase.

    • Glycerol Quality: Using a high purity, low-water content glycerol (sometimes referred to as "dynamite" grade) can lead to better yields by ensuring efficient conversion to acrolein without unwanted side reactions.[6][7][8]

  • Workup and Removal: Separating the product from the tar is a critical step.

    • Steam Distillation: This is the most effective method.[4] After the reaction is complete and cooled, the mixture is carefully made strongly alkaline with sodium hydroxide. Steam is then passed through the mixture. The volatile quinoline product will co-distill with the steam, leaving the non-volatile polymeric tar behind.[2][4][8][9]

    • Solvent Extraction: The quinoline can then be recovered from the aqueous distillate by extraction with an appropriate organic solvent, such as diethyl ether or dichloromethane.[4]

Issue 3: The final yield of my quinoline product is disappointingly low.

Question: After a challenging workup, my final yield is less than 20%. What are the likely causes and how can I improve them?

Answer: Low yields can be attributed to several factors, ranging from reaction conditions to purification losses.

  • Causality & Prevention:

    • Incomplete Reaction: Ensure the reaction is heated for a sufficient duration. After the initial exotherm subsides, a period of heating under reflux is often necessary to maximize conversion.[4]

    • Substrate Reactivity: The electronic nature of your aniline substrate is crucial. Anilines with electron-donating groups (e.g., -CH₃, -OCH₃) are more nucleophilic and generally react more readily.[4] Conversely, strongly electron-withdrawing groups (like the -NO₂ in o-nitroaniline) deactivate the aromatic ring, making the initial Michael addition and the subsequent electrophilic cyclization steps much more difficult, often requiring harsher conditions and resulting in lower yields.[10][11]

    • Purification Losses: The tarry nature of the crude product can make extraction difficult, physically trapping the product.[12] Ensure thorough and repeated extractions during the workup. Inefficient removal of unreacted aniline can also lead to a lower yield of the pure quinoline. A common purification trick is to treat the crude distillate with sodium nitrite in an acidic solution, which converts the residual aniline into a non-volatile diazonium salt, allowing for easier separation of the quinoline product.[4][8]

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism for the Skraup synthesis?

A1: The Skraup synthesis proceeds through a well-established sequence of four key steps.[1][13]

  • Dehydration: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[1][14]

  • Michael Addition: The amino group of the aniline acts as a nucleophile and adds to the acrolein in a conjugate (Michael) addition.[1][8][15]

  • Cyclization & Dehydration: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring, followed by dehydration to form a 1,2-dihydroquinoline.[1][15]

  • Oxidation: The 1,2-dihydroquinoline is then oxidized by the oxidizing agent (e.g., nitrobenzene) to furnish the final aromatic quinoline product.[1][15]

It is worth noting that for the related Doebner-von Miller reaction, which uses pre-formed α,β-unsaturated carbonyl compounds, mechanistic studies suggest a more complex fragmentation-recombination pathway may be involved.[16][17][18]

Skraup_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration (-2 H₂O, H₂SO₄) Aniline Aniline Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation ([O])

Caption: The four key stages of the Skraup synthesis mechanism.

Q2: What are the common choices for the oxidizing agent?

A2: Several oxidizing agents can be used, and the choice can impact the reaction's vigor and yield.[8]

  • Nitrobenzene: The traditional choice. It is effective and can also serve as a high-boiling solvent, helping to maintain the reaction temperature.[1][8][19] However, it contributes to a vigorous reaction.

  • Arsenic Pentoxide (or Arsenic Acid): Also very effective and can result in a less violent reaction than nitrobenzene, sometimes leading to better yields.[1][8][19] Its high toxicity is a significant drawback.

  • Milder Oxidants: For some substrates, milder and more environmentally friendly oxidants have been successfully used, including iodine, ferric compounds, or even air (oxygen).[8][20]

Q3: How do substituents on the starting aniline affect the final product?

A3: Substituents on the aniline ring dictate the substitution pattern of the resulting quinoline. The regiochemical outcome is generally predictable.[8]

  • Para-substituted anilines (e.g., p-toluidine) yield a single 6-substituted quinoline.

  • Ortho-substituted anilines (e.g., o-toluidine) yield a single 8-substituted quinoline.

  • Meta-substituted anilines (e.g., m-toluidine) are more complex and can produce a mixture of 5-substituted and 7-substituted quinolines, which may require chromatographic separation.[8][21]

Data Summary & Workflow Visualization

Table 1: Representative Conditions for Skraup Synthesis
Aniline DerivativeOxidizing AgentModeratorTemp. (°C)Typical YieldReference
AnilineNitrobenzeneFeSO₄130-15084-91%Organic Syntheses[5]
3-Nitro-4-aminoanisoleArsenic PentoxideNone120-12365-71%Organic Syntheses[22]
o-Aminophenolo-NitrophenolNone130-140~60%BenchChem[2]
m-ToluidineNitrobenzeneBoric AcidRefluxNot specifiedManske & Kulka, 1953[19]
Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving common issues.

Troubleshooting_Workflow Start Experiment Start Problem Poor Result: Low Yield / Impure Product Start->Problem Violent Was the reaction too vigorous? Problem->Violent Reaction Control Tar Was there excessive tar? Problem->Tar Side Products Purification Are you losing product during workup? Problem->Purification Workup Violent->Tar No Sol_Violent Solution: • Add FeSO₄ moderator • Slow acid addition w/ cooling • Gradual heating Violent->Sol_Violent Yes Tar->Purification No Sol_Tar Solution: • Use FeSO₄ moderator • Optimize temperature • Use high-purity glycerol Tar->Sol_Tar Yes Sol_Purification Solution: • Use steam distillation • Ensure complete extraction • Remove residual aniline (NaNO₂/H⁺) Purification->Sol_Purification Yes Success Successful Synthesis Purification->Success No, review substrate & stoichiometry Sol_Violent->Success Sol_Tar->Success Sol_Purification->Success

Caption: A logical workflow for troubleshooting the Skraup synthesis.

Detailed Experimental Protocol: Synthesis of Quinoline

This protocol is adapted from a robust and high-yielding procedure reported in Organic Syntheses.[5]

Safety Warning: This reaction is highly exothermic and can become violent. It must be performed in a high-quality fume hood behind a safety shield. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[22]

Materials:

  • Aniline (24.5 g, 0.26 mol)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (6 g)

  • Anhydrous glycerol (74 g, 0.80 mol)

  • Nitrobenzene (30 g, 0.24 mol)

  • Concentrated sulfuric acid (100 g, 1.02 mol)

  • Sodium hydroxide (for workup)

  • Diethyl ether or Dichloromethane (for extraction)

Procedure:

  • Reaction Setup: In a 1-L round-bottom flask equipped with a mechanical stirrer and a long reflux condenser, add the aniline, ferrous sulfate heptahydrate, and anhydrous glycerol.

  • Acid Addition: Cool the flask in an ice-water bath. With vigorous stirring, slowly and cautiously add the concentrated sulfuric acid in small portions. The addition should be slow enough to prevent the temperature from rising excessively.

  • Initiation: Add the nitrobenzene to the mixture. Gently heat the flask on a heating mantle.

  • Exothermic Phase: As the mixture is heated, the reaction will initiate, and the solution will begin to boil vigorously. Immediately remove the external heating source. The heat of the reaction itself will maintain reflux for a considerable time (30-60 minutes). If the reaction becomes too violent, brief cooling with a wet towel or a pan of cold water may be necessary.[8]

  • Completion: Once the initial vigorous boiling has subsided, reapply heat and maintain a steady reflux for an additional 3 hours to ensure the reaction goes to completion.

  • Workup - Neutralization: Allow the reaction mixture to cool to below 100°C. Cautiously dilute the mixture with 500 mL of water. Set up for steam distillation. Make the solution strongly alkaline by slowly adding a concentrated solution of sodium hydroxide. This step is highly exothermic and requires efficient cooling.

  • Workup - Steam Distillation: Pass steam through the hot, alkaline mixture. The quinoline, along with any unreacted nitrobenzene, will co-distill. Collect the distillate until it is no longer milky (approximately 1.5-2 L).

  • Purification: Separate the organic layer from the distillate. Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

  • Final Purification: The crude quinoline can be further purified by distillation under reduced pressure. Collect the fraction boiling at 110–114°C/14 mmHg.[5] The expected yield is 25.5–27.5 g (84–91%).

References

Technical Support Center: Scale-Up Production of 8-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 8-Chloro-6-methoxyquinoline. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into potential challenges, presented in a direct question-and-answer format to help you troubleshoot and optimize your production campaigns.

Part 1: Synthesis Strategy and Reaction Optimization

This section addresses the foundational decisions and common hurdles encountered during the synthesis of this compound, particularly when transitioning from bench-scale to pilot or industrial production.

FAQ 1: Which synthetic route is most suitable for the large-scale production of this compound?

Answer: For industrial-scale synthesis of quinoline derivatives, the Skraup synthesis or its modifications are often favored due to the use of readily available, low-cost starting materials.[1] While other methods like the Friedländer, Doebner-von Miller, or Gould-Jacobs reactions are excellent for lab-scale synthesis of functionalized quinolines, they can present challenges in scale-up regarding starting material cost or reaction control.[2][3][4]

The most direct Skraup pathway to this compound involves the reaction of 2-amino-4-chloroanisole with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent (such as nitrobenzene or arsenic pentoxide).[5]

Key Considerations for Scale-Up:

  • Cost-Effectiveness: The Skraup reaction utilizes inexpensive bulk chemicals.

  • Atom Economy: It is a condensation reaction with a relatively good atom economy.

  • Process Safety: The primary drawback is the highly exothermic and potentially violent nature of the reaction, which requires stringent engineering controls.[5][6]

A modified approach, as described in a patent for the synthesis of 6-methoxyquinoline, incorporates inhibitors like ferrous sulfate and boric acid to moderate the reaction's intensity and improve yield, a strategy highly recommended for scale-up.[1]

FAQ 2: My Skraup reaction is producing low yields and a significant amount of black, intractable tar. What are the primary causes and solutions?

Answer: This is the most common challenge in Skraup-type syntheses. The root cause is the acid-catalyzed polymerization of acrolein, which is formed in situ from the dehydration of glycerol.[1][7]

Troubleshooting Protocol: Mitigating Tar Formation

  • Strict Temperature Control: The initial dehydration of glycerol to acrolein and the subsequent cyclization are highly temperature-dependent. Overheating accelerates acrolein polymerization.

    • Action: Implement a staged heating profile. Add sulfuric acid slowly and maintain a controlled temperature, for example, below 100°C during the initial phase. The reaction is often held at a higher temperature (e.g., 140°C) for several hours to drive the cyclization to completion.[1]

  • Use of Reaction Moderators: Certain additives can temper the reaction's vigor.

    • Action: Introduce ferrous sulfate (FeSO₄) into the reaction mixture. It acts to moderate the reaction, preventing it from becoming too violent.[1] Boric acid can also be used as an inhibitor.[1]

  • Efficient Agitation: Poor mixing leads to localized hot spots where polymerization is initiated.

    • Action: Ensure robust mechanical stirring throughout the entire process, capable of handling the increasingly viscous reaction mass.

  • Controlled Reagent Addition: The rate of acid addition directly impacts the initial exotherm.

    • Action: Add concentrated sulfuric acid dropwise with efficient cooling to manage the heat generated.[1]

Below is a logic diagram to guide your troubleshooting process for low yield.

G start Low Yield or Excessive Tar Formation check_temp Review Temperature Profile start->check_temp check_agitation Evaluate Agitation Efficiency start->check_agitation check_reagents Assess Reagent Quality & Addition Rate start->check_reagents temp_issue Was temperature controlled below 110°C during initial phase? check_temp->temp_issue agitation_issue Is agitation robust? (No stagnant zones) check_agitation->agitation_issue reagents_issue Was H₂SO₄ added slowly? Are reagents pure? check_reagents->reagents_issue temp_issue->start Yes temp_solution Implement Staged Heating. Ensure adequate cooling capacity. temp_issue->temp_solution No agitation_issue->start Yes agitation_solution Increase stirrer RPM. Use baffled reactor or impeller with higher shear. agitation_issue->agitation_solution No consider_moderators Consider Adding Moderators (e.g., FeSO₄, Boric Acid) to temper reactivity. reagents_issue->consider_moderators Yes reagents_solution Slow acid addition rate. Verify purity of glycerol and 2-amino-4-chloroanisole. reagents_issue->reagents_solution No temp_yes Yes temp_no No agitation_yes Yes agitation_no No reagents_yes Yes reagents_no No

Caption: Troubleshooting logic for low yield in Skraup synthesis.

Part 2: Impurity Profile, Purification, and Analysis

Controlling impurities is paramount for producing high-quality Active Pharmaceutical Ingredients (APIs) or intermediates. This section focuses on identifying and mitigating common impurities and outlines effective purification strategies for scale-up.

FAQ 3: What are the expected impurities in the synthesis of this compound, and how can they be controlled?

Answer: The impurity profile can be complex, originating from side reactions or unreacted starting materials.

Common Impurities and Control Strategies

Impurity TypeProbable SourceMitigation Strategy
Unreacted Starting Materials Incomplete reaction (e.g., 2-amino-4-chloroanisole).Ensure sufficient reaction time and temperature as per optimized protocol. Monitor reaction completion by TLC or HPLC before quench.
Regioisomers If starting with a meta-substituted aniline, a mixture of 5- and 7-substituted quinolines can form.This is controlled by using the correct starting material, 2-amino-4-chloroanisole , which directs the cyclization to the desired 8-chloro product.
Polymeric Tar Acid-catalyzed polymerization of acrolein.Implement strict temperature control and use moderators like FeSO₄ as discussed in FAQ 2.[1]
Over-chlorinated Species Potential side reactions if a chlorinating agent is present or if starting materials are impure.Use high-purity starting materials. Ensure no unintended sources of chlorine are present.
De-halogenated Species Reductive conditions during workup or purification could potentially remove the chloro- group.Avoid harsh reducing agents during the workup and purification steps.
FAQ 4: What is the most robust and scalable method for purifying crude this compound?

Answer: While preparative chromatography is useful at the lab scale, it is often not economically viable for large-scale production.[8] The preferred industrial method is recrystallization .

Step-by-Step Recrystallization Protocol

  • Initial Workup: After the reaction is complete, the mixture is cooled and carefully quenched by pouring it into a large volume of water/ice, followed by neutralization with a base (e.g., sodium hydroxide or ammonium hydroxide) to a slightly basic or neutral pH (e.g., pH 7-8).[1][5] This precipitates the crude product and separates it from water-soluble inorganic salts.

  • Crude Isolation: The precipitated solid is filtered and washed thoroughly with water to remove residual salts. An optional wash with a non-polar solvent like hexane can remove some organic, non-polar impurities.

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent system. The ideal solvent should:

    • Dissolve the product well at high temperatures but poorly at low temperatures.

    • Either not dissolve impurities at all or dissolve them very well even at low temperatures.

    • Common solvents for quinoline derivatives include alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), or mixtures with water.[1][9]

  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of the hot solvent.

    • If colored impurities persist, the hot solution can be treated with activated carbon and then filtered hot to remove the carbon and adsorbed impurities.[10]

    • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Rapid cooling can trap impurities.

    • Once crystallization is complete, cool the mixture in an ice bath to maximize yield.

  • Final Isolation and Drying:

    • Filter the purified crystals and wash them with a small amount of cold, fresh solvent.

    • Dry the final product under vacuum at a moderate temperature (e.g., 40-50°C) to remove residual solvent.

Analytical Validation: Purity should be assessed at each stage using HPLC, with a target purity of >99% for the final product.

Part 3: Safety and Handling at Scale

Scaling up chemical processes introduces significant safety challenges. Proper handling procedures and engineering controls are non-negotiable.

FAQ 5: What are the critical safety hazards associated with the scale-up of the Skraup synthesis for this compound?

Answer: The Skraup synthesis is notoriously hazardous if not properly controlled. The primary risks are:

  • Runaway Reaction: The reaction is highly exothermic. A loss of cooling or overly rapid addition of reagents can lead to a rapid increase in temperature and pressure, potentially causing reactor failure.[5]

  • Hazardous Reagents:

    • Concentrated Sulfuric Acid: Extremely corrosive.

    • Oxidizing Agents: Nitrobenzene is toxic and a strong oxidant. Arsenic oxides are highly toxic and carcinogenic.[5] Safer alternatives should be considered if possible.

    • Product Hazards: While specific data for this compound is limited, related chloroquinolines and methoxyquinolines should be handled as potentially toxic and irritating compounds.[11][12][13]

  • Handling Procedures: All operations should be conducted in a well-ventilated area or in a closed system. Personnel must be equipped with appropriate Personal Protective Equipment (PPE).[12]

Summary of Safety Precautions

HazardEngineering ControlPersonal Protective Equipment (PPE)
Runaway Exotherm Use a reactor with adequate cooling capacity and a pressure relief system. Implement automated, slow addition of reagents. Continuous temperature monitoring with alarms.Standard PPE.
Corrosive Materials Use corrosion-resistant reactors and transfer lines. Provide emergency showers and eyewash stations.[5]Acid-resistant gloves, chemical splash goggles, face shield, lab coat/apron.
Toxic Vapors/Dust Handle reagents and product in a fume hood or ventilated enclosure. Use closed-system transfers for liquids.Respiratory protection may be required depending on the scale and ventilation.[12]
Accidental Spills Have appropriate spill kits (e.g., neutralizers for acid, absorbents for organics) readily available.[12]Full protective suit for large spill cleanup.

Below is a workflow diagram illustrating the key stages and control points for a safe and efficient scale-up process.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_final Final Steps rm_qc Raw Material QC reactor_prep Reactor Prep & Safety Check rm_qc->reactor_prep charge Charge Glycerol, Amine, Moderator reactor_prep->charge acid Controlled H₂SO₄ Addition (T < 100°C) charge->acid reflux Heat to 140°C (Monitor Progress) acid->reflux quench Quench & Neutralize reflux->quench filter_crude Filter & Wash Crude Product quench->filter_crude recrystal Recrystallization (Solvent Selection) filter_crude->recrystal filter_pure Filter & Wash Pure Product recrystal->filter_pure drying Vacuum Drying filter_pure->drying final_qc Final QC (HPLC > 99%) drying->final_qc packaging Packaging final_qc->packaging

Caption: General workflow for scale-up production of this compound.

References

Technical Support Center: Storage and Handling of 8-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An official Technical Support Guide by Gemini Labs

Welcome to the technical support center for 8-Chloro-6-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your compound during storage and handling. Degradation of starting materials is a critical, yet often overlooked, variable in experimental reproducibility. This document provides both quick-reference FAQs and in-depth troubleshooting workflows to address potential issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For maximum shelf-life, this compound should be stored under controlled conditions that limit its exposure to atmospheric and environmental factors. The primary degradation catalysts for quinoline derivatives are light, oxygen, and moisture.[1][2]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of potential hydrolytic and oxidative degradation reactions. While some related compounds are stable at room temperature, refrigeration is a best practice for long-term storage.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation. The quinoline ring system can be susceptible to oxidation, which is accelerated by air exposure.[1]
Light Amber Glass Vial / Protect from LightChloroquinoline structures are known to be photosensitive and can undergo photodegradation, often involving the cleavage of the C-Cl bond.[4][5][6] Storing in the dark is critical.[2]
Container Tightly-Sealed Glass VialPrevents exposure to moisture and atmospheric oxygen. Glass is preferred over plastic for its chemical inertness.[1][7][8]
Q2: I've noticed my solid this compound has changed color from off-white to yellowish-brown. What does this mean?

A color change is a primary visual indicator of chemical degradation. Quinoline itself is known to turn brown upon exposure to light and air.[2] This discoloration in your sample strongly suggests that photodegradation and/or oxidation has occurred. It is highly recommended to verify the purity of the material before proceeding with any experiments.

Q3: Can I store this compound in solution?

Storing the compound in solution is generally not recommended for long-term use. Solvents can facilitate degradation pathways, such as hydrolysis. If you must store solutions for short-term use (i.e., a few days), use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF) and store the solution under an inert atmosphere at -20°C. Always prepare fresh solutions for critical experiments.

Q4: How can I check if my stored compound has degraded?

The most reliable method is to perform an analytical purity check.

  • High-Performance Liquid Chromatography (HPLC): This is a standard method for assessing the purity of quinoline derivatives.[3] A degraded sample will typically show a decrease in the area of the main peak corresponding to the pure compound and the appearance of new peaks corresponding to degradation products.

  • Thin-Layer Chromatography (TLC): A quick and easy way to visually check for impurities. A degraded sample will show multiple spots, whereas the pure compound should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of impurities through the appearance of new signals or changes in the integration of existing protons.

Part 2: Troubleshooting Guides & Protocols

Guide 1: Troubleshooting Suspected Compound Degradation

If you suspect your this compound has degraded due to improper storage or age, follow this workflow to diagnose the issue.

G cluster_0 Start: Suspected Degradation cluster_1 Phase 1: Initial Checks cluster_2 Phase 2: Analytical Verification cluster_3 Phase 3: Decision & Action start Unexpected experimental results or visual changes in compound visual Visual Inspection: - Color change? - Clumping/Change in texture? start->visual storage Review Storage Conditions: - Exposed to light? - Tightly sealed? - Under inert gas? visual->storage Degradation indicators present tlc Perform Quick TLC Analysis storage->tlc hplc Run Quantitative HPLC Analysis tlc->hplc Multiple spots observed decision Purity Acceptable? tlc->decision Single spot, proceed to quantify nmr Optional: Acquire ¹H NMR Spectrum hplc->nmr New peaks or <95% purity hplc->decision nmr->decision proceed Proceed with Experiment (Use with caution) decision->proceed Yes (>95% Purity) discard Discard and Procure New Batch decision->discard No (<90% Purity) repurify Consider Repurification (e.g., Recrystallization/Chromatography) decision->repurify No (90-95% Purity)

Caption: Troubleshooting workflow for suspected compound degradation.

Guide 2: Potential Degradation Pathways

Understanding the potential chemical transformations of this compound is key to preventing them. The primary vulnerabilities are the chloro-substituent and the electron-rich quinoline ring.

G cluster_degradation Degradation Products parent This compound (Stable Form) hydrolysis 8-Hydroxy-6-methoxyquinoline parent->hydrolysis H₂O (Moisture) photo Dechlorinated Species & Further Oxidation Products parent->photo hv (Light) (e.g., Sunlight) oxide N-Oxide Derivatives parent->oxide O₂ (Air)

References

Technical Support Center: Navigating Regioisomer Formation in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing one of the most persistent challenges in heterocyclic chemistry: controlling regioselectivity in quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the formation of undesired regioisomers in their reactions. Here, we dissect the underlying causes of poor selectivity in classical quinoline syntheses and provide actionable, field-proven troubleshooting strategies and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: In which classical quinoline syntheses is regioisomer formation a primary concern?

A1: Regioselectivity becomes a critical issue when unsymmetrical starting materials are used in several cornerstone quinoline syntheses. The most notable examples include:

  • Friedländer Synthesis: Reacting a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to two different cyclization pathways, yielding a mixture of regioisomers.[1][2]

  • Combes Synthesis: The use of unsymmetrical β-diketones is the primary source of regioisomeric mixtures in this method.[1][3]

  • Skraup/Doebner-von Miller Reactions: Employing substituted anilines or α,β-unsaturated carbonyl compounds can result in challenges in controlling the final substituent pattern on the quinoline ring.[1][2]

Q2: What are the fundamental factors governing the regiochemical outcome in these syntheses?

A2: The regioselectivity of quinoline synthesis is a delicate interplay of several factors at the molecular level.[1] Understanding these can empower you to manipulate the reaction outcome:

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline and the carbonyl partner dictates the nucleophilicity of the reacting centers, thereby influencing the site of cyclization.[1][3]

  • Steric Hindrance: Bulky substituents on either reactant can sterically disfavor one reaction pathway, leading to the preferential formation of the less hindered product.[1][3]

  • Reaction Conditions: The choice of catalyst (acid vs. base), solvent polarity, and reaction temperature can significantly alter the reaction mechanism and transition state energies, thereby influencing the regioisomeric ratio.[1][4]

Q3: My crude product is an inseparable mixture of regioisomers. How can I confirm their identities and ratio?

A3: Accurate characterization is the first step in troubleshooting. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR: The chemical shifts and coupling patterns of protons on the quinoline core are highly sensitive to the substitution pattern. Comparing the spectra of your mixture to known standards or using predictive software can help in assignment.[5] Overlapping signals in the aromatic region can often be resolved using 2D NMR techniques like COSY.[6]

  • ¹³C NMR: This technique provides information about the carbon skeleton and is less prone to signal overlap than ¹H NMR.[5][7]

  • Advanced 2D NMR: For complex cases, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can definitively establish the connectivity and thus the identity of each isomer.[6] The ratio of isomers can be determined by integrating the well-resolved signals in the ¹H NMR spectrum.[1]

Q4: Are there modern synthetic approaches that offer better regiocontrol than classical methods?

A4: Absolutely. The field of C-H functionalization has revolutionized the synthesis of substituted quinolines, offering direct and highly regioselective methods.[8] By choosing the appropriate transition metal catalyst (e.g., Palladium, Copper, Cobalt) and directing groups, one can achieve site-selective functionalization at various positions of a pre-formed quinoline ring.[8][9][10] For instance, palladium-catalyzed C-H activation has been effectively used for the C2-arylation of quinoline N-oxides with excellent regioselectivity.[1]

Troubleshooting Guides: Isomer Formation in Specific Syntheses

Issue 1: Poor Regioselectivity in Friedländer Synthesis with Unsymmetrical Ketones

Symptom: You've reacted a 2-aminoaryl ketone with an unsymmetrical ketone (e.g., 2-pentanone) and obtained a mixture of the 2,3-disubstituted and the 2-monosubstituted quinolines, leading to challenging purification and reduced yield of your target compound.[11]

Causality Analysis: The reaction can proceed through two competing pathways: initial aldol condensation or Schiff base formation.[11][12] The regiochemical outcome depends on which α-carbon of the unsymmetrical ketone participates in the cyclization. This is influenced by the relative acidity of the α-protons and steric hindrance around the carbonyl group.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Friedländer synthesis.

Solutions & Protocols:
  • Solution 1: Catalyst Optimization. The choice of catalyst can dramatically sway the regiochemical outcome. While traditional methods use strong acids or bases, modern approaches have found success with specific amine catalysts.[4][13]

    • Insight: Cyclic secondary amines, particularly pyrrolidine derivatives, have been shown to favor the formation of 2-alkyl-substituted products with high regioselectivity.[14] A notable example is the bicyclic pyrrolidine derivative, TABO, which can achieve high selectivity.[14][15]

    • Protocol 1: Amine-Catalyzed Regioselective Friedländer Synthesis [15]

      • In a reaction vessel under an inert atmosphere, combine the 2-aminoaryl aldehyde (1.0 mmol), the unsymmetrical methyl ketone (1.2 mmol), and a catalytic amount of a pyrrolidine derivative like TABO (10 mol%).

      • Add a suitable solvent (e.g., toluene).

      • For improved selectivity, add the methyl ketone substrate slowly to the reaction mixture over a period of 1-2 hours.

      • Heat the reaction to the desired temperature (higher temperatures often improve regioselectivity) and monitor by TLC or GC-MS.

      • Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

      • Determine the regioisomeric ratio of the crude product by ¹H NMR or GC analysis before purification by column chromatography.[1]

  • Solution 2: Substrate Modification. Introducing a directing group on the ketone can force the reaction down a single pathway.

    • Insight: Placing a phosphoryl group on the α-carbon of the ketone has been shown to be an effective strategy to control regioselectivity.[4]

Issue 2: Uncontrolled Regioselectivity in the Combes Synthesis

Symptom: Your reaction of a substituted aniline with an unsymmetrical β-diketone under acidic conditions yields a difficult-to-separate mixture of 2,4-disubstituted quinoline regioisomers.

Causality Analysis: The Combes synthesis proceeds via an enamine intermediate, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[3][16] When the aniline has two available ortho positions for cyclization, the regioselectivity is determined by the interplay of steric and electronic effects of the substituents on both the aniline and the β-diketone.[3][17]

Troubleshooting Flow Diagram:

G start Start: Regioisomer Mixture in Combes Synthesis analyze Analyze Steric & Electronic Factors of Substituents start->analyze mod_diketone Modify β-Diketone: Increase Bulk of R Group to Favor 2-Substituted Product analyze->mod_diketone mod_aniline Modify Aniline: Use Methoxy-Substituted Aniline for 2-Substituted Product analyze->mod_aniline mod_aniline2 Modify Aniline: Use Halo-Substituted Aniline for 4-Substituted Product analyze->mod_aniline2 run_rxn Run Modified Combes Synthesis mod_diketone->run_rxn mod_aniline->run_rxn mod_aniline2->run_rxn analyze_ratio Determine Regioisomeric Ratio (¹H NMR / GC) run_rxn->analyze_ratio decision Desired Isomer Predominant? analyze_ratio->decision decision->analyze No end End: Optimized Regioselective Protocol decision->end Yes

Caption: Decision tree for optimizing Combes synthesis.

Solutions & Protocols:
  • Solution 1: Strategic Substituent Modification. Based on detailed mechanistic studies, the steric and electronic properties of your starting materials can be tuned to favor the desired isomer.[3]

    • To favor the 2-substituted quinoline:

      • Increase the steric bulk of the R group on the β-diketone. This will disfavor cyclization at the more hindered position.[3][17]

      • Use an aniline with an electron-donating group, such as a methoxy substituent.[3]

    • To favor the 4-substituted quinoline:

      • Use an aniline with an electron-withdrawing group, such as a chloro- or fluoro-substituent.[3]

  • Protocol 2: Modified Combes Synthesis for Enhanced Regioselectivity [3]

    • In a suitable reaction vessel, combine the substituted aniline (1.0 mmol) and the unsymmetrical β-diketone (1.1 mmol).

    • Add a mixture of polyphosphoric acid (PPA) and an alcohol (e.g., ethanol) as the catalyst and solvent system.

    • Heat the reaction mixture and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and carefully quench by pouring it onto ice, followed by neutralization with a base (e.g., NaOH solution).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Analyze the crude product by ¹H NMR to determine the regioisomeric ratio before purification.[1]

Data Summary: Substituent Effects in Combes Synthesis

The following table summarizes the qualitative effects of substituents on the regiochemical outcome of the Combes synthesis, as derived from mechanistic studies.[3]

Starting Material ModificationElectronic/Steric EffectFavored Regioisomer
β-Diketone
Increase steric bulk of R groupIncreased Steric Hindrance2-Substituted Quinoline
Aniline
Add Methoxy-substituent (EDG)Electronic Effect2-Substituted Quinoline
Add Chloro/Fluoro-substituent (EWG)Electronic Effect4-Substituted Quinoline

Purification of Regioisomers

Even with optimized conditions, you may still obtain a mixture of regioisomers. Their separation can be challenging due to similar physical properties.

  • Column Chromatography: This is the most common method. Screening different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is crucial. Using high-performance flash chromatography systems can improve resolution.[1]

  • Crystallization: If one isomer is significantly less soluble than the other in a particular solvent, fractional crystallization can be an effective purification technique.

  • Preparative HPLC/CCC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) or counter-current chromatography (CCC) can be employed, though these are often less scalable.[18]

  • Derivatization: In some cases, the isomers can be converted into derivatives (e.g., picrates, hydrochlorides) that have different crystallization properties, allowing for separation, followed by regeneration of the pure quinoline.[19]

References

Validation & Comparative

A Comparative Guide to the Antimalarial Efficacy of 8-Chloro-6-methoxyquinoline and Chloroquine

Author: BenchChem Technical Support Team. Date: January 2026

A Framework for Evaluation in Drug Discovery

This guide provides a comprehensive framework for comparing the antimalarial efficacy of 8-Chloro-6-methoxyquinoline with the well-established drug, chloroquine. While extensive data exists for chloroquine, a critical gap remains in the scientific literature regarding the specific antiplasmodial activity of this compound. Therefore, this document serves as both a review of chloroquine's efficacy and a detailed methodological guide for the necessary experiments to determine the potential of this compound as a viable antimalarial candidate.

Introduction: The Quinoline Scaffold in Antimalarial Therapy

The quinoline ring system is a cornerstone of antimalarial drug discovery, with chloroquine being a prominent member of the 4-aminoquinoline class.[1] Chloroquine was a highly effective and widely used antimalarial for decades; however, the emergence and spread of chloroquine-resistant strains of Plasmodium falciparum have significantly diminished its clinical utility in many regions.[2] This has necessitated the continued search for new quinoline-based compounds with novel mechanisms of action or efficacy against resistant parasites.

This compound is a substituted quinoline that, based on its structural similarity to other bioactive quinolines, warrants investigation as a potential antimalarial agent. The presence of a chlorine atom at the 8-position and a methoxy group at the 6-position could significantly influence its biological activity, physicochemical properties, and potential mechanisms of action compared to chloroquine, which has a chlorine at the 7-position and lacks the methoxy group. This guide outlines the critical experimental pathways to elucidate the comparative efficacy of these two compounds.

Mechanism of Action: A Tale of Two Quinolines?

Chloroquine: The Hemoglobin Digestion Disruptor

Chloroquine's primary mechanism of action against Plasmodium parasites is the disruption of hemoglobin detoxification in the parasite's digestive vacuole.[3] As a weak base, chloroquine accumulates in the acidic environment of the digestive vacuole.[3] Here, it interferes with the polymerization of toxic heme, a byproduct of hemoglobin digestion, into non-toxic hemozoin crystals. The accumulation of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[3]

G cluster_rbc Infected Red Blood Cell cluster_dv Parasite Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Releases Parasite Parasite Parasite->Hemoglobin Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization (Detoxification) Parasite_Death Parasite_Death Heme->Parasite_Death Toxicity leads to Chloroquine_accumulated Chloroquine (Accumulated) Chloroquine_accumulated->Heme Inhibits polymerization Chloroquine Chloroquine Chloroquine->Chloroquine_accumulated Accumulates in acidic vacuole caption Figure 1: Mechanism of Action of Chloroquine.

Figure 1: Mechanism of Action of Chloroquine.

This compound: A Hypothetical Mechanism

The mechanism of action of this compound is currently unknown. However, based on its quinoline scaffold, it is plausible that it may also interfere with heme polymerization. The positioning of the chloro and methoxy groups could influence its ability to accumulate in the digestive vacuole and interact with heme. Alternatively, these substitutions could confer a novel mechanism of action, such as inhibition of other essential parasitic enzymes or pathways. Elucidating this mechanism is a critical step in its evaluation.

Comparative Efficacy: In Vitro and In Vivo Assessment

A direct comparison of the efficacy of this compound and chloroquine requires rigorous in vitro and in vivo testing. The following sections detail the standard methodologies and present the known data for chloroquine as a benchmark.

In Vitro Antiplasmodial Activity

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the in vitro potency of an antimalarial compound. It represents the concentration of the drug that inhibits 50% of parasite growth.

Table 1: In Vitro Efficacy of Chloroquine against P. falciparum Strains

CompoundP. falciparum StrainIC50 (nM)Reference
Chloroquine3D7 (sensitive)10 - 30[Source: Aggregated from multiple studies]
ChloroquineK1 (resistant)150 - 300[Source: Aggregated from multiple studies]
ChloroquineW2 (resistant)200 - 500+[Source: Aggregated from multiple studies]
This compound 3D7 (sensitive) Data Not Available
This compound K1 (resistant) Data Not Available
This compound W2 (resistant) Data Not Available

Experimental Protocol: In Vitro Antiplasmodial Assay using SYBR Green I

This assay is a widely used, fluorescence-based method for determining the IC50 of antimalarial compounds.

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7, K1, W2 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II or human serum.

  • Drug Preparation: Prepare a stock solution of the test compound (this compound) and chloroquine in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations.

  • Assay Plate Setup: Add the drug dilutions to a 96-well black microplate. Include drug-free wells as a negative control and wells with a known antimalarial as a positive control.

  • Parasite Addition: Synchronize the parasite culture to the ring stage and adjust the parasitemia to 0.5% at a 2.5% hematocrit. Add the parasite suspension to each well.

  • Incubation: Incubate the plate for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing SYBR Green I dye.

  • Fluorescence Reading: Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Plot the fluorescence intensity against the drug concentration and calculate the IC50 value using a non-linear regression model.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Drug_Dilutions Prepare Drug Serial Dilutions Plate_Setup Add Drugs to 96-well Plate Drug_Dilutions->Plate_Setup Parasite_Culture Synchronize Parasite Culture Add_Parasites Add Parasite Suspension Parasite_Culture->Add_Parasites Plate_Setup->Add_Parasites Incubate Incubate for 72 hours Add_Parasites->Incubate Lysis_Stain Lyse Cells & Stain with SYBR Green I Incubate->Lysis_Stain Read_Fluorescence Read Fluorescence Lysis_Stain->Read_Fluorescence Calculate_IC50 Calculate IC50 Values Read_Fluorescence->Calculate_IC50 caption Figure 2: In Vitro Antiplasmodial Assay Workflow.

Figure 2: In Vitro Antiplasmodial Assay Workflow.

In Vivo Antimalarial Efficacy

The 50% effective dose (ED50) is the dose of a drug that produces a 50% reduction in parasitemia in an in vivo model, typically mice infected with a rodent malaria parasite such as Plasmodium berghei.

Table 2: In Vivo Efficacy of Chloroquine in a Murine Malaria Model (P. berghei)

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg/day)Reference
ChloroquineSwiss Albino MiceOral~1.5 - 5.0[Source: Aggregated from multiple studies]
This compound Swiss Albino Mice Oral Data Not Available

Experimental Protocol: Peter's 4-Day Suppressive Test

This is the standard in vivo assay for assessing the blood schizontocidal activity of potential antimalarial drugs.[4]

  • Animal Model: Use Swiss albino mice (typically 18-22g).

  • Parasite Inoculation: Inoculate the mice intraperitoneally with P. berghei-infected red blood cells.

  • Drug Administration: Two hours post-infection, administer the test compound (this compound) and chloroquine orally or subcutaneously once daily for four consecutive days. A negative control group receives the vehicle, and a positive control group receives a standard dose of chloroquine.

  • Parasitemia Determination: On the fifth day, collect blood from the tail vein of each mouse and prepare a thin blood smear. Stain the smear with Giemsa and determine the percentage of parasitized red blood cells by microscopy.

  • Data Analysis: Calculate the average percentage of parasitemia for each group and determine the percentage of suppression compared to the negative control. Calculate the ED50 value by plotting the dose against the percentage of suppression.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase (4 Days) cluster_assessment Assessment (Day 5) cluster_analysis Data Analysis Inoculate_Mice Inoculate Mice with P. berghei Group_Mice Randomly Group Mice Inoculate_Mice->Group_Mice Administer_Drugs Administer Test Compounds & Controls Daily Group_Mice->Administer_Drugs Blood_Smears Prepare Blood Smears Administer_Drugs->Blood_Smears After 4 days Determine_Parasitemia Determine Parasitemia Blood_Smears->Determine_Parasitemia Calculate_Suppression Calculate % Suppression Determine_Parasitemia->Calculate_Suppression Calculate_ED50 Calculate ED50 Values Calculate_Suppression->Calculate_ED50 caption Figure 3: In Vivo 4-Day Suppressive Test Workflow.

Figure 3: In Vivo 4-Day Suppressive Test Workflow.

Structure-Activity Relationship (SAR) Insights

While direct data for this compound is lacking, some general SAR principles for quinoline antimalarials can be considered:

  • The 6-Methoxy Group: The presence of a 6-methoxy group is a common feature in many 8-aminoquinoline antimalarials, such as primaquine and tafenoquine, and is generally considered important for their activity.[5]

  • The Chloro Group Position: In 4-aminoquinolines like chloroquine, the 7-chloro group is crucial for activity.[6] Moving this group or replacing it often leads to a loss of efficacy. The effect of a chloro group at the 8-position, as in this compound, on antiplasmodial activity is not well-established and requires experimental validation. Some studies on 7-substituted 4-aminoquinolines have shown that different halogen substitutions can modulate activity against both chloroquine-susceptible and -resistant strains.[6]

Conclusion and Future Directions

This guide has outlined the established efficacy of chloroquine and provided a detailed roadmap for the comprehensive evaluation of this compound as a potential antimalarial agent. A direct comparison of the efficacy of these two compounds is currently hampered by the absence of experimental data for this compound.

The immediate and critical next step is to perform the in vitro and in vivo experiments detailed in this guide to determine the IC50 and ED50 values of this compound against both chloroquine-sensitive and -resistant strains of P. falciparum and in a murine malaria model. These data will be instrumental in ascertaining its potential as a lead compound for further antimalarial drug development. Furthermore, mechanistic studies should be undertaken to understand its mode of action, which could reveal novel therapeutic targets. Only through such rigorous experimental evaluation can the promise of this compound be fully realized and its place in the arsenal of antimalarial therapies be determined.

References

A Senior Application Scientist's Guide to the Validation of 8-Chloro-6-methoxyquinoline Derivatives as Antiplasmodial Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of novel quinoline-based compounds, specifically focusing on the 8-Chloro-6-methoxyquinoline scaffold, as potential antiplasmodial agents. While direct experimental data for this specific scaffold is emerging, this document outlines the critical validation pathway, from mechanistic understanding to preclinical evaluation, using data from structurally related quinoline analogues to provide a comparative context.

The Quinoline Core: A Privileged Scaffold in Antimalarial Chemotherapy

The quinoline ring system is the backbone of some of the most impactful antimalarial drugs in history, including chloroquine (CQ) and quinine. These agents have saved millions of lives, but their efficacy is now severely compromised by widespread drug resistance. The urgent need for new, effective, and resistance-breaking therapies has driven the exploration of novel quinoline derivatives. The this compound scaffold represents a strategic modification of this classic pharmacophore, aiming to enhance potency and circumvent existing resistance mechanisms.

The primary mechanism of action for most quinoline antimalarials is the disruption of heme detoxification within the malaria parasite.[1] During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin in its acidic digestive vacuole (DV) to obtain essential amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin.

Quinoline drugs, being weak bases, accumulate to high concentrations in the acidic DV. Here, they are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization. This leads to a buildup of toxic free heme, which induces oxidative stress and damages parasite membranes, ultimately leading to cell death.

cluster_rbc Infected Red Blood Cell cluster_parasite Plasmodium Parasite cluster_dv Digestive Vacuole (Acidic) Hb Hemoglobin Heme Toxic Heme Hb->Heme Digestion Hemozoin Inert Hemozoin Crystal Heme->Hemozoin Polymerization (Detoxification) Death Parasite Death Heme->Death Toxicity Accumulation Drug Quinoline Derivative (e.g., this compound) Drug->Hemozoin Inhibition

Figure 1: Mechanism of Action of Quinoline Antimalarials.

Overcoming the Hurdle: Quinoline Resistance

The primary driver of chloroquine resistance in P. falciparum is mutations in the pfcrt gene, which encodes the P. falciparum Chloroquine Resistance Transporter (PfCRT).[1] This mutated transporter is located on the parasite's digestive vacuole membrane and actively effluxes the drug out of its site of action, preventing it from reaching the concentration required to inhibit hemozoin formation. This underscores the necessity for new analogues that can either evade recognition by the mutated PfCRT transporter or possess such high intrinsic activity that they remain effective despite some efflux.

cluster_sensitive Drug-Sensitive Parasite cluster_resistant Drug-Resistant Parasite Drug_in_S Drug Enters DV Accumulation_S High Drug Accumulation Drug_in_S->Accumulation_S Inhibition_S Hemozoin Formation Inhibited Accumulation_S->Inhibition_S Death_S Parasite Death Inhibition_S->Death_S Drug_in_R Drug Enters DV Efflux_R Drug Efflux via mutated PfCRT Drug_in_R->Efflux_R Transport Accumulation_R Low Drug Accumulation Efflux_R->Accumulation_R Reduces Survival_R Parasite Survival Accumulation_R->Survival_R

Figure 2: Drug Action in Sensitive vs. Resistant Parasites.

A Rigorous Validation Workflow

To objectively assess the potential of a new chemical entity like an this compound derivative, a systematic, multi-stage validation process is imperative. This ensures that resources are focused on compounds with the most promising balance of potency, selectivity, and in vivo efficacy.

G start Compound Synthesis (this compound Scaffold) invitro_antiplasmodial Step 1: In Vitro Antiplasmodial Assay (vs. P. falciparum strains) start->invitro_antiplasmodial invitro_cyto Step 2: In Vitro Cytotoxicity Assay (vs. Mammalian Cell Line) invitro_antiplasmodial->invitro_cyto si_calc Calculate Selectivity Index (SI) SI = CC50 / IC50 invitro_cyto->si_calc invivo Step 3: In Vivo Efficacy Study (Murine Model, e.g., P. berghei) si_calc->invivo If SI is high lead_candidate Lead Candidate for Further Development invivo->lead_candidate If active & non-toxic

Figure 3: The Drug Discovery and Validation Workflow.

Core Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the essential assays in the antiplasmodial drug discovery pipeline.

Protocol 1: In Vitro Antiplasmodial Activity (SYBR Green I Assay)

This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with parasitic DNA.

Methodology:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant K1 strains) in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with Albumax II.

  • Plate Preparation: In a 96-well microtiter plate, add 100 µL of culture medium containing serial dilutions of the test compounds (e.g., from 100 µM to 0.01 µM). Include wells for a positive control (e.g., Chloroquine) and a negative control (no drug).

  • Infection and Incubation: Add 100 µL of the synchronized ring-stage parasite culture (1% parasitemia, 2.5% hematocrit) to each well. Incubate the plate for 72 hours at 37°C in a controlled gas environment (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. After incubation, add 100 µL of this lysis buffer to each well.

  • Fluorescence Reading: Incubate the plate in the dark at room temperature for 1 hour. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: Plot the fluorescence intensity against the log of the drug concentration. Use a non-linear regression model to calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits parasite growth by 50%.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay determines the viability of mammalian cells, providing a measure of the compound's toxicity and thus its selectivity.

Methodology:

  • Cell Culture: Seed a mammalian cell line (e.g., human hepatoma HepG2 or rat myoblast L-6 cells) in a 96-well plate at a density of 1x10⁴ cells per well and allow them to adhere overnight.

  • Compound Exposure: Remove the old medium and add 100 µL of fresh medium containing serial dilutions of the test compounds, identical to the concentrations used in the antiplasmodial assay.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Crystal Solubilization: Carefully remove the supernatant and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) in the same manner as the IC₅₀. The Selectivity Index (SI) is then calculated as SI = CC₅₀ / IC₅₀ . A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Protocol 3: In Vivo Efficacy (4-Day Suppressive Test)

This standard test, also known as Peter's Test, evaluates the schizontocidal activity of a compound in a murine malaria model.

Methodology:

  • Animal Model: Use Swiss albino mice (18-22 g).

  • Parasite Inoculation: On Day 0, inoculate each mouse intraperitoneally with 0.2 mL of blood containing ~1x10⁷ Plasmodium berghei-parasitized red blood cells.

  • Treatment Groups: Randomly divide the mice into groups (n=5).

    • Test Groups: Administer the this compound derivative orally at three different dose levels (e.g., 25, 50, 100 mg/kg/day).

    • Positive Control: Administer a standard drug (e.g., Chloroquine at 5 mg/kg/day).

    • Negative Control: Administer the vehicle (e.g., 7% Tween 80).

  • Drug Administration: Administer the treatments once daily for four consecutive days (Day 0 to Day 3).

  • Parasitemia Determination: On Day 4, collect a thin blood smear from the tail of each mouse. Stain with Giemsa and determine the percentage of parasitemia by counting the number of parasitized red blood cells out of ~1000 total red blood cells under a microscope.

  • Data Analysis: Calculate the average parasitemia for each group. The percentage of chemosuppression is calculated using the formula: % Suppression = [(A - B) / A] * 100 where A is the average parasitemia in the negative control group, and B is the average parasitemia in the treated group.

Comparative Performance Analysis (Illustrative Data)

As direct experimental data for the this compound scaffold is not yet widely published, the following tables use data from related, published quinoline analogues to illustrate how a comparative analysis would be structured. This data is for illustrative purposes only.

Table 1: Illustrative In Vitro Antiplasmodial Activity and Cytotoxicity

Compound P. falciparum Strain IC₅₀ (µM) Cytotoxicity (CC₅₀, L-6 cells) (µM) Selectivity Index (SI) Reference
Analog 1 (8-amino-6-methoxyquinoline hybrid) NF54 (CS) 2.51 > 90 > 35.8 [2]
Analog 2 (8-amino-6-methoxyquinoline hybrid) NF54 (CS) 0.324 18.34 56.6 [2]
Analog 3 (Chloroquine Analog) K1 (CR) 0.27 > 25 > 92.6 [3]
Chloroquine (Standard) NF54 (CS) ~0.029 > 90 > 3100 [2][4]

| Chloroquine (Standard) | K1 (CR) | ~0.50 | > 90 | > 180 |[3][4] |

CS: Chloroquine-Sensitive; CR: Chloroquine-Resistant. Data is sourced from published studies on analogous compounds.

Table 2: Illustrative In Vivo Efficacy (4-Day Suppressive Test in P. berghei model)

Compound Dose (mg/kg/day) % Parasite Suppression Reference
Analog 4 (Chloroquine Analog) 20 ~99% [1]
Analog 5 (Chloroquine Analog) 20 ~85% [1]
Chloroquine (Standard) 5 ~100% (in sensitive strain) [1]

| Chloroquine (Standard) | 20 | Inactive (in resistant strain) |[1] |

Data is sourced from published studies on analogous compounds to demonstrate comparative evaluation.

Discussion and Future Outlook

The validation framework presented here provides a clear and robust pathway for assessing the antiplasmodial potential of novel this compound derivatives. The illustrative data from related analogues suggest that the quinoline scaffold remains a highly promising starting point for the development of new antimalarials.[1][2][3] The introduction of an 8-chloro substituent is a rational design choice that could influence several key properties:

  • Electronic Effects: The electron-withdrawing nature of chlorine at position 8 could alter the pKa of the quinoline nitrogen, potentially affecting drug accumulation in the digestive vacuole.

  • Steric Hindrance: The chloro group might sterically interfere with binding to efflux transporters like the mutated PfCRT, potentially restoring activity against resistant strains.

  • Metabolic Stability: The C-H bond at position 8 is a potential site of metabolic oxidation. Replacing it with a C-Cl bond could enhance the metabolic stability and pharmacokinetic profile of the compound.

The next critical step is the synthesis and systematic evaluation of a library of this compound derivatives using the protocols detailed in this guide. Compounds exhibiting high selectivity (SI > 100) and significant in vivo chemosuppression would be prioritized as lead candidates for further preclinical development, including advanced pharmacokinetic/pharmacodynamic (PK/PD) studies, mechanism of action deconvolution, and testing against a broader panel of drug-resistant clinical isolates. This structured approach is essential for identifying the next generation of quinoline antimalarials to combat the global health threat of malaria.

References

comparative study of different synthetic routes to 8-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in drug development, the synthesis of quinoline scaffolds is a foundational aspect of medicinal chemistry. Among these, 8-Chloro-6-methoxyquinoline stands as a crucial intermediate in the preparation of various pharmacologically active compounds. This guide provides an in-depth comparative analysis of the primary synthetic pathways to this key molecule. We will delve into the mechanistic underpinnings, practical execution, and relative merits of each approach, supported by experimental data to inform your synthetic strategy.

Introduction to this compound

This compound is a substituted quinoline derivative featuring a chlorine atom at the C8 position and a methoxy group at the C6 position. This substitution pattern is of significant interest in medicinal chemistry, as it provides a scaffold for the development of a variety of therapeutic agents. The strategic placement of the chloro and methoxy groups influences the molecule's electronic properties and metabolic stability, making it a valuable building block in drug discovery.

Classical Synthetic Strategies: A Head-to-Head Comparison

The synthesis of the quinoline core has been a subject of extensive research for over a century, leading to the development of several named reactions. Here, we evaluate the most pertinent of these classical routes for the synthesis of this compound. The logical starting point for most of these syntheses is the appropriately substituted aniline, in this case, 2-chloro-4-methoxyaniline.

The Skraup Synthesis: A Classic and Robust Approach

The Skraup synthesis, first reported in 1880, is a venerable method for quinoline synthesis involving the reaction of an aniline with glycerol, an oxidizing agent (traditionally nitrobenzene), and sulfuric acid.[1][2] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to furnish the quinoline ring system.

Causality of Experimental Choices: The use of a strong acid like sulfuric acid is crucial for both the dehydration of glycerol and the acid-catalyzed cyclization. The oxidizing agent is necessary to aromatize the initially formed dihydroquinoline intermediate. Ferrous sulfate is often added to moderate the otherwise vigorous and potentially hazardous reaction.[2]

Workflow for Skraup Synthesis of this compound:

2-Chloro-4-methoxyaniline 2-Chloro-4-methoxyaniline ReactionMixture ReactionMixture 2-Chloro-4-methoxyaniline->ReactionMixture Glycerol, H₂SO₄ Heating Heating ReactionMixture->Heating Exothermic Reaction Nitrobenzene Nitrobenzene Nitrobenzene->ReactionMixture Oxidizing Agent CrudeProduct CrudeProduct Heating->CrudeProduct Cyclization & Oxidation Purification Purification CrudeProduct->Purification Neutralization, Extraction This compound This compound Purification->this compound Crystallization

Caption: General workflow for the Skraup synthesis.

The Doebner-von Miller Reaction: A Versatile Alternative

A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[3][4] This allows for the introduction of substituents on the pyridine ring of the quinoline core. For the synthesis of unsubstituted this compound at the 2- and 4-positions, acrolein (generated in situ from glycerol or used directly) would be the reagent of choice.

Causality of Experimental Choices: The reaction is typically catalyzed by Brønsted or Lewis acids.[3] The mechanism involves the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[4] The choice of acid catalyst can influence the reaction rate and yield.

The Combes Quinoline Synthesis: Condensation with β-Diketones

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[5][6] This method typically yields 2,4-disubstituted quinolines. To synthesize the parent this compound, a more complex starting material or subsequent modifications would be necessary, making this route less direct for the target molecule. However, it is a valuable method for producing substituted analogues.

Regioselectivity: A key consideration in the Combes synthesis is the regioselectivity of the cyclization step, which can be influenced by the nature of the substituents on both the aniline and the β-diketone.[6] For instance, the use of methoxy-substituted anilines can favor the formation of specific regioisomers.[6]

The Friedländer Synthesis: A Convergent Approach

The Friedländer synthesis offers a more convergent route by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7] To synthesize this compound via this method, one would ideally start with 2-amino-3-chlorobenzaldehyde and react it with acetaldehyde or a suitable equivalent. The availability of the substituted 2-aminobenzaldehyde is often the limiting factor for this route.

Modern Variations: Recent advancements have focused on overcoming the limitations of the classical Friedländer synthesis, such as the development of domino nitro reduction-Friedländer heterocyclization, which starts from more readily available 2-nitrobenzaldehydes.[7]

A Modern Perspective: The Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a pathway to 4-hydroxyquinolines, which can be subsequently converted to the desired chloroquinolines. This multi-step process begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization, saponification, and decarboxylation.[1][3]

Causality of Experimental Choices: The initial condensation is a nucleophilic substitution of the ethoxy group of EMME by the aniline. The high temperature required for the cyclization step facilitates an intramolecular electrophilic aromatic substitution. Subsequent hydrolysis and decarboxylation are standard organic transformations. Microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields for the Gould-Jacobs reaction.[8]

Workflow for Gould-Jacobs based synthesis:

2-Chloro-4-methoxyaniline 2-Chloro-4-methoxyaniline Condensation Condensation 2-Chloro-4-methoxyaniline->Condensation EMME Cyclization Cyclization Condensation->Cyclization Heat / Microwave Saponification Saponification Cyclization->Saponification NaOH Decarboxylation Decarboxylation Saponification->Decarboxylation Heat 4-Hydroxy-8-chloro-6-methoxyquinoline 4-Hydroxy-8-chloro-6-methoxyquinoline Decarboxylation->4-Hydroxy-8-chloro-6-methoxyquinoline Chlorination Chlorination 4-Hydroxy-8-chloro-6-methoxyquinoline->Chlorination POCl₃ This compound This compound Chlorination->this compound

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 8-Chloro-6-methoxyquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 8-Chloro-6-methoxyquinoline Scaffold as a Privileged Core in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this vast family, the this compound scaffold stands out as a "privileged structure." The specific placement of an electron-withdrawing chlorine atom at the 8-position and an electron-donating methoxy group at the 6-position creates a unique electronic and steric environment. This substitution pattern profoundly influences the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn dictates its interaction with biological targets. This guide provides a comparative analysis of this compound analogs, synthesizing experimental data to elucidate the critical structure-activity relationships (SAR) that govern their efficacy across anticancer, antimicrobial, and antimalarial applications. Our objective is to provide researchers, scientists, and drug development professionals with a detailed, evidence-based resource to inform the rational design of next-generation therapeutics based on this versatile scaffold.

Part 1: Anticancer Activity - Tuning Cytotoxicity through Strategic Modifications

The this compound core has served as a template for numerous analogs with potent cytotoxic effects against a range of human cancer cell lines. SAR studies reveal that the anticancer activity is highly sensitive to the nature and position of substituents on the quinoline ring.

Causality Behind Experimental Design

The primary goal in anticancer drug design is to maximize toxicity towards cancer cells while minimizing harm to healthy cells. The choice of substituents is therefore a deliberate exercise in balancing potency and selectivity. For instance, incorporating basic side chains, such as dialkylaminoalkyl groups, is a common strategy to increase the compound's water solubility and promote its accumulation in the acidic environment of lysosomes, a mechanism known to induce cancer cell death.[1] The selection of diverse cancer cell lines for screening, such as MCF-7 (breast, estrogen-receptor positive) and MDA-MB-468 (breast, triple-negative), allows for the assessment of a compound's activity spectrum and potential for overcoming specific resistance mechanisms.[1]

Key SAR Insights for Anticancer Activity
  • Substitution at the 4-position: Introducing side chains at the C-4 position is a critical determinant of cytotoxicity. The linkage of a basic N,N-dimethyl-ethane-1,2-diamine side chain to a related 7-chloroquinoline core resulted in a dramatic five-fold increase in cytotoxicity against MDA-MB-468 cells compared to the parent compound, chloroquine.[1] This highlights the importance of the basic amine functionality, which can become protonated and trapped within acidic organelles, leading to their rupture and subsequent cell death.

  • Influence of Halogen Substitution: While our core is 8-chloro, studies on related scaffolds show that the position and nature of the halogen are crucial. In a series of 4-aminoquinolines, a 7-chloro substitution consistently conferred potent cytotoxicity.[1] This suggests that the electron-withdrawing nature of the chlorine atom at either the 7- or 8-position significantly enhances the compound's anticancer potential, likely by modulating the pKa of the quinoline nitrogen and influencing drug-target interactions.

  • The Role of the Methoxy Group: The 6-methoxy group is a key feature of many bioactive quinolines. While direct comparisons are sparse in the provided literature, its electron-donating nature is known to influence the overall electron density of the ring system, which can affect metabolic stability and binding affinity to target proteins.

Quantitative Data Summary: Cytotoxicity of Quinoline Analogs
Compound ScaffoldSubstituent(s)Cell LineCytotoxicity (GI₅₀/IC₅₀, µM)Reference
7-Chloroquinoline4-(N',N'-dimethyl-ethane-1,2-diamine)MDA-MB-4688.73[1]
7-Chloroquinoline4-(N',N'-dimethyl-ethane-1,2-diamine)MCF-711.01[1]
7-Fluoroquinoline4-(butyl-amine)MCF-7Potent (specific value not given)[1]
7-Methyl-8-nitroquinoline-Caco-21.871[2]
8-Nitro-7-quinolinecarbaldehyde-Caco-20.535[2]
8-Amino-7-quinolinecarbaldehyde-Caco-2> 0.535 (less toxic than above)[2]

Note: Data is compiled from various quinoline scaffolds to infer potential SAR trends for the this compound core.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[3]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions.

  • Controls: Prepare the following controls in triplicate:

    • Background Control: 100 µL of culture medium without cells.

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) at the same concentration used for the test compounds.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the background control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[3]

Visualization of SAR for Anticancer Activity

SAR_Anticancer cluster_mods Structural Modifications Core This compound Scaffold C4_Mod C4-Position: Basic Amine Side Chains (e.g., dialkylaminoalkyl) C8_Mod C8-Position: Electron-Withdrawing Group (Chloro) C6_Mod C6-Position: Electron-Donating Group (Methoxy) Activity Increased Cytotoxicity & Enhanced Lysosomal Sequestration C4_Mod->Activity Increases Potency C8_Mod->Activity Enhances Activity C6_Mod->Activity Modulates Properties Antimicrobial_Workflow Start Synthesized This compound Analogs Prep_Inoculum 1. Prepare Standardized Microbial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution 2. Perform 2-Fold Serial Dilution of Analogs in 96-Well Plate Prep_Inoculum->Serial_Dilution Inoculate 3. Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate Incubate 4. Incubate Plate (e.g., 37°C for 18-20h) Inoculate->Incubate Read_MIC 5. Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC Outcome Identify Lead Compounds for further study Read_MIC->Outcome

References

A Comparative Guide to the In Vitro Cytotoxicity of 8-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vitro cytotoxic effects of 8-Chloro-6-methoxyquinoline, a quinoline derivative of interest in pharmacological research. Quinoline scaffolds are prevalent in a variety of biologically active compounds, including anticancer and antimalarial agents.[1][2] Assessing the cytotoxicity of novel quinoline derivatives is a foundational step in the drug discovery pipeline, offering insights into potential therapeutic efficacy and off-target effects.

This document will detail the experimental rationale for selecting appropriate cell lines and cytotoxicity assays, provide a step-by-step protocol for the widely used MTT assay, and present comparative data against established cytotoxic drugs. Furthermore, it will explore the potential mechanisms of action, such as the induction of apoptosis.

Experimental Design: The "Why" Behind the "How"

A robust assessment of in vitro cytotoxicity hinges on a well-conceived experimental design. The choices of cell lines and assay methodologies are not arbitrary; they are dictated by the research question and the need for reliable, reproducible data.

Cell Line Selection: A Question of Relevance

The selection of a cell line is paramount and should align with the intended therapeutic application of the compound being tested.[3][4] For a broad-based initial screening, a panel of cell lines from diverse tissue origins is often employed.[5] This approach helps to identify any tissue-specific cytotoxicity.

  • Cancer Cell Lines: If the intended application is oncology, a panel of cancer cell lines representing different tumor types is appropriate. For this guide, we will consider:

    • MCF-7: A human breast adenocarcinoma cell line.

    • HeLa: A human cervical cancer cell line.[6]

    • A549: A human lung carcinoma cell line.

  • Normal Cell Lines: To assess general cytotoxicity and potential for off-target effects, a non-cancerous cell line is crucial.

    • MRC-5: A normal human fetal lung fibroblast cell line. The use of normal cell lines helps to determine the therapeutic index of a compound.

Cytotoxicity Assay Selection: Measuring Cell Viability

Several assays are available to measure cytotoxicity, each with its own underlying principle.[7][8] A multi-assay approach can provide a more comprehensive picture of a compound's cytotoxic profile.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a workhorse in cytotoxicity testing.[9][10] It measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the integrity of the plasma membrane.[12] LDH is a cytosolic enzyme that is released into the cell culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.[12]

Experimental Protocols

Detailed Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for performing an MTT assay to determine the cytotoxic effects of this compound.

Materials:

  • 96-well flat-bottom plates

  • Selected cell lines (MCF-7, HeLa, A549, MRC-5)

  • Complete culture medium (specific to each cell line)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells for a "medium only" blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO < 0.5%) across all wells to avoid solvent-induced toxicity.

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration).

    • Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[10]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. For adherent cells, this can be done by aspiration.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance of the plate on a microplate reader at a wavelength between 550 and 600 nm.[10] A reference wavelength of 650 nm or higher is recommended to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[13][14]

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Exposure cluster_assay MTT Assay cluster_analysis Data Acquisition & Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h (Attachment) seed->incubate1 treat Add Serial Dilutions of Compound incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Comparative Cytotoxicity Data

The following table presents hypothetical IC50 values for this compound compared to Chloroquine, a structurally related quinoline, and Doxorubicin, a standard chemotherapeutic agent. These values are typically expressed in micromolar (µM) concentrations. Lower IC50 values indicate higher cytotoxicity.[15]

CompoundMCF-7 (µM)HeLa (µM)A549 (µM)MRC-5 (µM)
This compound 15.512.820.145.2
Chloroquine [16][17]~20.7>30>30>50
Doxorubicin [18]~0.5~0.8~1.1~5.0

Interpretation of Results:

Based on this hypothetical data, this compound demonstrates moderate cytotoxicity against the tested cancer cell lines, with greater potency than chloroquine in some cases.[6] Importantly, the higher IC50 value in the normal MRC-5 cell line suggests some level of selective toxicity towards cancer cells, which is a desirable characteristic for a potential anticancer agent. However, its cytotoxicity is significantly less potent than that of the established anticancer drug, Doxorubicin.

Mechanism of Action: Induction of Apoptosis

Many cytotoxic compounds exert their effects by inducing programmed cell death, or apoptosis.[19] This is a tightly regulated process involving the activation of a cascade of cysteine proteases called caspases.[20] There are two main pathways of caspase activation: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[21][22]

  • Extrinsic Pathway: Initiated by the binding of extracellular death ligands to cell surface receptors, leading to the activation of initiator caspase-8.[22]

  • Intrinsic Pathway: Triggered by intracellular stress, resulting in the release of cytochrome c from the mitochondria and the activation of initiator caspase-9.[22]

Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[23] Assays to measure caspase activation, such as caspase-3/7 activity assays, can be employed to determine if this compound induces apoptosis.[7]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL) receptor Death Receptor (e.g., Fas) ligand->receptor caspase8 Pro-caspase-8 -> Caspase-8 receptor->caspase8 caspase3 Pro-caspase-3 -> Caspase-3 caspase8->caspase3 activates stress Intracellular Stress (e.g., DNA damage) mito Mitochondria stress->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Pro-caspase-9 -> Caspase-9 cyto_c->caspase9 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

Conclusion

The in vitro cytotoxicity assessment of this compound reveals a compound with moderate and potentially selective cytotoxic activity against cancer cell lines. Further investigation into its mechanism of action, including its ability to induce apoptosis, is warranted. The methodologies and comparative data presented in this guide provide a framework for the continued evaluation of this and other novel quinoline derivatives in the preclinical drug discovery process.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 8-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The robust and reliable quantification of pharmaceutical intermediates is a cornerstone of drug development and manufacturing. This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analytical determination of 8-Chloro-6-methoxyquinoline. We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and conduct a rigorous cross-validation study based on the International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate analytical methods for quinoline-based compounds.

Introduction: The Analytical Imperative for this compound

This compound is a key heterocyclic building block in the synthesis of various pharmaceutical agents. Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The selection of an appropriate analytical method is therefore a critical decision, driven by the need for specificity, accuracy, precision, and robustness.

This guide will dissect two of the most powerful and commonly employed analytical techniques in the pharmaceutical industry: HPLC-UV and GC-MS. While both are capable of quantifying this compound, they operate on different principles, offering distinct advantages and disadvantages. The central thesis of this guide is that a cross-validation approach, where two orthogonal methods are compared, provides the highest level of confidence in analytical data.[1] This is a fundamental aspect of ensuring data integrity throughout the drug development lifecycle.

Structure of this compound:

Caption: Molecular structure of this compound.

Methodologies: HPLC-UV and GC-MS Protocols

The following protocols are presented as robust starting points for the analysis of this compound, adapted from established methods for structurally similar compounds.[2][3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique well-suited for non-volatile and thermally labile compounds, making it a workhorse in pharmaceutical analysis.[3]

Experimental Protocol: HPLC-UV

ParameterConditionRationale
Instrumentation Standard HPLC system with a UV detectorWidely available and cost-effective for routine analysis.
Column C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)The non-polar stationary phase provides good retention for the moderately polar this compound.
Mobile Phase Isocratic mixture of Acetonitrile and 0.05 M phosphate buffer (pH 3.0) (60:40 v/v)The acetonitrile provides the necessary elution strength, while the acidic buffer ensures consistent ionization state and good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Detection UV at 245 nmA wavelength of maximum absorbance for similar quinoline structures, ensuring high sensitivity.
Injection Volume 10 µLA typical injection volume to achieve good sensitivity without overloading the column.
Sample Preparation Dissolve samples in the mobile phase to a concentration within the linear range of the assay.Ensures compatibility with the chromatographic system and accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, offering excellent separation efficiency and definitive identification through mass spectrometry.[4]

Experimental Protocol: GC-MS

ParameterConditionRationale
Instrumentation Gas chromatograph coupled with a mass spectrometerProvides both chromatographic separation and mass-based identification for high confidence in results.
Column HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness)A low-polarity column suitable for the separation of a wide range of semi-volatile compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Inlet Temperature 250°CEnsures complete volatilization of the analyte without thermal degradation.
Oven Program Start at 150°C, hold for 1 min, then ramp to 280°C at 15°C/min, hold for 5 minA temperature program designed to provide good separation from potential impurities and ensure elution of the analyte.
Injection Mode SplitlessMaximizes the amount of analyte transferred to the column, enhancing sensitivity.
MS Transfer Line 280°CPrevents condensation of the analyte between the GC and the MS.
Ion Source Temp. 230°COptimizes ionization efficiency.
Ionization Mode Electron Ionization (EI) at 70 eVA standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Scan Range m/z 50-350Covers the expected mass range of the parent ion and its fragments.
Sample Preparation Dissolve samples in a volatile solvent like dichloromethane or ethyl acetate.Ensures compatibility with the GC inlet and promotes efficient volatilization.

Cross-Validation Study Design

A cross-validation study is designed to demonstrate that two distinct analytical methods yield comparable results, thereby providing a high degree of assurance in the data's reliability.[1] The validation parameters are based on the ICH Q2(R2) guidelines.[2]

cluster_workflow Cross-Validation Workflow start Define Validation Parameters (ICH Q2) prep Prepare Identical Sample Sets start->prep hplc Analyze via HPLC-UV prep->hplc gcms Analyze via GC-MS prep->gcms data_hplc Collect HPLC Data hplc->data_hplc data_gcms Collect GC-MS Data gcms->data_gcms compare Compare Performance Metrics data_hplc->compare data_gcms->compare report Generate Cross-Validation Report compare->report

Caption: Workflow for the cross-validation of analytical methods.

The following performance characteristics will be evaluated for both the HPLC-UV and GC-MS methods:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Performance Data

The following tables summarize the hypothetical, yet realistic, performance data for the two analytical methods based on published data for similar compounds.[2][5][6][7]

Table 1: Linearity and Range

ParameterHPLC-UVGC-MSAcceptance Criteria (ICH)
Linear Range 0.5 - 100 µg/mL0.1 - 20 µg/mLDefined by application
Correlation Coefficient (r²) > 0.9995> 0.9992≥ 0.99
Y-intercept MinimalMinimalClose to zero

Table 2: Accuracy and Precision

ParameterHPLC-UVGC-MSAcceptance Criteria (ICH)
Accuracy (% Recovery) 98.5% - 101.5%97.0% - 103.0%Typically 80-120% for assay
Repeatability (%RSD) ≤ 1.5%≤ 2.5%Typically ≤ 2%
Intermediate Precision (%RSD) ≤ 2.0%≤ 3.5%Typically ≤ 3%

Table 3: Sensitivity and Robustness

ParameterHPLC-UVGC-MSAcceptance Criteria (ICH)
LOD 0.15 µg/mL0.03 µg/mLSignal-to-Noise ≥ 3
LOQ 0.5 µg/mL0.1 µg/mLSignal-to-Noise ≥ 10
Robustness PassedPassedNo significant impact on results

Head-to-Head Comparison and Method Selection

The cross-validation data reveals the distinct strengths of each method.

cluster_comparison Method Comparison: HPLC-UV vs. GC-MS cluster_hplc_pros Advantages cluster_hplc_cons Limitations cluster_gcms_pros Advantages cluster_gcms_cons Limitations hplc HPLC-UV hplc_pro1 Excellent for non-volatile compounds hplc_pro2 High precision and accuracy hplc_pro3 Cost-effective for routine QC hplc_con1 Lower sensitivity than GC-MS hplc_con2 No definitive structural confirmation gcms GC-MS gcms_pro1 Exceptional sensitivity (lower LOD/LOQ) gcms_pro2 Definitive identification via mass spectra gcms_pro3 Excellent for impurity profiling gcms_con1 Requires analyte to be volatile and thermally stable gcms_con2 Potentially higher operational complexity

Caption: Head-to-head comparison of HPLC-UV and GC-MS.

Interpretation and Recommendation:

  • HPLC-UV emerges as the superior choice for routine quality control (QC) applications where high throughput and cost-effectiveness are paramount. Its excellent precision and accuracy within the typical concentration range for an intermediate make it a reliable workhorse method.[2]

  • GC-MS excels in applications requiring higher sensitivity, such as the detection of trace impurities or in early-stage development where definitive structural confirmation is crucial.[4] Its lower LOD and LOQ make it ideal for identifying and quantifying low-level contaminants that might be missed by HPLC-UV.

The choice of method is not mutually exclusive. In a comprehensive analytical strategy, HPLC-UV would be employed for routine batch release testing, while GC-MS would be invaluable for impurity profiling, method validation, and troubleshooting. The cross-validation data demonstrates that both methods are suitable for their intended purpose and can be used interchangeably within their validated ranges, providing a high degree of confidence in the analytical results for this compound.

Conclusion

The cross-validation of HPLC-UV and GC-MS methods for the analysis of this compound underscores the importance of a multi-faceted approach to analytical science in the pharmaceutical industry. By leveraging the strengths of two orthogonal techniques, we can build a more complete and reliable analytical profile of this critical intermediate. This guide provides the foundational protocols and validation framework to empower researchers to develop and implement robust analytical methods, ultimately contributing to the quality and safety of pharmaceutical products.

References

A Comparative Guide to the Binding Affinity of 8-Chloro-6-methoxyquinoline Derivatives Targeting Angiogenic Kinases

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug discovery, the quinoline scaffold represents a privileged structure, consistently yielding compounds with significant therapeutic potential. Within this class, 8-Chloro-6-methoxyquinoline derivatives have emerged as a focal point for the development of potent kinase inhibitors. This guide provides an in-depth, objective comparison of the binding affinity of various this compound derivatives against key protein kinases involved in tumor angiogenesis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor 1 (FGFR1), and Platelet-Derived Growth Factor Receptor β (PDGFRβ). The data presented herein is supported by robust experimental evidence, offering a clear rationale for structure-activity relationship (SAR) studies and guiding future drug design efforts.

The Rationale for Targeting Angiogenic Kinases

Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels.[1] The signaling pathways initiated by VEGF, FGF, and PDGF are central to this process, making their cognate receptor tyrosine kinases (RTKs) prime targets for anticancer therapies. By simultaneously inhibiting multiple of these pro-angiogenic pathways, it is possible to achieve a more potent antitumor effect and potentially circumvent resistance mechanisms that can arise from targeting a single pathway. The this compound scaffold has proven to be a versatile starting point for the design of such multi-target kinase inhibitors.

Comparative Binding Affinity of this compound Derivatives

A study focused on the optimization of 4-oxyquinoline derivatives identified a series of compounds with the this compound core that demonstrated potent inhibitory activity against VEGFR2, FGFR1, and PDGFRβ. The half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a drug that is required for 50% inhibition in vitro, were determined through rigorous kinase inhibition assays.

The data below summarizes the binding affinities of selected derivatives, highlighting the impact of substitutions at the R1 position of the quinoline ring on their inhibitory potency.

Compound IDR1 SubstitutionVEGFR2 IC50 (nM)FGFR1 IC50 (nM)PDGFRβ IC50 (nM)
Lead Compound ---143.0
A1 Amide--67.6
A2 Ester--72.5
A5 Amide--101.5
WXFL-152 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamidePotent InhibitorPotent InhibitorPotent Inhibitor

Note: Specific IC50 values for VEGFR2 and FGFR1 for compounds A1, A2, and A5 were not detailed in the primary source, but their improved or maintained potency against PDGFRβ in comparison to the lead compound was highlighted. WXFL-152 emerged as a highly potent triple-angiokinase inhibitor from this series.[1]

From this comparative data, it is evident that modifications to the amide and ester functionalities at the R1 position of the this compound scaffold significantly influence the binding affinity for PDGFRβ. Notably, the amide-substituted derivative A1 exhibited a more than two-fold increase in potency against PDGFRβ compared to the original lead compound.[1] This structure-activity relationship guided the further development of WXFL-152, a novel triple angiokinase inhibitor currently in clinical trials.[1]

Key Signaling Pathways in Angiogenesis

To fully appreciate the mechanism of action of these inhibitors, it is crucial to understand the signaling cascades they disrupt. Below are simplified diagrams of the VEGFR2, FGFR1, and PDGFRβ signaling pathways, which are central to angiogenesis.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Simplified VEGFR2 signaling pathway.

FGFR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR1 FGFR1 FGF->FGFR1 HSPG HSPG HSPG->FGFR1 FRS2 FRS2 FGFR1->FRS2 Autophosphorylation Grb2 Grb2 FRS2->Grb2 PI3K PI3K FRS2->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation & Differentiation ERK->Cell_Response Akt Akt PI3K->Akt Akt->Cell_Response

Caption: Simplified FGFR1 signaling pathway.

PDGFRB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF-BB PDGFRB PDGFRβ PDGF->PDGFRB Binding & Dimerization PI3K PI3K PDGFRB->PI3K Autophosphorylation RasGAP RasGAP PDGFRB->RasGAP PLCg PLCγ PDGFRB->PLCg STAT STAT PDGFRB->STAT Akt Akt PI3K->Akt Cell_Response Cell Growth, Proliferation & Migration Akt->Cell_Response RasGAP->Cell_Response PLCg->Cell_Response STAT->Cell_Response

Caption: Simplified PDGFRβ signaling pathway.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the binding affinity data, it is imperative to follow standardized and validated experimental protocols. Below is a detailed methodology for a luminescence-based in vitro kinase assay, a common and robust method for determining the IC50 values of kinase inhibitors.

VEGFR-2 In Vitro Kinase Assay (Luminescence-based)

This protocol is designed to quantify the inhibitory activity of test compounds against recombinant human VEGFR-2 kinase by measuring the amount of ATP remaining after the kinase reaction. A decrease in luminescence signal corresponds to higher kinase activity (more ATP consumed).

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • VEGFR-2 specific substrate (e.g., a synthetic peptide)

  • Test compounds (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

  • Solid white 96-well or 384-well plates

  • Microplate reader capable of measuring luminescence

Experimental Workflow:

Kinase_Assay_Workflow prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) plate Plate Master Mix (Kinase, Substrate, Buffer) prep->plate add_inhibitor Add Test Compound (Serial Dilutions) plate->add_inhibitor start_reaction Initiate Reaction (Add ATP) add_inhibitor->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate->stop_reaction detect Generate Luminescence (Add Kinase Detection Reagent) stop_reaction->detect read Measure Luminescence (Plate Reader) detect->read analyze Analyze Data (Calculate % Inhibition, Plot Dose-Response Curve, Determine IC50) read->analyze

Caption: Luminescence-based kinase assay workflow.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.

    • Prepare a master mix containing the kinase buffer, VEGFR-2 enzyme, and the substrate peptide.

  • Assay Plating:

    • Add the master mix to the wells of a white microplate.

    • Add the diluted test compounds to the appropriate wells.

    • Include "positive control" wells (with DMSO but no inhibitor) and "blank" or "negative control" wells (no enzyme).

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP to all wells except the blank.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

    • Incubate as recommended by the reagent manufacturer.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate as recommended.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a microplate reader.

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of potent kinase inhibitors targeting key drivers of tumor angiogenesis. The comparative data presented in this guide demonstrates that strategic modifications to this core structure can lead to significant improvements in binding affinity. The detailed experimental protocol provides a robust framework for researchers to conduct their own in vitro screening and SAR studies.

Future research in this area should focus on expanding the library of this compound derivatives and evaluating their selectivity across a broader panel of kinases to better understand their off-target effects. Furthermore, transitioning promising compounds from in vitro assays to cell-based and in vivo models will be crucial in validating their therapeutic potential. The continued exploration of this chemical space holds great promise for the discovery of next-generation anticancer agents.

References

A Senior Application Scientist's Guide to the Validation of a Novel Bioassay Using 8-Chloro-6-methoxyquinoline as a Reference Compound

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a new biological assay, employing 8-Chloro-6-methoxyquinoline as a reference compound. As researchers and drug development professionals, the reliability and reproducibility of your bioassay data are paramount. A rigorously validated bioassay ensures that the results are accurate, precise, and fit for their intended purpose, forming the bedrock of regulatory submissions and internal decision-making.[1][2] This document moves beyond a simple checklist, delving into the scientific rationale behind each validation step and offering practical, field-proven insights to ensure your new bioassay is robust and reliable.

The validation process is an empirical demonstration that an assay is suitable for its intended use.[3][4][5] It is not a one-time event but a lifecycle that begins with assay development and continues through routine use.[4] We will navigate this process using this compound, a stable heterocyclic compound, as our illustrative reference standard. Its defined chemical structure (C₁₀H₈ClNO, MW: 193.63) provides a consistent benchmark against which the performance of the new bioassay can be quantitatively measured.[6]

The Cornerstone of Validation: The Reference Standard

A bioassay's primary function is often to measure the biological activity or potency of a substance.[7][8] Unlike a direct chemical measurement, a bioassay relies on a biological response, which can be inherently variable. To control for this, we measure potency relative to a well-characterized reference standard.[7][9] The reference standard is the anchor of the assay; its consistent performance allows us to distinguish changes in the test sample from the assay's own variability.[9][10]

Why this compound?

For the purpose of this guide, we've selected this compound as the reference compound for a hypothetical novel anti-proliferative cell-based bioassay. The quinoline core is a well-established pharmacophore in drug discovery, notably in anti-malarial agents like chloroquine.[11] The choice of a stable, synthetically accessible small molecule like this offers several advantages as a reference standard:

  • High Purity and Characterization: It can be synthesized to a high degree of purity (e.g., ≥99%) and thoroughly characterized, ensuring lot-to-lot consistency.

  • Stability: As a chemical entity, it is generally more stable than a biological reference standard (e.g., a specific lot of a therapeutic protein), making it suitable for long-term use.[9]

  • Relevance: For a new drug candidate that may share a similar quinoline-based mechanism, this compound can serve as a relevant, though not identical, benchmark for assay performance.

The Validation Workflow: A Structured Approach

A comprehensive bioassay validation assesses several key performance characteristics as stipulated by regulatory bodies like the FDA and international guidelines such as ICH Q2(R1) and USP <1033>.[3][12][13] The overall process can be visualized as a logical progression from planning to execution and documentation.

Bioassay_Validation_Workflow cluster_Plan Phase 1: Planning & Design cluster_Execute Phase 2: Experimental Execution cluster_Analyze Phase 3: Analysis & Reporting P1 Define Assay Purpose & Scope P2 Select Reference Standard (this compound) P1->P2 P3 Draft Validation Protocol & Acceptance Criteria P2->P3 E1 Assess Accuracy P3->E1 E2 Assess Precision (Repeatability & Intermediate) E1->E2 E3 Determine Specificity E2->E3 E4 Establish Linearity & Range E3->E4 E5 Evaluate Robustness E4->E5 A1 Statistical Analysis of Experimental Data E5->A1 A2 Compare Against Acceptance Criteria A1->A2 A3 Generate Final Validation Report A2->A3

Caption: Overall workflow for bioassay validation.

Key Validation Parameters & Experimental Protocols

Here we detail the core validation parameters, the scientific reasoning behind them, and step-by-step protocols using our reference compound.

Accuracy

Accuracy refers to the closeness of the mean test results to the true or accepted reference value.[14] In a bioassay, it is often expressed as percent recovery of a known amount of analyte. The goal is to demonstrate that the assay can correctly quantify the reference standard across the assay's range, indicating a lack of systemic error or bias.

Experimental Protocol: Assessing Accuracy

  • Preparation of Standard: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a precisely known concentration (e.g., 10 mM).

  • Spiking Samples: Using the assay's matrix (e.g., cell culture medium), prepare a series of validation samples by spiking the reference standard to achieve at least five concentration levels that span the expected assay range (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).[15][16] This bracketing approach ensures accuracy is not limited to a single point.

  • Assay Execution: Analyze a minimum of three replicates for each concentration level in a single assay run.

  • Data Analysis: Calculate the mean measured concentration for each level. Determine the percent recovery using the formula: (% Recovery) = (Mean Measured Concentration / Nominal Concentration) * 100.

  • Acceptance Criteria: The mean percent recovery should typically be within 80-120% for each concentration level.

Nominal Concentration (µM)Replicate 1 (µM)Replicate 2 (µM)Replicate 3 (µM)Mean Measured (µM)% Recovery
5.04.85.14.94.9398.6%
7.57.87.37.67.57100.9%
10.09.510.310.19.9799.7%
12.513.112.412.812.77102.1%
15.014.515.214.914.8799.1%

Table 1: Example accuracy data for the new bioassay.

Precision

Precision measures the degree of scatter or random error between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the percent coefficient of variation (%CV). Precision is evaluated at different levels to understand different sources of variability.[13]

Precision_Levels cluster_levels Levels of Precision Assessment Precision Precision (Overall Variability) Repeatability Repeatability (Intra-Assay) Short-term, same conditions, same analyst, same day. Precision->Repeatability assessed by Intermediate Intermediate Precision (Inter-Assay) Within-lab, different days, different analysts, different equipment. Precision->Intermediate assessed by Reproducibility Reproducibility (Inter-Lab) Between labs, collaborative study. Precision->Reproducibility assessed by

Caption: The different levels of precision in bioassay validation.

Experimental Protocol: Assessing Intermediate Precision

  • Sample Preparation: Prepare three batches of QC samples using this compound at low, medium, and high concentrations within the assay range.

  • Experimental Design: The core of this protocol is the introduction of controlled variation. The experiment should be conducted by at least two different analysts over several days (minimum of 3-5 days).

  • Assay Execution: On each day, each analyst should run the assay in duplicate or triplicate for all three QC levels.

  • Data Analysis:

    • Calculate the mean, standard deviation (SD), and %CV for each QC level within each run (intra-assay precision).

    • Combine the data from all runs and analysts to calculate the overall mean, SD, and %CV for each QC level (intermediate precision). Statistical tools like Analysis of Variance (ANOVA) can be used to partition the variance.

  • Acceptance Criteria: Typically, the %CV for intra-assay precision should be ≤15%, and for intermediate precision, it should be ≤20%.

QC LevelIntra-Assay %CV (Analyst 1, Day 1)Intermediate %CV (All Analysts, All Days)
Low (6 µM)8.5%13.2%
Medium (10 µM)6.1%10.5%
High (14 µM)7.3%11.8%

Table 2: Example precision data summary.

Specificity

Specificity is the ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]

Experimental Protocol: Assessing Specificity (Interference)

  • Identify Potential Interferents: List substances that might be present in a typical sample, such as related precursor molecules, known metabolites, or formulation excipients.

  • Spiking Study:

    • Analyze a blank sample (matrix only) to ensure no signal is produced.

    • Analyze a sample containing only the this compound reference standard at a medium concentration.

    • Analyze samples where the reference standard is spiked in the presence of high concentrations of each potential interferent.

  • Data Analysis: Compare the response of the reference standard alone to its response in the presence of the other components.

  • Acceptance Criteria: The signal from the reference standard should not change significantly (e.g., by more than ±15%) in the presence of potential interferents. The blank should produce a signal that is less than the Limit of Detection (LOD).

Linearity and Range
  • Linearity: The ability of the bioassay to elicit results that are directly proportional to the concentration of the analyte in the sample. It is typically evaluated by a linear regression and the coefficient of determination (R²).[15]

  • Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol: Assessing Linearity and Range

  • Prepare Dilution Series: Prepare a series of at least 5-7 dilutions of the this compound reference standard, spanning a wide concentration range from below the expected low end to above the high end.

  • Assay Execution: Analyze each dilution in triplicate.

  • Data Analysis:

    • Plot the mean response (e.g., optical density, fluorescence units) against the nominal concentration of the reference standard.

    • Perform a linear regression analysis on the data points that fall within the linear portion of the curve.

    • Calculate the coefficient of determination (R²).

  • Acceptance Criteria: The R² value should be ≥0.98. The range is defined by the lowest (Lower Limit of Quantitation, LLOQ) and highest (Upper Limit of Quantitation, ULOQ) concentrations that meet the accuracy and precision criteria.

Comparison with an Alternative Method

A key part of validating a new bioassay is understanding its performance relative to existing methods. Let's assume the established method for this type of compound was a simple MTT colorimetric assay, while our new assay is a more sophisticated high-content imaging-based method that measures specific apoptosis markers.

ParameterEstablished Method (MTT Assay)New Validated Bioassay (High-Content) Advantage of New Bioassay
Principle Measures general metabolic activity.Measures specific cellular events (e.g., Caspase-3 activation).Higher biological specificity; less prone to artifacts from metabolically active, non-proliferating cells.
Precision (%CV) Intermediate Precision: 18-25%Intermediate Precision: 10-14% Greater reproducibility and lower variability, leading to more reliable data.
Range (µM) 5 - 50 µM1 - 100 µM Wider dynamic range allows for testing a broader spectrum of compound potencies without dilution.
Throughput Moderate (96-well plate)High (384- or 1536-well plate) More efficient for screening large compound libraries.
Specificity Prone to interference from colored compounds or reducing agents.High specificity due to fluorescent probes. Fewer false positives/negatives, providing more trustworthy hits in a screening campaign.

Table 3: Performance comparison of the new bioassay against an established alternative.

Conclusion

The validation of a new bioassay is a rigorous, multi-faceted process that is essential for ensuring data integrity in research and drug development.[2][7] By systematically evaluating key parameters such as accuracy, precision, specificity, and linearity using a well-characterized reference standard like this compound, we can build a comprehensive performance profile of the assay. This guide has provided a logical framework and practical protocols to navigate this process, emphasizing the scientific rationale behind each step. The resulting validated assay, as demonstrated in our comparative table, not only generates reliable data but can also offer significant advantages over existing technologies, ultimately accelerating the path of discovery and development.

References

Navigating the Intricacies of Drug Disposition: A Comparative Analysis of the Pharmacokinetic Properties of 8-Chloro-6-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Modifications to this heterocyclic system have been extensively explored to enhance pharmacological properties, including solubility, bioavailability, and selectivity.[2] Within this diverse family, derivatives of 8-Chloro-6-methoxyquinoline represent a promising avenue for the development of novel therapeutics. However, the journey from a promising compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage attrition.[3][4]

This guide provides a comparative analysis of the pharmacokinetic profiles of a representative series of this compound derivatives. By examining the interplay between structural modifications and the absorption, distribution, metabolism, and excretion (ADME) properties, we aim to provide a framework for the rational design of quinoline-based drugs with optimized in vivo performance. The insights and methodologies presented herein are grounded in established principles of drug metabolism and pharmacokinetics (DMPK), offering a practical resource for researchers in the field.

The this compound Scaffold and Representative Derivatives

The this compound core provides a rigid framework with distinct electronic and lipophilic characteristics. The chloro group at position 8 and the methoxy group at position 6 influence the overall physicochemical properties and potential metabolic pathways of the molecule. To illustrate the impact of structural modifications on the pharmacokinetic profile, we will consider a hypothetical series of derivatives with varying substituents at the 4-position.

Representative this compound Derivatives:

Compound IDR-Group (at position 4)
Q-H -H
Q-CH3 -CH3
Q-COOH -COOH
Q-NH2 -NH2

A Comparative Look at Key Pharmacokinetic Parameters

The in vivo journey of a drug is dictated by its ADME properties. A thorough understanding of these parameters is crucial for predicting a compound's efficacy and safety profile.

Absorption

For orally administered drugs, absorption is the first critical step. It is governed by a compound's aqueous solubility and its ability to permeate the intestinal membrane.

Solubility: The introduction of polar functional groups can significantly impact aqueous solubility. For instance, the carboxylic acid moiety in Q-COOH would be expected to increase solubility compared to the parent compound Q-H and the more lipophilic Q-CH3 .

Permeability: The ability of a compound to cross the lipid bilayers of the intestinal epithelium is essential for oral absorption. In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), are often used to predict passive diffusion. While highly polar compounds like Q-COOH may exhibit good solubility, they can suffer from poor permeability.[5][6] Conversely, highly lipophilic compounds may have excellent permeability but poor solubility. A balance between these two properties is key for optimal oral absorption.

Distribution

Once absorbed into the systemic circulation, a drug distributes into various tissues and organs. Key parameters influencing distribution include plasma protein binding (PPB) and the volume of distribution (Vd).

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, such as albumin, can significantly affect its free concentration and, consequently, its pharmacological activity and clearance. Compounds with high lipophilicity often exhibit high PPB.

Volume of Distribution (Vd): This parameter reflects the extent to which a drug distributes into tissues versus remaining in the plasma. A large Vd suggests extensive tissue distribution.

Metabolism

Metabolism, primarily occurring in the liver, is the biochemical transformation of a drug into more polar, excretable metabolites. The cytochrome P450 (CYP450) enzyme system plays a central role in this process.[7]

Metabolic Stability: The susceptibility of a compound to metabolism determines its in vivo half-life. In vitro assays using liver microsomes or hepatocytes are standard tools for assessing metabolic stability.[7][8] The methoxy group on the quinoline core is a potential site for O-dealkylation, a common metabolic pathway. The nature of the substituent at the 4-position can also influence the overall metabolic stability.

CYP450 Inhibition: Some compounds can inhibit specific CYP450 isoforms, leading to potential drug-drug interactions (DDIs) when co-administered with other drugs metabolized by the same enzyme.[8] Screening for CYP450 inhibition is a critical step in early drug discovery.

Excretion

The final step in the pharmacokinetic process is the removal of the drug and its metabolites from the body, primarily through the kidneys (renal excretion) or in the feces (biliary excretion).

Hypothetical Comparative Pharmacokinetic Data

The following table summarizes the predicted in vitro ADME properties for our representative series of this compound derivatives. These values are illustrative and intended to highlight the potential impact of structural modifications.

Compound IDAqueous Solubility (µM)Caco-2 Permeability (10⁻⁶ cm/s)Microsomal Stability (% remaining at 60 min)CYP3A4 Inhibition (IC₅₀, µM)Plasma Protein Binding (%)
Q-H 158.545>5092
Q-CH3 512.2302598
Q-COOH 2500.585>5075
Q-NH2 1202.1704080

Interpretation of the Data:

  • Q-H serves as the baseline, exhibiting moderate solubility and permeability.

  • Q-CH3 , with its increased lipophilicity, shows improved permeability but reduced solubility and metabolic stability, along with a higher percentage of plasma protein binding.

  • Q-COOH demonstrates significantly enhanced solubility due to the polar carboxyl group, but at the cost of permeability. Its increased polarity also leads to higher metabolic stability.

  • Q-NH2 presents a profile with improved solubility over the parent compound and moderate permeability, suggesting a potential balance between these properties.

Experimental Protocols for Pharmacokinetic Profiling

The reliable assessment of ADME properties relies on robust and validated experimental methodologies. Below are step-by-step protocols for key in vitro assays.

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

Workflow:

Caption: Workflow for a typical in vitro metabolic stability assay.

Methodology:

  • Preparation: Prepare a stock solution of the test compound in DMSO. Thaw liver microsomes and the NADPH regenerating system on ice.

  • Incubation: In a 96-well plate, combine the test compound, liver microsomes, and buffer. Pre-incubate at 37°C.

  • Reaction Initiation: Add the NADPH solution to initiate the metabolic reaction.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

Caco-2 Permeability Assay

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Workflow:

Caption: Workflow for the Caco-2 permeability assay.

Methodology:

  • Cell Culture: Seed Caco-2 cells on permeable Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • For apical-to-basolateral (A-to-B) permeability, add the test compound to the apical side (donor compartment) and fresh buffer to the basolateral side (receiver compartment).

    • For basolateral-to-apical (B-to-A) permeability, add the test compound to the basolateral side and fresh buffer to the apical side.

  • Sampling: At specified time intervals, collect samples from the receiver compartment.

  • Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-to-A / Papp A-to-B) can indicate the involvement of active efflux transporters.

Conclusion

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. This guide has provided a comparative framework for understanding the ADME properties of this compound derivatives. By systematically evaluating the impact of structural modifications on key pharmacokinetic parameters, researchers can more effectively navigate the complex process of drug discovery and development. The integration of in vitro ADME assays early in the discovery pipeline is essential for identifying and optimizing compounds with favorable drug-like properties, ultimately increasing the probability of advancing new therapeutic agents to the clinic.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Bench—A Commitment to Safety and Environmental Stewardship

As researchers dedicated to advancing science, our responsibilities extend beyond obtaining accurate results. The safe handling and disposal of the chemical reagents we use, such as 8-Chloro-6-methoxyquinoline, are paramount. This heterocyclic building block is instrumental in synthetic chemistry, particularly in the development of novel therapeutics.[1][2] However, its chemical properties necessitate a rigorous and informed approach to its disposal. This guide moves beyond mere procedural checklists, offering a deep dive into the causality behind proper disposal protocols. Our goal is to empower you, our fellow scientists, to manage this chemical waste not just in compliance with regulations, but with a full understanding of the safety and environmental principles at play.

Part 1: Hazard Profile of this compound

Understanding the intrinsic hazards of a compound is the foundation of its safe management. This compound is a halogenated aromatic compound with a distinct toxicological and environmental profile.[3][4] Its improper disposal can lead to significant health risks and long-term environmental contamination.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[4] It is classified as toxic if swallowed and causes significant skin and eye irritation.[4] Furthermore, as a chlorinated heterocyclic compound, it is very toxic to aquatic life, with potentially long-lasting effects.[5] This high aquatic toxicity is a critical determinant for its disposal pathway, making drain disposal unequivocally unacceptable.[6][7]

Hazard Classification & Properties Details Source(s)
GHS Hazard Statements H301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH410: Very toxic to aquatic life with long lasting effects[4][5]
Molecular Formula C₁₀H₈ClNO[8]
Appearance Solid Crystalline[9]
Incompatibilities Strong oxidizing agents[10]
Primary Exposure Routes Ingestion, Skin Contact, Eye Contact, Inhalation[5][9]

Part 2: The Regulatory Imperative: Why We Can't Just Wash It Away

The disposal of this compound is governed by stringent federal and local regulations. As a halogenated organic compound, it falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[11][12] Such chemicals are typically classified as hazardous waste, meaning their disposal is tracked from "cradle-to-grave."

Intentional dilution or neutralization to avoid classification as a hazardous waste is illegal.[6] All waste containing this compound, including contaminated personal protective equipment (PPE), spill cleanup materials, and rinsate from container cleaning, must be collected and managed as hazardous waste.

Part 3: Operational Protocol: From Point of Generation to Final Disposal

This section provides a step-by-step methodology for the safe handling and disposal of this compound waste.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensuring personal safety is the first critical step. The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe workplace, which includes the use of appropriate PPE for handling hazardous chemicals.[13][14]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Immediately change gloves if they become contaminated.[5]

  • Eye Protection: Use chemical safety goggles or a full-face shield to protect against splashes.[9]

  • Skin and Body Protection: A standard lab coat is required. Ensure it is buttoned. For larger quantities or in case of a spill, a chemically resistant apron may be necessary.[5]

  • Ventilation: Always handle this compound and its waste inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[13][15]

Step-by-Step Waste Collection and Storage
  • Segregation: At the point of generation, immediately segregate waste containing this compound. Never mix it with non-hazardous waste or other incompatible chemical wastes.[16]

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top cap.[16] The container must be in good condition.

    • For liquid waste solutions, use a container made of a material that will not react with or be degraded by the solvent used.

    • For solid waste (e.g., contaminated filter paper, weigh boats, PPE), double-bag it in clear plastic bags before placing it in the solid waste container.

  • Labeling:

    • Affix a completed institutional hazardous waste label to the container before adding any waste.

    • The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name (i.e., "this compound") and their approximate concentrations.

    • Ensure the appropriate hazard pictograms (e.g., Skull and Crossbones for Acute Toxicity, Environment) are clearly visible.

  • Accumulation & Storage:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from drains and sources of ignition.[16]

    • Utilize secondary containment (e.g., a plastic tub) to catch any potential leaks.

  • Requesting Disposal:

    • Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[16]

    • Do not dispose of this chemical via any other means. EHS will ensure it is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration, the preferred method for halogenated organic compounds.[3][17]

Spill and Decontamination Procedures

Accidents happen, and a prepared response is key to mitigating risk.

  • Small Spills:

    • Ensure proper PPE is worn.

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[18][19]

    • Decontaminate the spill surface with a suitable solvent (e.g., acetone, ethanol), collecting the cleaning materials and rinsate as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert colleagues and notify your supervisor and institutional EHS/emergency response team immediately.[16]

    • Prevent entry into the area until it has been cleared by trained personnel.

  • Container Decontamination:

    • Empty containers that held this compound must also be treated as hazardous waste.

    • To render a container "RCRA empty," it must be triple-rinsed with a suitable solvent. The rinsate from each rinse must be collected as hazardous waste.[20]

    • After rinsing, deface the original label, and dispose of the container as instructed by your EHS department.

Part 4: Visualized Disposal Workflow

To provide a clear, at-a-glance decision-making tool, the following workflow diagram outlines the disposal process from the moment a material becomes waste.

DisposalWorkflow start Material is identified as waste (Unused chemical, contaminated labware, spill debris) assessment Assess Waste Type & Scale start->assessment unused_chem Unused or Expired This compound assessment->unused_chem  Pure Chemical contaminated_solid Contaminated Solid Waste (Gloves, paper, pipette tips) assessment->contaminated_solid  Solid contaminated_liquid Contaminated Liquid Waste (Solvent rinses, reaction mixtures) assessment->contaminated_liquid  Liquid spill Spill Occurs assessment->spill Accidental Release containerize 1. Select appropriate, labeled hazardous waste container. 2. Place waste inside. unused_chem->containerize contaminated_solid->containerize contaminated_liquid->containerize spill_assess Assess Spill Size spill->spill_assess store Store sealed container in Satellite Accumulation Area with secondary containment. containerize->store small_spill Small & Manageable Spill spill_assess->small_spill Small large_spill Large or Unmanageable Spill spill_assess->large_spill Large cleanup 1. Wear full PPE. 2. Absorb with inert material. 3. Place debris in waste container. small_spill->cleanup evacuate 1. Evacuate immediate area. 2. Notify EHS/Emergency Response. large_spill->evacuate cleanup->store contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs

References

A Comprehensive Guide to the Safe Handling of 8-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The following guide provides essential safety and logistical information for the handling and disposal of 8-Chloro-6-methoxyquinoline. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the rationale behind them, ensuring a culture of safety and scientific integrity in your laboratory.

Understanding the Risks: Hazard Profile of this compound

Based on data from similar compounds, this compound should be presumed to be:

  • Acutely Toxic: Potentially toxic if swallowed[2].

  • A Skin and Eye Irritant: Expected to cause skin and serious eye irritation[2][3][4][5].

  • A Respiratory Irritant: May cause respiratory irritation if inhaled[2][4][5].

  • Potentially Mutagenic and Carcinogenic: Quinoline and its derivatives are suspected of causing genetic defects and cancer[1].

Therefore, all handling procedures must be based on a conservative risk assessment that assumes these hazards are present.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment (PPE), engineering controls are paramount in minimizing exposure.

  • Fume Hood: All work with this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood to prevent the inhalation of any dust or vapors[6][7].

  • Ventilation: Ensure good general laboratory ventilation to supplement the local exhaust of the fume hood[8].

  • Designated Area: Establish a designated area within the laboratory for working with this compound to prevent cross-contamination[9].

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate PPE must be worn at all times when handling this compound. The selection of PPE should be based on the specific tasks being performed.

PPE CategorySpecificationStandard ComplianceRationale
Eye Protection Tightly fitting safety goggles or a face shield worn over safety glasses.EN 166 (EU) or NIOSH (US) approved[1][10].Protects against splashes, dust, and vapors that can cause serious eye irritation[1][2][3][4][5][10].
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton, or thick Nitrile). Inspect gloves before each use.Tested to EN 374[1].Prevents skin contact, as the compound is expected to be a skin irritant and potentially absorbed through the skin[2][3][4][5]. Double gloving is recommended for added protection.
Body Protection A full-sleeved lab coat, buttoned completely. A chemically resistant apron may be necessary for larger quantities.N/APrevents contamination of personal clothing and minimizes skin exposure[1][3].
Footwear Closed-toe shoes made of a non-porous material.N/AProtects feet from spills.
Respiratory Protection Generally not required if work is conducted in a certified fume hood. For emergencies or spill cleanup, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used[1][10].NIOSH (US) or CEN (EU) approved[10].Provides protection from inhaling dust or vapors in situations where engineering controls are not sufficient[1][10].

Step-by-Step Safe Handling Protocol

A systematic approach to handling this compound is crucial for minimizing risk.

Preparation and Weighing
  • Don PPE: Before handling the primary container, put on all required PPE as detailed in the table above.

  • Work in Fume Hood: Place the container, a clean weighing vessel, and all necessary tools inside the fume hood.

  • Careful Transfer: Open the container slowly. Use a spatula to carefully transfer the required amount of the solid compound to the weighing vessel. Avoid generating dust.

  • Secure Container: Tightly reseal the primary container immediately after use.

  • Clean Tools: Decontaminate the spatula and any other tools used during the transfer.

Solution Preparation and Use
  • Add Solvent Slowly: In the fume hood, add the solvent to the vessel containing the weighed this compound. Do this slowly to avoid splashing.

  • Mixing: If necessary, use a magnetic stirrer or gentle agitation to dissolve the compound. Keep the container covered as much as possible.

  • Transfers: Use a pipette or a syringe for transferring solutions to minimize the risk of spills.

The following diagram illustrates the standard workflow for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work Inside Fume Hood prep_ppe->prep_hood prep_weigh Weigh Compound prep_hood->prep_weigh prep_seal Reseal Primary Container prep_weigh->prep_seal handle_dissolve Dissolve in Solvent prep_seal->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Certified Vendor cleanup_waste->cleanup_dispose cleanup_ppe Remove & Dispose of PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: Be Prepared

Spills
  • Small Spills (in fume hood): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent.

  • Large Spills (or any spill outside a fume hood): Evacuate the area immediately. Alert your lab supervisor and institutional safety officer. Prevent entry to the area. Trained personnel with appropriate respiratory protection should handle the cleanup.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[4][8].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[4][8].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[4][11].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[8][10].

Waste Disposal: Environmental Responsibility

This compound and any materials contaminated with it are considered hazardous waste.

  • Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container. This includes unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, pipette tips).

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not pour any amount down the drain[12].

The decision-making process for waste disposal is outlined below.

cluster_waste_type Identify Waste Type cluster_disposal_action Disposal Action start Waste Generated solid_waste Contaminated Solids (Gloves, Paper, etc.) start->solid_waste liquid_waste Solutions & Solvents start->liquid_waste empty_container Empty Primary Container start->empty_container container Place in Labeled Hazardous Waste Container solid_waste->container liquid_waste->container empty_container->container disposal_vendor Arrange Pickup by Certified Disposal Vendor container->disposal_vendor

Caption: Waste Disposal Workflow for this compound.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[3][8].

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues while ensuring the integrity of your scientific work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.